Product packaging for Frentizole(Cat. No.:CAS No. 26130-02-9)

Frentizole

Cat. No.: B1674154
CAS No.: 26130-02-9
M. Wt: 299.3 g/mol
InChI Key: JHBWYQRKOUBPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3O2S B1674154 Frentizole CAS No. 26130-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-11-7-8-12-13(9-11)21-15(17-12)18-14(19)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBWYQRKOUBPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046279
Record name Frentizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14730484
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26130-02-9
Record name Frentizole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026130029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frentizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-METHOXY-2-BENZOTHIAZOLYL)-3-PHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FRENTIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EY946394I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Frentizole: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frentizole is a benzothiazole urea derivative that has demonstrated a complex and multifaceted mechanism of action, primarily characterized by its immunomodulatory and, more recently discovered, anti-proliferative properties. Initially investigated for its immunosuppressive effects in the context of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, emerging research has unveiled novel cellular targets, suggesting its potential repositioning for oncology applications. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

This compound exerts its biological effects through at least three distinct mechanisms:

  • Inhibition of Lymphocyte Proliferation: this compound demonstrates a significant inhibitory effect on the proliferation of lymphocytes, a key driver of autoimmune responses.

  • Disruption of Tubulin Polymerization: Recent studies have identified this compound as a tubulin-binding agent, leading to cell cycle arrest and apoptosis, highlighting its potential as an anti-mitotic and anti-cancer agent.

  • Inhibition of the Aβ-ABAD Interaction: this compound has been shown to interfere with the interaction between amyloid-beta (Aβ) and amyloid-binding alcohol dehydrogenase (ABAD), a pathway implicated in the pathogenesis of Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound's mechanism of action.

Activity Assay Target Effect Value Reference
ImmunosuppressionMitogen-Induced BlastogenesisLymphocytesInhibition of ProliferationSee Table 2[1]
Anti-proliferativeCell Viability AssayHeLa, U87MG, A172 cellsG2/M Phase ArrestNot specified[2][3]
NeuroprotectionELISA-based screening assayAβ-ABAD InteractionInhibitionIC50: 200 µM

Table 1: Overview of this compound's Bioactivities

Mitogen This compound Concentration Effect Reference
Concanavalin A (Con A)500 ng/mLMarked inhibition of thymidine incorporation[1]
Con A, PWM, PHA125 ng/mLSignificant inhibition of response to all three mitogens[1]
Phytohemagglutinin (PHA)500 ng/mLInhibition of thymidine incorporation[1]
Pokeweed Mitogen (PWM)500 ng/mLInhibition of thymidine incorporation[1]
Various Phytomitogens62.5 ng/mLMaximal inhibition of uridine incorporation[1]

Table 2: Dose-Dependent Inhibition of Mitogen-Induced Lymphocyte Proliferation by this compound

Signaling Pathways and Experimental Workflows

This compound's Impact on Lymphocyte Activation

This compound interferes with the signaling cascade initiated by mitogens, leading to the suppression of lymphocyte proliferation. This is a critical component of its immunosuppressive activity.

G Mitogen Mitogen (e.g., Con A, PHA) T_Cell_Receptor T-Cell Receptor Complex Mitogen->T_Cell_Receptor Signal_Transduction Signal Transduction Cascade (e.g., PKC, Calcium Flux) T_Cell_Receptor->Signal_Transduction Gene_Expression Gene Expression (e.g., IL-2, IL-2R) Signal_Transduction->Gene_Expression Cell_Proliferation Lymphocyte Proliferation Gene_Expression->Cell_Proliferation This compound This compound This compound->Inhibition Inhibition->Signal_Transduction

Caption: this compound's inhibition of the lymphocyte activation pathway.

Anti-mitotic Mechanism of this compound via Tubulin Inhibition

This compound's ability to bind to tubulin disrupts microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis.

G cluster_cell_cycle Cell Cycle G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Mitotic_Spindle Mitotic Spindle Formation M->Mitotic_Spindle Apoptosis Apoptosis M->Apoptosis G2/M Arrest This compound This compound This compound->Inhibition Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Microtubules->Mitotic_Spindle Inhibition->Microtubules

Caption: this compound's disruption of the cell cycle via tubulin inhibition.

Experimental Workflow: Mitogen-Induced Blastogenesis Assay

This workflow outlines the key steps in assessing the inhibitory effect of this compound on lymphocyte proliferation.

G Isolate_PBMCs Isolate Peripheral Blood Mononuclear Cells (PBMCs) Culture_Cells Culture PBMCs with Mitogen (e.g., Con A) and varying concentrations of this compound Isolate_PBMCs->Culture_Cells Incubate Incubate for 48-72 hours Culture_Cells->Incubate Add_Thymidine Pulse with [3H]-Thymidine Incubate->Add_Thymidine Harvest_Cells Harvest Cells and Measure [3H]-Thymidine Incorporation Add_Thymidine->Harvest_Cells Analyze_Data Analyze Data to Determine Inhibition of Proliferation Harvest_Cells->Analyze_Data

Caption: Workflow for assessing this compound's effect on lymphocyte proliferation.

Experimental Protocols

Mitogen-Induced Lymphocyte Proliferation Assay

Objective: To quantify the inhibitory effect of this compound on T-lymphocyte proliferation induced by mitogens.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Whole blood is collected from healthy donors in heparinized tubes.

    • PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.

    • Cells are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.

  • Cell Culture and Treatment:

    • PBMCs are seeded in 96-well flat-bottom plates at a density of 1 x 10^5 cells/well.

    • Cells are treated with a range of this compound concentrations (e.g., 10 ng/mL to 1000 ng/mL).

    • A mitogen, such as Phytohemagglutinin (PHA) at 5 µg/mL or Concanavalin A (Con A) at 2.5 µg/mL, is added to stimulate proliferation.

    • Control wells include cells with mitogen only (positive control) and cells alone (negative control).

  • Proliferation Assay:

    • Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • For the final 18 hours of incubation, 1 µCi of [3H]-thymidine is added to each well.

    • Cells are harvested onto glass fiber filters using a cell harvester.

    • The amount of incorporated [3H]-thymidine is measured using a liquid scintillation counter.

  • Data Analysis:

    • The results are expressed as counts per minute (CPM).

    • The percentage of inhibition is calculated using the formula: [1 - (CPM of treated cells / CPM of untreated cells)] x 100.

    • An IC50 value, the concentration of this compound that causes 50% inhibition of proliferation, can be determined from the dose-response curve.

Tubulin Polymerization Assay

Objective: To determine the direct effect of this compound on the in vitro polymerization of tubulin.

Methodology:

  • Reagents and Preparation:

    • Purified tubulin (e.g., from bovine brain) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • GTP is added to a final concentration of 1 mM.

    • This compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure:

    • The reaction is performed in a 96-well plate.

    • Tubulin solution is mixed with different concentrations of this compound or a control vehicle.

    • The plate is placed in a spectrophotometer pre-warmed to 37°C.

    • The change in absorbance at 340 nm is monitored over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • The rate of polymerization is determined from the slope of the linear phase of the absorbance curve.

    • The effect of this compound is quantified by comparing the polymerization rates in the presence and absence of the compound.

    • Positive controls (e.g., paclitaxel for polymerization promotion) and negative controls (e.g., nocodazole for polymerization inhibition) should be included.

Aβ-ABAD Interaction Assay (ELISA-based)

Objective: To measure the inhibitory effect of this compound on the binding of amyloid-beta (Aβ) to amyloid-binding alcohol dehydrogenase (ABAD).

Methodology:

  • Plate Coating:

    • 96-well ELISA plates are coated with recombinant human ABAD overnight at 4°C.

    • Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.

  • Binding Reaction:

    • Biotinylated Aβ peptide is pre-incubated with various concentrations of this compound for 30 minutes at room temperature.

    • The Aβ-Frentizole mixture is then added to the ABAD-coated wells and incubated for 2 hours at room temperature.

  • Detection:

    • Plates are washed, and streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 1 hour at room temperature.

    • After another wash step, a TMB substrate solution is added, and the reaction is allowed to develop in the dark.

    • The reaction is stopped with a stop solution (e.g., 2N H2SO4).

  • Data Analysis:

    • The absorbance is read at 450 nm using a microplate reader.

    • The percentage of inhibition is calculated based on the reduction in signal in the presence of this compound compared to the control (Aβ and ABAD without this compound).

    • The IC50 value is determined from the dose-response curve.

Conclusion

This compound's mechanism of action is complex, involving distinct molecular targets that contribute to its immunosuppressive, anti-proliferative, and potentially neuroprotective effects. Its ability to inhibit lymphocyte proliferation provides a clear rationale for its investigation in autoimmune disorders. The more recent discovery of its tubulin-destabilizing activity opens up new avenues for its development as an anti-cancer therapeutic. Furthermore, its role as an inhibitor of the Aβ-ABAD interaction warrants further exploration in the context of neurodegenerative diseases. This technical guide provides a foundational understanding of this compound's activities, offering valuable insights for researchers and drug development professionals seeking to further elucidate its therapeutic potential.

References

Frentizole as a Tubulin Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frentizole, a compound originally developed for its immunosuppressive properties, has emerged as a promising agent in oncology by targeting a fundamental component of the cell cytoskeleton: tubulin. This technical guide provides an in-depth overview of this compound's mechanism of action as a tubulin inhibitor. It details its effects on microtubule dynamics, cell cycle progression, and cancer cell proliferation. This document summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental validation through signaling pathway and workflow diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound as an anticancer agent.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for cancer chemotherapy. Tubulin inhibitors are a class of drugs that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

This compound is a benzothiazole derivative that has been identified as a microtubule-destabilizing agent. It exerts its anticancer effects by inhibiting tubulin polymerization, a mechanism of action that places it in the category of compounds that bind to the colchicine site on β-tubulin. This guide will explore the technical details of this compound's function as a tubulin inhibitor.

Mechanism of Action

This compound functions as a tubulin polymerization inhibitor, leading to the disruption of the microtubule network within cells. Docking studies have suggested that this compound binds to the colchicine binding site at the interface of the α- and β-tubulin subunits. This binding prevents the polymerization of tubulin dimers into microtubules. The consequences of this inhibition are significant and multifaceted:

  • Disruption of Microtubule Dynamics: By inhibiting polymerization, this compound leads to a net depolymerization of microtubules, resulting in the collapse of the microtubule cytoskeleton.

  • Mitotic Arrest: The disruption of the mitotic spindle, a structure essential for chromosome segregation during mitosis, causes cells to arrest in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's action as a tubulin inhibitor.

Frentizole_Signaling_Pathway This compound This compound Tubulin α/β-Tubulin Heterodimer This compound->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Polymerization (Inhibited) Spindle Mitotic Spindle Disruption Microtubules->Spindle Forms G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers Spindle->G2M_Arrest Leads to

Caption: Proposed signaling pathway of this compound as a tubulin inhibitor.

Quantitative Data

The antiproliferative activity of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical CarcinomaLow µM range
U87MGGlioblastoma7.33

Note: A specific binding affinity (Ki or Kd) for this compound to tubulin has not been reported in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a tubulin inhibitor.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice.

  • Prepare the reaction mixture containing tubulin (final concentration ~3 mg/mL), GTP (final concentration 1 mM), and glycerol (final concentration 10%) in General Tubulin Buffer.

  • Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin reaction mixture to the wells.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL).

  • Incubate at 37°C for 30 minutes.

  • Add Propidium Iodide (50 µg/mL) and incubate in the dark for 15 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Immunofluorescence Microscopy of Microtubules

This method is used to visualize the effects of this compound on the microtubule network in cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Coverslips

  • This compound

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Grow cells on coverslips in a petri dish.

  • Treat cells with this compound or vehicle control for the desired time.

  • Fix the cells with 4% PFA in PBS for 10 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Block non-specific binding with 1% BSA in PBS for 30 minutes.

  • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Experimental Workflow

The following diagram outlines a typical experimental workflow to validate this compound as a tubulin inhibitor.

Frentizole_Workflow cluster_data_analysis Data Analysis & Interpretation Tubulin_Assay Tubulin Polymerization Assay Mechanism_Confirmation Mechanism of Action Confirmation Tubulin_Assay->Mechanism_Confirmation Cell_Viability Cell Viability Assay (e.g., MTT) IC50_Calc IC50 Determination Cell_Viability->IC50_Calc Cell_Cycle Cell Cycle Analysis Cell_Cycle_Profile Cell Cycle Profile Analysis Cell_Cycle->Cell_Cycle_Profile IF_Microscopy Immunofluorescence Microscopy Microtubule_Morphology Microtubule Morphology Assessment IF_Microscopy->Microtubule_Morphology IC50_Calc->Cell_Cycle Cell_Cycle_Profile->IF_Microscopy Cell_Cycle_Profile->Mechanism_Confirmation Microtubule_Morphology->Mechanism_Confirmation Frentizole_Prep This compound Preparation Frentizole_Prep->Tubulin_Assay Frentizole_Prep->Cell_Viability

Caption: Experimental workflow for validating this compound as a tubulin inhibitor.

Conclusion

This compound represents a compelling example of drug repurposing, demonstrating significant potential as an anticancer agent through its activity as a tubulin polymerization inhibitor. Its ability to disrupt microtubule dynamics, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells positions it as a valuable candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the therapeutic utility of this compound and its analogs in oncology. Future work should focus on determining its precise binding kinetics to tubulin and exploring its efficacy in in vivo cancer models.

Frentizole: A Technical Guide to its Immunosuppressive Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frentizole is a benzothiazole derivative with demonstrated immunosuppressive and immunomodulatory properties. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its effects on lymphocyte proliferation and function, and its potential therapeutic applications in autoimmune diseases. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development.

Introduction

This compound, chemically known as 1-(6-methoxy-2-benzothiazolyl)-3-phenylurea, is an orally active compound that has been investigated for its ability to modulate immune responses. Initially explored for its potential in treating autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus, this compound has been shown to exert its effects through multiple mechanisms, including the inhibition of lymphocyte proliferation and interference with key intracellular signaling pathways. This guide synthesizes the available scientific literature to provide an in-depth understanding of this compound's immunosuppressive profile.

Mechanism of Action

This compound's immunosuppressive effects are attributed to its multifaceted mechanism of action, primarily involving the disruption of critical cellular processes in lymphocytes.

Inhibition of Tubulin Polymerization

Recent studies have identified this compound as an inhibitor of microtubule formation. By binding to tubulin, this compound disrupts the polymerization process, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. This antimitotic activity is a key contributor to its antiproliferative effects on rapidly dividing cells, including activated lymphocytes.

Modulation of the mTOR Signaling Pathway

This compound and its derivatives have been shown to interact with the mechanistic target of rapamycin (mTOR) signaling pathway. Computational docking studies suggest that this compound can bind to the FKBP-rapamycin-binding (FRB) domain of mTOR, potentially inhibiting its kinase activity in a manner analogous to rapamycin. The mTOR pathway is a central regulator of lymphocyte proliferation, differentiation, and survival, and its inhibition by this compound likely contributes significantly to the drug's immunosuppressive capacity.

Quantitative Data Summary

The following tables summarize the quantitative data on the immunosuppressive effects of this compound from various in vitro and in vivo studies.

Assay Cell Type Mitogen/Stimulant This compound Concentration Effect Reference
Lymphocyte Proliferation (Thymidine Incorporation)Human Peripheral Blood LymphocytesConcanavalin A (Con A)500 ng/mLMarked inhibition of DNA synthesis.[1][1]
Lymphocyte Proliferation (Thymidine Incorporation)Human Peripheral Blood LymphocytesPhytohaemagglutinin (PHA)125 ng/mLSignificant inhibition of DNA synthesis.[1][1]
Lymphocyte Proliferation (Thymidine Incorporation)Human Peripheral Blood LymphocytesPokeweed Mitogen (PWM)125 ng/mLSignificant inhibition of DNA synthesis.[1][1]
Lymphocyte Proliferation (Uridine Incorporation)Human Peripheral Blood LymphocytesNot Specified62.5 ng/mLMaximal inhibition of RNA synthesis.[1][1]
In Vivo Model Animal Disease Model This compound Dosage Effect Reference
Autoimmune DiseaseFemale NZB/NZW miceSystemic Lupus Erythematosus80-84 mg/kg/day (high-dose)Suppressed anti-DNA antibody levels and significantly prolonged lifespan when initiated at a young age.[2][2]
Autoimmune DiseaseFemale NZB/NZW miceSystemic Lupus Erythematosus8 mg/kg/day (low-dose)No significant therapeutic benefit.[2][2]

Effects on Lymphocyte Subpopulations

This compound exhibits differential effects on lymphocyte subpopulations. In vitro studies have shown that this compound is more effective at suppressing human lymphocytes responding to Concanavalin A (Con A) and Pokeweed Mitogen (PWM) compared to Phytohaemagglutinin (PHA), specific antigens, or alloantigens.[3] This suggests a preferential effect on the cytotoxic/suppressor subpopulation of human T lymphocytes.[3] In contrast, methylprednisolone appears to have a greater impact on the helper/inducer T cell subset.[3]

Experimental Protocols

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This protocol is a standard method for assessing the antiproliferative effects of this compound on lymphocytes.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phytohaemagglutinin (PHA), Concanavalin A (Con A), or Pokeweed Mitogen (PWM)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • [³H]-Thymidine (1 µCi/well)

  • 96-well flat-bottom microtiter plates

  • Cell harvester

  • Liquid scintillation counter

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Add 50 µL of medium containing the desired mitogen (e.g., PHA at 5 µg/mL).

    • Add 50 µL of medium containing various concentrations of this compound or vehicle control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • [³H]-Thymidine Labeling: 18 hours prior to harvesting, add 1 µCi of [³H]-thymidine to each well.

  • Harvesting and Measurement:

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition of proliferation compared to the vehicle control.

G Workflow for Lymphocyte Proliferation Assay cluster_prep Cell Preparation cluster_assay Assay Incubation cluster_measurement Measurement A Isolate PBMCs via Ficoll-Paque B Resuspend in RPMI 1640 A->B C Plate Cells (1x10^5/well) B->C D Add Mitogen (e.g., PHA) C->D E Add this compound/Vehicle D->E F Incubate for 72h at 37°C E->F G Pulse with [3H]-Thymidine (18h) F->G H Harvest Cells G->H I Scintillation Counting H->I J Calculate % Inhibition I->J

Workflow for Lymphocyte Proliferation Assay
Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

  • This compound

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well, half-area, clear-bottom plates

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • On ice, prepare the tubulin solution in G-PEM buffer to the desired final concentration (e.g., 3 mg/mL).

  • Assay:

    • Add the tubulin solution to the wells of a pre-chilled 96-well plate.

    • Add this compound or vehicle control to the respective wells.

    • Place the plate in the spectrophotometer pre-warmed to 37°C.

    • Immediately begin recording the absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time.

    • The increase in absorbance corresponds to the rate of tubulin polymerization.

    • Compare the polymerization curves of this compound-treated samples to the vehicle control.

G Tubulin Polymerization Assay Workflow cluster_prep Reagent Preparation (on ice) cluster_reaction Polymerization Reaction cluster_analysis Data Acquisition & Analysis A Prepare Tubulin in G-PEM Buffer C Add Reagents to 96-well Plate A->C B Prepare this compound/Vehicle B->C D Incubate at 37°C in Spectrophotometer C->D E Measure Absorbance at 340nm over Time D->E F Plot Absorbance vs. Time E->F G Compare Polymerization Curves F->G

Tubulin Polymerization Assay Workflow

Signaling Pathways

The immunosuppressive effects of this compound can be visualized through its impact on key signaling pathways within T lymphocytes.

T-Cell Receptor Signaling and this compound's Putative Intervention Points

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a cascade of intracellular signaling events is initiated, leading to T-cell activation, proliferation, and effector function. This compound is thought to interfere with this process at multiple levels.

G T-Cell Activation and this compound Inhibition cluster_activation T-Cell Activation Cascade cluster_mTOR mTOR Pathway cluster_tubulin Microtubule Dynamics TCR TCR Engagement PLCg1 PLCγ1 Activation TCR->PLCg1 PI3K PI3K-Akt Pathway TCR->PI3K IP3_DAG IP3 & DAG Production PLCg1->IP3_DAG Ca_PKC Ca2+ Flux & PKC Activation IP3_DAG->Ca_PKC NFAT_NFkB NFAT & NF-κB Activation Ca_PKC->NFAT_NFkB Gene Gene Transcription (IL-2, etc.) NFAT_NFkB->Gene Protein_Synth Protein Synthesis & Cell Growth Gene->Protein_Synth mTORC1 mTORC1 Activation PI3K->mTORC1 mTORC1->Protein_Synth Cell_Cycle Cell Cycle Progression (G2/M) Protein_Synth->Cell_Cycle Tubulin Tubulin Polymerization Microtubules Microtubule Formation Tubulin->Microtubules Microtubules->Cell_Cycle This compound This compound This compound->mTORC1 Inhibits This compound->Tubulin Inhibits

T-Cell Activation and this compound Inhibition

Conclusion

This compound demonstrates significant immunosuppressive properties through its dual action on tubulin polymerization and the mTOR signaling pathway. These mechanisms lead to the inhibition of lymphocyte proliferation and a preferential effect on cytotoxic/suppressor T-cell populations. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in autoimmune and inflammatory diseases. Further in vivo studies are warranted to fully elucidate its clinical efficacy and safety profile.

References

Frentizole and the Aβ-ABAD Interaction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the interaction between Frentizole and its derivatives with the Amyloid-beta (Aβ) and Amyloid-beta Binding Alcohol Dehydrogenase (ABAD) complex, a key therapeutic target in Alzheimer's disease. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction: The Aβ-ABAD Axis in Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. While the precise mechanisms of Aβ-induced neurotoxicity are multifaceted, a critical intracellular pathway involves the interaction of Aβ with the mitochondrial enzyme, Amyloid-beta Binding Alcohol Dehydrogenase (ABAD).

ABAD is a member of the short-chain dehydrogenase/reductase (SDR) family and is primarily located in the mitochondrial matrix. Under normal physiological conditions, ABAD plays a role in cellular metabolism. However, in the context of AD, the binding of Aβ to ABAD triggers a cascade of detrimental events, including:

  • Mitochondrial Dysfunction: The Aβ-ABAD complex impairs mitochondrial function, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).

  • Oxidative Stress: The surge in ROS contributes to significant oxidative stress within the neuron, damaging cellular components.

  • Apoptosis: Ultimately, the sustained mitochondrial dysfunction and oxidative stress activate apoptotic pathways, leading to neuronal cell death.

The disruption of the Aβ-ABAD interaction has therefore emerged as a promising therapeutic strategy to mitigate Aβ-induced neurotoxicity.

This compound and its Derivatives as Aβ-ABAD Interaction Inhibitors

This compound, a benzothiazole derivative, has been identified as an inhibitor of the Aβ-ABAD interaction. While this compound itself demonstrates weak inhibitory activity, its derivatives have shown significantly greater potency.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its more potent derivatives, K-690 and K-691.

CompoundTargetAssay TypeIC50 (μM)Reference
This compoundAβ-ABAD InteractionEnzymatic InhibitionWeak inhibitor[1]
K-690ABAD FunctionEnzymatic Inhibition1.97 ± 1.08[2]
K-691ABAD FunctionEnzymatic Inhibition1.85 ± 1.13[2]

Table 1: In Vitro Inhibitory Activity

CompoundParameterSpeciesValueReference
Derivative 4Acute Toxicity (LD50 - male)Mice559 mg/kg[3]
Derivative 4Acute Toxicity (LD50 - female)Mice575 mg/kg[3]
Derivative 4Blood-Brain Barrier PermeabilityMiceCapable of crossing the BBB[3]
Derivative 8Blood-Brain Barrier PermeabilityMiceCapable of crossing the BBB[3]
Derivative 9Blood-Brain Barrier PermeabilityMiceCapable of crossing the BBB[3]

Table 2: Preclinical Data for this compound Derivatives

Signaling Pathway and Experimental Workflows

Aβ-ABAD Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the interaction of Aβ and ABAD within the mitochondria, leading to neuronal cell death.

Aβ_ABAD_Signaling cluster_mito Mitochondrion Aβ-ABAD_Complex Aβ-ABAD_Complex Aβ->Aβ-ABAD_Complex ABAD ABAD ABAD->Aβ-ABAD_Complex Mito_Dysfunction Mitochondrial Dysfunction Aβ-ABAD_Complex->Mito_Dysfunction ROS Increased ROS Mito_Dysfunction->ROS ATP_decrease Decreased ATP Mito_Dysfunction->ATP_decrease Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death

Caption: Aβ-ABAD signaling cascade in Alzheimer's disease.

Experimental Workflow: Screening for Aβ-ABAD Interaction Inhibitors

This diagram outlines a typical experimental workflow for identifying and validating inhibitors of the Aβ-ABAD interaction, such as this compound and its derivatives.

Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., ELISA-based assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (Enzymatic Activity) Hit_Identification->Secondary_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assay->Lead_Optimization Cell_Based_Assays Cell-Based Assays (SH-SY5Y neuroblastoma cells) Lead_Optimization->Cell_Based_Assays Preclinical_Models In Vivo Preclinical Models (Transgenic Mice) Cell_Based_Assays->Preclinical_Models End Candidate for Clinical Development Preclinical_Models->End

Caption: Workflow for Aβ-ABAD inhibitor discovery and development.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound-Aβ-ABAD interaction.

ELISA-Based Screening for Inhibitors of Aβ-ABAD Interaction

This protocol is adapted from methods used to screen for small molecule inhibitors of protein-protein interactions.[4]

Objective: To identify compounds that inhibit the binding of Aβ to ABAD in a high-throughput format.

Materials:

  • High-binding 96-well microplates

  • Recombinant human ABAD protein

  • Biotinylated Aβ peptide (e.g., Aβ42)

  • Test compounds (e.g., this compound and derivatives) dissolved in DMSO

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Assay buffer (e.g., PBS)

Procedure:

  • Coating: Coat the wells of a 96-well plate with recombinant human ABAD (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by incubating with blocking buffer for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Compound Incubation: Add test compounds at various concentrations to the wells, followed by the addition of biotinylated Aβ peptide (e.g., at its Kd concentration for ABAD). Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound Aβ and compounds.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in assay buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage inhibition of Aβ-ABAD binding for each compound concentration and determine the IC50 value.

ABAD Enzymatic Activity Assay

This protocol is based on the measurement of NADH oxidation.[4]

Objective: To determine the effect of this compound derivatives on the enzymatic activity of ABAD.

Materials:

  • Recombinant human ABAD protein

  • S-acetoacetyl-CoA (SAAC)

  • NADH

  • Test compounds (e.g., K-690, K-691)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • UV-transparent 96-well plates or cuvettes

Procedure:

  • Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing assay buffer, NADH (final concentration ~150 µM), and the test compound at various concentrations.

  • Enzyme Addition: Add recombinant human ABAD protein (final concentration ~10 µg/mL) to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate, SAAC (final concentration ~200 µM).

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH.

  • Analysis: Calculate the initial reaction velocity (V₀) for each compound concentration. Determine the percentage of inhibition relative to a control without the inhibitor and calculate the IC50 value.

Cell-Based Assay for Aβ-induced Toxicity in SH-SY5Y Cells

Objective: To evaluate the protective effect of this compound derivatives against Aβ-induced cytotoxicity in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Aβ42 peptide, pre-aggregated to form oligomers

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Aβ Treatment: Add pre-aggregated Aβ42 oligomers (final concentration e.g., 5-10 µM) to the wells. Include control wells with vehicle (DMSO) and Aβ42 alone.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cytotoxicity Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Cytotoxicity Assessment (LDH Assay):

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

  • Analysis: Calculate the percentage of cell viability (MTT assay) or cytotoxicity (LDH assay) for each treatment group relative to the control.

Clinical Status

To date, there is no publicly available information on clinical trials specifically investigating this compound or its derivatives for the treatment of Alzheimer's disease. The current research appears to be in the preclinical stage of development. The broader landscape of Alzheimer's disease clinical trials is extensive, with many ongoing studies targeting various aspects of the disease pathology.[5][6]

Conclusion

The interaction between Aβ and ABAD represents a significant pathway contributing to mitochondrial dysfunction and neuronal death in Alzheimer's disease. This compound and its derivatives have been identified as promising inhibitors of this interaction. The quantitative data, while still emerging, suggests that derivatives like K-690 and K-691 have potent in vitro activity. Further preclinical studies are necessary to fully elucidate their therapeutic potential, and to progress these or similar compounds towards clinical evaluation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate this important therapeutic target.

References

Frentizole's Dual Role: A Technical Guide to its mTOR Inhibition and Senomorphic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the emerging role of Frentizole, an immunosuppressive agent, as a modulator of cellular senescence through the inhibition of the mechanistic target of rapamycin (mTOR) signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the fields of aging, cellular senescence, and mTOR-targeted therapies.

Executive Summary

This compound, a compound initially developed for its immunosuppressive properties, has recently been identified as a potential senomorphic agent. Emerging research indicates that this compound and its derivatives can allosterically inhibit mTOR, a key regulator of cell growth and metabolism, in a manner similar to rapamycin. This inhibition of the mTORC1 complex leads to a reduction in the phosphorylation of its downstream target, p70 S6 kinase (S6K), a critical step in protein synthesis and cell growth. Furthermore, this compound has demonstrated senomorphic effects by modulating the Senescence-Associated Secretory Phenotype (SASP), particularly by downregulating the secretion of pro-inflammatory cytokines such as IL-6 and MCP-1. These findings position this compound as a promising candidate for further investigation in the context of age-related diseases and other conditions characterized by cellular senescence.

This compound: Chemical and Physical Properties

This compound is a benzothiazole derivative with the following chemical properties:

PropertyValueReference
IUPAC Name 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenylurea[1]
Molecular Formula C₁₅H₁₃N₃O₂S[1][2][3]
Molecular Weight 299.35 g/mol [1][3]
CAS Number 26130-02-9[1][2]
Solubility Insoluble in water (<0.2 µg/mL)[1][2]
pKa 7.02 ± 0.70 (Predicted)[2]

Mechanism of Action: mTOR Inhibition

In silico and in vitro studies have elucidated this compound's mechanism of action as an inhibitor of the mTOR signaling pathway.[4]

Allosteric Inhibition of mTORC1

Computational docking studies suggest that this compound and its derivatives can bind to the FKBP-rapamycin-binding (FRB) domain of mTOR kinase.[4][5] This binding is allosteric and mimics the inhibitory action of rapamycin. By binding to the FRB domain, this compound prevents the association of raptor with mTOR, a necessary step for the activation of the mTORC1 complex.[4][6]

Downregulation of p70 S6 Kinase Phosphorylation

The functional consequence of this compound's interaction with mTORC1 is the inhibition of its kinase activity. This is evidenced by a decrease in the phosphorylation of the downstream effector p70 S6 kinase (S6K) at the threonine 389 (Thr389) residue.[4] Dephosphorylation of S6K leads to a reduction in protein synthesis and a decrease in cell size and proliferation.[6]

mTOR_Pathway_Inhibition This compound This compound mTORC1 mTORC1 (mTOR, Raptor) This compound->mTORC1 inhibits p70S6K p70 S6 Kinase mTORC1->p70S6K phosphorylates Phospho_p70S6K Phospho-p70 S6K (Thr389) Protein_Synthesis Protein Synthesis & Cell Growth Phospho_p70S6K->Protein_Synthesis promotes Senomorphic_Effects Senescent_Cell Senescent Cell SASP SASP (IL-6, MCP-1, etc.) Senescent_Cell->SASP secretes Inflammation Chronic Inflammation & Tissue Damage SASP->Inflammation promotes This compound This compound This compound->SASP downregulates Experimental_Workflow cluster_invitro In Vitro Studies Cell_Culture Cell Culture (e.g., BJ, RPE-1, U373) Frentizole_Treatment This compound Treatment (0-100 µM) Cell_Culture->Frentizole_Treatment Senescence_Induction Senescence Induction (e.g., Irradiation) Cell_Culture->Senescence_Induction mTOR_Inhibition_Assay mTOR Inhibition Assay (Immunoblotting for p-S6K) Frentizole_Treatment->mTOR_Inhibition_Assay Cell_Viability_Assay Cell Viability Assays (Crystal Violet, Resazurin) Frentizole_Treatment->Cell_Viability_Assay SA_beta_Gal_Staining SA-β-Gal Staining Frentizole_Treatment->SA_beta_Gal_Staining SASP_Analysis SASP Analysis (Cytokine Array) Frentizole_Treatment->SASP_Analysis Senescence_Induction->Frentizole_Treatment then treat

References

Frentizole Structural Analogues and Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frentizole, a benzothiazole derivative initially developed for its immunosuppressive properties, has emerged as a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases, from neurodegenerative disorders to cancer and age-related conditions. Its structural backbone offers a unique starting point for the design of analogues and derivatives with diverse pharmacological activities. This technical guide provides a comprehensive overview of the core structural analogues and derivatives of this compound, detailing their synthesis, biological activities, and mechanisms of action. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Core Structural Classes and Synthetic Approaches

The structural versatility of the this compound scaffold has led to the development of several distinct classes of analogues. The primary modifications involve substitutions on the benzothiazole ring and variations of the urea or thiourea moiety.

This compound-Based Indolyl Thiourea Analogues

This class of compounds has been primarily investigated for its potential in treating Alzheimer's disease by targeting monoamine oxidase (MAO) and amyloid-beta binding alcohol dehydrogenase (ABAD).[1]

Synthesis Protocol:

A general synthetic route to these analogues involves a multi-step process:

  • Synthesis of the Isothiocyanate Intermediate: The starting substituted aniline is reacted with thiophosgene in a suitable solvent like dichloromethane in the presence of a base such as triethylamine to yield the corresponding isothiocyanate.

  • Coupling Reaction: The synthesized isothiocyanate is then coupled with an appropriate amino-indole derivative in a solvent like acetonitrile at room temperature to yield the final this compound-based indolyl thiourea analogue.

  • Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate).

2-Aminobenzothiazole (BZT) Analogues with Antitumor Activity

This compound and its analogues have demonstrated promising antitumor activity by inhibiting tubulin polymerization.[2] These derivatives often feature modifications on the benzothiazole core and the urea side chain.

Synthesis Protocol: [3]

  • Bromination of 2-Aminobenzothiazoles: Commercially available or synthesized 2-aminobenzothiazoles can be brominated using N-bromosuccinimide (NBS) in a solvent like chloroform.

  • Urea Formation: The substituted 2-aminobenzothiazole is reacted with the desired isocyanate (e.g., ethyl isocyanate, phenyl isocyanate) in a suitable solvent like tetrahydrofuran (THF) to yield the corresponding urea derivative.

  • Amide and Carbamate Formation: Benzoyl derivatives can be prepared by reacting the 2-aminobenzothiazole with benzoyl chloride. Phenylacetamides are synthesized using 2-phenylacetyl chloride. Carbamates are formed by reaction with the corresponding chloroformates.[3]

  • Purification: Products are typically purified by column chromatography.

This compound Derivatives with mTOR Inhibiting Properties

Recent studies have explored this compound derivatives as inhibitors of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and aging.[4]

Synthesis Protocol:

While specific synthetic details for these mTOR-inhibiting derivatives are still emerging in the public domain, their synthesis likely follows similar principles of functionalizing the core benzothiazole-urea structure based on computational docking studies. This would involve the synthesis of diverse libraries of this compound-like compounds through combinatorial approaches, followed by screening for mTOR inhibitory activity.

Biological Activity and Quantitative Data

The biological activities of this compound analogues are diverse, reflecting the range of molecular targets they engage.

Monoamine Oxidase (MAO) Inhibition

Several this compound-based indolyl thiourea analogues have been identified as potent inhibitors of both MAO-A and MAO-B.[1][5]

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
19 6.340.30[1][5]
Tubulin Polymerization Inhibition and Antiproliferative Activity

This compound and its analogues have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and antitumor effects.[2][6]

CompoundCell LineAntiproliferative IC50 (µM)Reference
This compound (6e) HeLa< 10[2]
This compound (6e) U87MG7.33[6]
Benzamide 3ea HeLa< 10[2]
Brominated ethyl urea 5b HeLa< 10[2]
Brominated ethyl urea 5d HeLa< 10[2]
Brominated ethyl urea 5f HeLa< 10[2]
mTOR Inhibition

This compound derivatives have been identified as potential allosteric inhibitors of mTOR, binding to the FKBP-rapamycin-binding (FRB) domain of mTOR kinase.[4][7] While specific IC50 values are not yet widely published, studies have demonstrated their ability to inhibit mTORC1-mediated phosphorylation of its substrate p70 S6 kinase (S6K).[4]

Key Signaling Pathways

mTOR Signaling Pathway

This compound derivatives have been shown to modulate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The pathway is composed of two distinct complexes, mTORC1 and mTORC2.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 | Rheb Rheb-GTP TSC1_TSC2->Rheb | mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 | Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis Frentizole_Derivatives This compound Derivatives Frentizole_Derivatives->mTORC1 Inhibition mTORC2 mTORC2 mTORC2->AKT Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton Tubulin_Inhibition_Workflow Frentizole_Analogue This compound Analogue Tubulin_Dimers α/β-Tubulin Dimers Frentizole_Analogue->Tubulin_Dimers Binds to Microtubule_Polymerization Microtubule Polymerization Frentizole_Analogue->Microtubule_Polymerization Inhibits Tubulin_Dimers->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Frentizole: A Whitepaper on its Repurposing for Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Frentizole, an immunomodulatory agent, has emerged as a compelling candidate for drug repurposing in oncology. This document provides an in-depth technical analysis of the preclinical evidence supporting this compound's potential as an anti-cancer therapeutic. The core mechanism of action is identified as the inhibition of tubulin polymerization, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis in cancer cells. This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the key cellular pathways and workflows to facilitate further research and development in this promising area.

Introduction to this compound and its Anti-Cancer Potential

This compound is a benzothiazole derivative originally developed for its immunosuppressive properties.[1] The strategy of repurposing existing drugs for new therapeutic indications offers a streamlined and cost-effective approach to expanding the arsenal of cancer treatments.[2] Preclinical investigations have revealed that this compound exhibits significant antiproliferative activity against various cancer cell lines, with a particularly noteworthy efficacy against glioblastoma, a notoriously difficult-to-treat brain tumor.[1][3]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary anti-cancer mechanism of this compound is its ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By disrupting the formation of the mitotic spindle, this compound effectively halts the cell cycle in the G2/M phase, preventing cancer cell proliferation.[1][2] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro studies on this compound's anti-cancer effects.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Non-Tumorigenic ControlIC50 (µM)
HeLaCervical CarcinomaLow µM rangeHEK-293>10 µM
U87 MGGlioblastoma7.33
A172Glioblastoma>10 µM

Data sourced from a 72-hour MTT assay. The lower IC50 value in cancer cell lines compared to the non-tumorigenic cell line suggests a degree of selectivity for cancer cells.

Table 2: Cellular Effects of this compound on Cancer Cells

EffectCell LineMethodResult
Cell Cycle ArrestHeLaFlow CytometryAccumulation of cells in the G2/M phase.[1][2]
Apoptosis InductionHeLaFlow Cytometry (Annexin V/PI staining)Increased percentage of apoptotic cells.[2]
Microtubule DisruptionHeLaImmunofluorescence Confocal MicroscopySevere disruption of the microtubule network.[1]

Note: While the cited studies confirm these effects, specific quantitative data on the percentage of cells in G2/M phase or the percentage of apoptotic cells were not provided in the primary literature.

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

Frentizole_Pathway This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Workflow for Assessing Anti-Cancer Activity

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Data Analysis Cell_Culture Cancer Cell Lines (e.g., HeLa, U87MG) + this compound Treatment MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay Flow_Cytometry Flow Cytometry Cell_Culture->Flow_Cytometry Microscopy Immunofluorescence Microscopy Cell_Culture->Microscopy IC50 IC50 Calculation MTT_Assay->IC50 Cell_Cycle Cell Cycle Profile Flow_Cytometry->Cell_Cycle Apoptosis_Quant Apoptosis Quantification Flow_Cytometry->Apoptosis_Quant Tubulin_Assay Tubulin Polymerization Assay Tubulin_Inhibition Tubulin Polymerization Inhibition Tubulin_Assay->Tubulin_Inhibition Microtubule_Imaging Microtubule Network Visualization Microscopy->Microtubule_Imaging

References

Frentizole: An Examination of its Antiviral Potential and Immunomodulatory Role in Host Viral Response

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Frentizole, a benzothiazole urea derivative, is recognized for its immunomodulatory properties. This document provides a comprehensive technical overview of the historical studies investigating the antiviral potential of this compound. The primary focus of existing research has been on its role as an immunosuppressant and the consequential impact on host susceptibility to viral infections, rather than direct antiviral activity. This guide synthesizes the available in vivo data, details the experimental methodologies employed in these seminal studies, and visually represents the experimental workflows. Notably, there is a conspicuous absence of modern in vitro studies to characterize any direct antiviral mechanism of action, a gap that presents a clear opportunity for future research. The findings indicate that this compound, even at doses significantly higher than those required for immunosuppression, does not appear to increase the host's susceptibility to certain viral pathogens.

Introduction

This compound is a phenylurea-substituted benzothiazole that has been historically investigated for its immunosuppressive effects. Its development spurred research into its potential applications in autoimmune diseases. A critical aspect of evaluating any immunomodulatory agent is understanding its effect on the host's ability to combat infections, including those of viral origin. This whitepaper consolidates the key findings from early in vivo studies that explored the interplay between this compound administration and the host response to viral challenges.

In Vivo Studies on Host Resistance to Viral Infections

The most definitive research on this compound's effect on viral infections dates to a 1977 study which aimed to determine if its immunosuppressive properties would increase host susceptibility to various pathogens.

Summary of Findings
Quantitative Data from In Vivo Host Resistance Studies

The available literature provides qualitative outcomes rather than specific quantitative viral titer reductions or IC50 values. The primary metric was the survival and mortality of the host organism.

Virus Host This compound Dosage Outcome Compared to Control Reference
Herpes Simplex VirusMiceUp to 50x immunosuppressive doseNo significant increase in mortality[1][2]
Influenza A (Ann Arbor)MiceUp to 50x immunosuppressive doseNo significant increase in mortality[1][2]

Table 1: Summary of In Vivo Viral Challenge Studies with this compound.

Experimental Protocols

The methodologies detailed below are based on the 1977 study by Scheetz et al., which provides the most comprehensive experimental insight into this compound's effects on viral host resistance[1][2].

Animal Model and Drug Administration
  • Animal Model: Specific-pathogen-free male mice were used for the viral challenge studies.

  • Drug Formulation: this compound was administered subcutaneously.

  • Dosing Regimen: this compound was administered at doses up to 50 times the established immunosuppressive dose level. Azathioprine was used as a comparator immunosuppressive agent.

  • Treatment Duration: Animals received daily treatment for 10 consecutive days prior to viral inoculation.

Viral Challenge Protocols
  • Herpes Simplex Virus (HSV) Challenge:

    • Virus Strain: Not explicitly detailed in the abstract.

    • Inoculation Route: Intraperitoneal injection.

    • Challenge Dose: A predetermined lethal dose (e.g., LD50) was used to challenge the animals.

    • Endpoint: Mortality and survival time were monitored and compared between this compound-treated, azathioprine-treated, and control groups.

  • Influenza A Virus Challenge:

    • Virus Strain: Ann Arbor influenza virus.

    • Inoculation Route: Aerosol infection to mimic a natural route of respiratory infection.

    • Endpoint: Mortality rates were observed and recorded across the different treatment and control groups.

Visualizations: Workflows and Conceptual Diagrams

The following diagrams illustrate the experimental process and the conceptual framework derived from the available data.

G cluster_prep Preparation Phase cluster_challenge Viral Challenge Phase cluster_observation Observation & Analysis Animal_Model Select SPF Male Mice Group_Allocation Allocate Mice to Groups (Control, this compound, Azathioprine) Animal_Model->Group_Allocation Drug_Admin 10-Day Subcutaneous Dosing Regimen Group_Allocation->Drug_Admin Challenge Day 11: Inoculate with Virus Drug_Admin->Challenge HSV_Challenge Herpes Simplex Virus (Intraperitoneal Route) Challenge->HSV_Challenge Flu_Challenge Influenza A Virus (Aerosol Route) Challenge->Flu_Challenge Monitoring Monitor Post-Infection (e.g., 14-21 days) HSV_Challenge->Monitoring Flu_Challenge->Monitoring Data_Collection Record Mortality & Survival Data Monitoring->Data_Collection Analysis Compare Outcomes between This compound and Control Groups Data_Collection->Analysis

Caption: Experimental workflow for in vivo viral challenge studies.

G This compound This compound Immune_System Host Immune System This compound->Immune_System  Immunosuppressive  Effect Host_Resistance Host Viral Resistance Immune_System->Host_Resistance  Mediates Susceptibility Increased Susceptibility (Expected Outcome) Immune_System->Susceptibility  Suppression leads to... Viral_Infection Viral Infection (HSV, Influenza A) Viral_Infection->Host_Resistance  Challenges Host_Resistance->Viral_Infection  Controls

Caption: Conceptual model of this compound's observed effect.

Discussion and Future Directions

The existing body of research, while limited, suggests that this compound's immunomodulatory action does not broadly compromise host defenses against the viruses tested. The 1977 study by Scheetz et al. is pivotal, demonstrating that even high doses of this compound did not lead to increased mortality in mouse models of HSV and influenza A infection[1][2]. This distinguishes it from some other broad-spectrum immunosuppressants.

However, the lack of data from modern virological assays is a critical deficiency. To truly understand the antiviral potential of this compound, the following areas require investigation:

  • In Vitro Antiviral Assays: Standardized in vitro studies are necessary to determine if this compound has any direct inhibitory effect on viral replication. This would involve cell-based assays to calculate metrics such as IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) against a panel of viruses.

  • Mechanism of Action Studies: If any direct antiviral activity is observed, further studies would be required to elucidate the mechanism. This could involve time-of-addition assays, reverse transcriptase assays, protease inhibition assays, or other specific enzymatic or functional tests depending on the virus.

  • Broad-Spectrum Screening: The historical studies were limited to two viruses. A broader screening against other viral families, including both DNA and RNA viruses, would be beneficial.

  • Impact on Innate Immune Signaling: Modern molecular techniques could be used to investigate how this compound affects specific innate immune signaling pathways (e.g., interferon pathways) during a viral infection.

Conclusion

The current understanding of this compound's antiviral potential is based on decades-old in vivo studies that primarily assessed the impact of its immunosuppressive properties on host survival following a viral challenge. These studies concluded that this compound does not increase susceptibility to herpes simplex or influenza A viruses in mice. There is no publicly available, peer-reviewed data demonstrating direct in vitro antiviral activity or elucidating a specific antiviral mechanism of action. Therefore, while this compound may be considered "host-safe" from the perspective of the viral infections studied, it cannot be classified as an antiviral agent based on current evidence. The field is open for a modern re-evaluation of this compound and its analogs for any direct antiviral properties.

References

Frentizole as a Scaffold for Multi-Target Ligands in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by complex multifactorial pathology, including the extracellular deposition of amyloid-beta (Aβ) plaques, intracellular neurofibrillary tangles of hyperphosphorylated tau protein, and significant neuroinflammation. The intricate nature of AD has led to a paradigm shift in drug discovery, moving from single-target agents to multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. In this context, the benzothiazole derivative, frentizole, has emerged as a promising scaffold for the development of novel MTDLs. While this compound itself has shown weak activity against targets relevant to AD, its structural framework has proven to be a valuable starting point for designing more potent derivatives and analogues. This technical guide provides an in-depth overview of the research into this compound and its derivatives for AD, focusing on their mechanism of action, quantitative data, and the experimental protocols used in their evaluation.

The Rationale for a Multi-Target Approach

The failure of numerous single-target therapies in late-stage clinical trials for AD has underscored the need for a more holistic therapeutic strategy. The MTDL approach aims to address multiple facets of the disease, potentially leading to synergistic effects and improved clinical outcomes. Key targets for MTDLs in AD include enzymes involved in Aβ production and aggregation, tau pathology, oxidative stress, and neuroinflammation. Two such targets that have garnered significant interest are monoamine oxidase (MAO) and amyloid-beta binding alcohol dehydrogenase (ABAD).

This compound and its Derivatives: Targeting ABAD and MAO

This compound has been identified as a weak inhibitor of the interaction between Aβ and ABAD, an enzyme implicated in mitochondrial dysfunction in AD.[1] This initial finding spurred further investigation into this compound-based structures to develop more potent inhibitors. Research has primarily focused on two avenues: the development of direct this compound derivatives and the synthesis of this compound-based hybrid molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its derivatives/analogues from preclinical studies.

CompoundTargetIC50 Value (µM)Reference
This compoundAβ-ABAD Interaction200[1]
K-690ABAD1.97 ± 1.08[2]
K-691ABAD1.85 ± 1.13[2]

Table 1: Inhibitory Activity of this compound and its Derivatives against ABAD

CompoundTargetIC50 Value (µM)Reference
Compound 19human MAO-A6.34[1][3]
(this compound-based indolyl thiourea analogue)human MAO-B0.30[1][3]

Table 2: Inhibitory Activity of a this compound-Based Analogue against MAO

Signaling Pathways and Experimental Workflows

Proposed Multi-Target Mechanism of this compound-Based Analogues

The dual inhibition of MAO and ABAD by this compound-based compounds represents a promising strategy to combat AD pathology. MAO-B inhibition can reduce oxidative stress and neuroinflammation, while ABAD inhibition may mitigate Aβ-induced mitochondrial dysfunction.

G cluster_0 This compound-Based Analogue cluster_1 Pathological Pathways in Alzheimer's Disease cluster_2 Downstream Effects FBA This compound-Based Analogue MAO_B Monoamine Oxidase B (MAO-B) FBA->MAO_B Inhibits ABAD Amyloid-beta Binding Alcohol Dehydrogenase (ABAD) FBA->ABAD Inhibits Oxidative_Stress Reduced Oxidative Stress MAO_B->Oxidative_Stress Neuroinflammation Reduced Neuroinflammation MAO_B->Neuroinflammation Mitochondrial_Function Improved Mitochondrial Function ABAD->Mitochondrial_Function Neuronal_Survival Enhanced Neuronal Survival Oxidative_Stress->Neuronal_Survival Neuroinflammation->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival

Caption: Proposed dual-target mechanism of this compound-based analogues in AD.

Experimental Workflow for Screening this compound Derivatives

The identification of potent this compound derivatives and analogues involves a systematic screening process, beginning with chemical synthesis followed by a series of in vitro enzymatic assays.

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives and Analogues MAO_Assay MAO Inhibition Assay (Amplex Red) Synthesis->MAO_Assay ABAD_Assay ABAD Inhibition Assay Synthesis->ABAD_Assay Hit_Compounds Identification of Potent Inhibitors MAO_Assay->Hit_Compounds ABAD_Assay->Hit_Compounds Lead_Opt Further Structure-Activity Relationship Studies Hit_Compounds->Lead_Opt

Caption: General experimental workflow for screening this compound derivatives.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of this compound analogues against human MAO-A and MAO-B is typically determined using a fluorometric assay, such as the Amplex™ Red Monoamine Oxidase Assay Kit.[4][5]

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate (e.g., p-tyramine for both MAO-A and MAO-B, or benzylamine specifically for MAO-B) by MAO. In the presence of horseradish peroxidase (HRP), the Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The fluorescence is measured to determine the rate of the reaction.

Materials:

  • Amplex™ Red Monoamine Oxidase Assay Kit (containing Amplex™ Red reagent, HRP, MAO-A and MAO-B substrates, and specific inhibitors)

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compounds (this compound analogues)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (excitation ~530-560 nm, emission ~590 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the Amplex™ Red reagent, HRP, and substrates according to the kit manufacturer's instructions. Prepare serial dilutions of the test compounds and reference inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B).

  • Enzyme Reaction:

    • To each well of the microplate, add the appropriate MAO enzyme (MAO-A or MAO-B) in a suitable buffer.

    • Add the test compound or reference inhibitor at various concentrations.

    • Include control wells with enzyme and substrate only (positive control) and wells with substrate only (background control).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction (slope of the fluorescence versus time plot).

    • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caution: Some thiourea-containing compounds have been found to be potent inhibitors of horseradish peroxidase (HRP), which can interfere with the Amplex™ Red assay.[1][3] It is crucial to perform control experiments to rule out direct inhibition of HRP by the test compounds.

Amyloid-beta Binding Alcohol Dehydrogenase (ABAD) Inhibition Assay

The inhibitory effect of this compound derivatives on ABAD activity can be assessed by monitoring the NADH-dependent reduction of a substrate.

Principle: ABAD catalyzes the oxidation of various substrates using NAD⁺ as a cofactor, which is reduced to NADH. Conversely, the enzymatic activity can be measured by monitoring the decrease in absorbance of NADH as it is oxidized to NAD⁺ during the reduction of a substrate. The rate of this decrease is proportional to the enzyme's activity.

Materials:

  • Recombinant human ABAD enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Substrate (e.g., an appropriate alcohol or carbonyl compound)

  • Test compounds (this compound derivatives)

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a stock solution of ABAD enzyme, NADH, and the substrate in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare serial dilutions of the test compounds.

  • Enzyme Reaction:

    • To each well of the microplate, add the ABAD enzyme and the test compound at various concentrations.

    • Include control wells with enzyme and substrate only (positive control) and wells with substrate and NADH only (background control).

    • Add NADH to all wells.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-10 minutes).

  • Initiation of Reaction: Add the substrate to each well to start the reaction.

  • Absorbance Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

  • Data Analysis:

    • Calculate the rate of reaction (the initial linear rate of decrease in absorbance at 340 nm).

    • Determine the percent inhibition for each concentration of the test compound relative to the positive control.

    • Calculate the IC50 value as described for the MAO assay.

Note on Inhibition Kinetics: The this compound derivatives K-690 and K-691 were reported to be non-competitive inhibitors of ABAD, suggesting they bind to a site other than the active site for the cofactor.[2]

Conclusion and Future Directions

The research into this compound and its derivatives highlights a promising strategy in the development of multi-target-directed ligands for Alzheimer's disease. The ability of these compounds to inhibit both MAO and ABAD addresses two distinct but interconnected pathological pathways in AD: oxidative stress and mitochondrial dysfunction. The quantitative data, while still in the preclinical stage, demonstrates a significant improvement in potency for the derivatives and analogues compared to the parent this compound molecule.

Future research should focus on several key areas. Firstly, a more comprehensive evaluation of the lead compounds in cell-based and animal models of AD is necessary to validate their therapeutic potential. These studies should assess their ability to cross the blood-brain barrier, their pharmacokinetic and pharmacodynamic properties, and their efficacy in improving cognitive deficits and reducing AD-related pathology. Secondly, further optimization of the chemical scaffold could lead to the discovery of even more potent and selective MTDLs. Finally, a deeper understanding of the precise binding modes of these inhibitors with their target enzymes through techniques such as X-ray crystallography will be invaluable for rational drug design. The continued exploration of this compound-based MTDLs holds significant promise for the development of novel and effective therapies for Alzheimer's disease.

References

Frentizole's Impact on Microtubule Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frentizole, an immunosuppressive agent, has demonstrated potent antitumor activity by disrupting microtubule dynamics. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the cellular and molecular level. By inhibiting tubulin polymerization, this compound induces a G2/M phase cell cycle arrest and triggers apoptosis in cancer cells. This document summarizes the available quantitative data, details relevant experimental protocols for studying its effects, and proposes a putative signaling pathway involved in its cellular activity. The information presented herein is intended to support further research and drug development efforts focused on this compound and other microtubule-targeting agents.

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature, characterized by alternating phases of polymerization and depolymerization, makes them a critical target for anticancer therapeutics. This compound, a benzothiazole derivative initially developed as an immunosuppressive drug, has been repurposed as a potential antimitotic agent.[2][3] Research indicates that this compound exerts its antiproliferative effects by interfering with microtubule formation, a mechanism shared with other successful anticancer drugs that bind to tubulin.[1][3] Computational docking studies suggest that this compound binds to the colchicine site on the β-tubulin subunit, thereby inhibiting the polymerization of tubulin dimers into microtubules.[2][3] This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[2]

Quantitative Data on this compound's Activity

While direct quantitative data on this compound's in vitro inhibition of tubulin polymerization (e.g., IC50 for tubulin assembly) is not yet publicly available, its potent antiproliferative activity against various cancer cell lines has been documented. This cellular potency is a direct consequence of its impact on microtubule dynamics.

Table 1: Antiproliferative Activity of this compound

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical Carcinoma~1.0[4]
U87MGGlioblastoma7.33[2]

Core Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on microtubule dynamics and cellular outcomes.

In Vitro Tubulin Polymerization Assay

This biochemical assay is fundamental to directly measure the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 350 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)

  • GTP (100 mM stock)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well microplate (clear, flat-bottom)

  • Temperature-controlled spectrophotometer (plate reader)

Protocol:

  • Prepare the tubulin solution by resuspending lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL (approximately 30-50 µM). Keep on ice.

  • Prepare serial dilutions of this compound in G-PEM buffer. The final DMSO concentration should not exceed 1%.

  • In a pre-chilled 96-well plate on ice, add the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., colchicine or nocodazole).

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Initiate the polymerization reaction by adding the tubulin/GTP solution to each well of the plate.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 350 nm every 30 seconds for at least 60 minutes.

  • Data Analysis: Plot absorbance versus time. The initial rate of polymerization can be calculated from the slope of the linear phase. The IC50 for polymerization inhibition is determined by plotting the percentage of inhibition (relative to the vehicle control) against the this compound concentration.

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay visualizes the effect of this compound on the microtubule network within intact cells.

Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for α-tubulin. A fluorescently labeled secondary antibody allows for the visualization of the microtubule network by fluorescence microscopy.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Glass coverslips

  • This compound

  • Microtubule-stabilizing buffer (MTSB: 80 mM PIPES pH 6.8, 1 mM MgCl2, 4 mM EGTA)

  • Extraction buffer (MTSB + 0.5% Triton X-100)

  • Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Primary antibody: mouse anti-α-tubulin

  • Secondary antibody: fluorescently labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Seed HeLa cells onto glass coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentration (e.g., 2 µM) for 24 hours. Include a vehicle-treated control.[2]

  • Gently wash the cells with pre-warmed PBS.

  • Permeabilize the cells with extraction buffer for 30-60 seconds at 37°C.

  • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. This compound-treated cells are expected to show a disrupted and disorganized microtubule network compared to the well-defined filamentous network in control cells.[2]

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle, revealing the G2/M arrest induced by microtubule-disrupting agents.

Principle: Cells are treated with this compound, fixed, and stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide, PI). The fluorescence intensity of the dye is proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases by flow cytometry.

Materials:

  • HeLa cells

  • Cell culture medium

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed HeLa cells in a 6-well plate and treat with this compound (e.g., 2 µM) for 24-72 hours.[2]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population is indicative of a mitotic arrest.

Signaling Pathways and Molecular Mechanisms

The disruption of microtubule dynamics by this compound is expected to trigger a cascade of downstream signaling events. Based on the known effects of other microtubule-destabilizing agents that bind to the colchicine site, a putative signaling pathway involving GEF-H1 and RhoA can be proposed.

Putative Signaling Pathway: GEF-H1/RhoA Activation

Principle: Guanine nucleotide exchange factor H1 (GEF-H1) is a RhoA-specific GEF that is sequestered and kept in an inactive state through its association with stable microtubules. Upon microtubule depolymerization, GEF-H1 is released into the cytoplasm where it becomes active and catalyzes the exchange of GDP for GTP on RhoA, leading to the activation of RhoA-mediated downstream signaling pathways. These pathways can influence actin dynamics, cell contractility, and gene expression.

Frentizole_Signaling_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to MT_depolymerization Microtubule Depolymerization Tubulin->MT_depolymerization Inhibits polymerization GEF_H1_inactive Inactive GEF-H1 (Microtubule-bound) MT_depolymerization->GEF_H1_inactive Releases G2M_Arrest G2/M Arrest MT_depolymerization->G2M_Arrest GEF_H1_active Active GEF-H1 (Cytoplasmic) GEF_H1_inactive->GEF_H1_active RhoA_GDP RhoA-GDP (Inactive) GEF_H1_active->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Downstream Downstream Effectors (e.g., ROCK, mDia) RhoA_GTP->Downstream Cellular_Responses Cellular Responses (Actin cytoskeleton reorganization, Apoptosis, Cytokinesis failure) Downstream->Cellular_Responses G2M_Arrest->Cellular_Responses Leads to

Caption: Putative signaling pathway initiated by this compound.

Experimental Workflow for Investigating the GEF-H1/RhoA Pathway

Experimental_Workflow Start Treat cells with this compound CoIP Co-immunoprecipitation (GEF-H1 and α-tubulin) Start->CoIP RhoA_Assay RhoA Activation Assay (Pull-down) Start->RhoA_Assay Microscopy Immunofluorescence Microscopy (Stress fiber staining) Start->Microscopy Western_Blot Western Blot Analysis CoIP->Western_Blot RhoA_Assay->Western_Blot Result1 Decreased GEF-H1/ α-tubulin interaction Western_Blot->Result1 Result2 Increased RhoA-GTP levels Western_Blot->Result2 Result3 Increased stress fiber formation Microscopy->Result3

Caption: Workflow to validate this compound's effect on GEF-H1/RhoA.

Conclusion and Future Directions

This compound is a promising antitumor agent that acts by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. While its cellular effects are well-documented, further research is needed to quantify its direct impact on tubulin polymerization kinetics and to definitively elucidate the downstream signaling pathways it modulates. The experimental protocols and the putative signaling pathway outlined in this guide provide a framework for future investigations. A deeper understanding of this compound's molecular mechanism of action will be crucial for its clinical development and for the design of novel, more effective microtubule-targeting cancer therapies.

References

Frentizole: A Technical Guide to its Mechanism of G2/M Phase Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frentizole, a compound originally developed as an immunosuppressive agent, has demonstrated significant antitumor activity.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's ability to induce cell cycle arrest at the G2/M phase, a critical process in its anticancer effects. The primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, activates the spindle assembly checkpoint, and ultimately leads to mitotic arrest and apoptosis.[1][2][3] This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4][5] Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to the formation of the mitotic spindle during cell division.[6] Consequently, tubulin, the protein subunit of microtubules, has become a prime target for the development of anticancer agents.[4][6] this compound has emerged as a promising antimitotic agent that exerts its effects by disrupting microtubule function.[1][2] This guide explores the specifics of this interaction and its consequences on the cell cycle.

Mechanism of Action: Tubulin Polymerization Inhibition

This compound's primary mechanism of action is the inhibition of tubulin polymerization.[1][2][3] It belongs to a class of microtubule-destabilizing agents that interfere with the assembly of tubulin heterodimers into microtubules.[6][7]

  • Binding Site: Docking studies have suggested that this compound binds to the colchicine-binding site on β-tubulin.[1][2] This binding prevents the conformational changes in the tubulin dimer that are necessary for its incorporation into a growing microtubule.

  • Disruption of Microtubule Network: By inhibiting polymerization, this compound leads to a significant disruption of the cellular microtubule network.[1][3] This can be visualized as a loss of the fine, filamentous microtubule structure, replaced by undefined masses of tubulin.[3][8]

Signaling Pathway of this compound-Induced G2/M Arrest

The disruption of microtubule dynamics by this compound triggers a cascade of events that culminates in G2/M phase cell cycle arrest. This process is primarily mediated by the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism.

Frentizole_Signaling_Pathway This compound This compound Tubulin β-Tubulin (Colchicine Site) This compound->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubules Microtubule Network Disruption Polymerization->Microtubules SAC Spindle Assembly Checkpoint (SAC) Activation Microtubules->SAC Activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) SAC->APC_C Inhibits Cdc20 Cdc20 CyclinB1_Cdc2 Cyclin B1/Cdc2 (CDK1) Complex APC_C->CyclinB1_Cdc2 Prevents degradation of G2M_Arrest G2/M Phase Cell Cycle Arrest CyclinB1_Cdc2->G2M_Arrest Maintains Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: this compound signaling pathway leading to G2/M arrest.

The key steps in this pathway are:

  • Inhibition of Tubulin Polymerization: this compound binds to tubulin and prevents the formation of microtubules.

  • Activation of the Spindle Assembly Checkpoint (SAC): The absence of a properly formed mitotic spindle and the presence of unattached kinetochores activate the SAC.

  • Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C): The activated SAC inhibits the APC/C, an E3 ubiquitin ligase.

  • Stabilization of Cyclin B1: APC/C is responsible for targeting Cyclin B1 for degradation. Its inhibition leads to the accumulation of Cyclin B1.

  • Sustained Cyclin B1/Cdc2 Activity: The high levels of Cyclin B1 maintain the activity of the Cyclin B1/Cdc2 (CDK1) kinase complex, which is the master regulator of mitosis.

  • G2/M Arrest: The sustained activity of the Cyclin B1/Cdc2 complex prevents the cell from exiting mitosis, leading to arrest in the G2/M phase.[9][10]

  • Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[1][3][11]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Antiproliferative Activity of this compound

Cell LineAssay TypeIC50 (µM)Reference
U87MG (Glioblastoma)MTT Assay7.33[3]
HeLa (Cervical Cancer)MTT Assay>10[1]

Note: The antiproliferative activity of this compound and its analogs has been observed in HeLa cells, though the specific IC50 for this compound was above the initial 10 µM screening concentration in one study.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

Treatment% of Cells in G0/G1% of Cells in S% of Cells in G2/MTime Point
ControlData not availableData not availableData not available24h, 48h, 72h
This compoundData not availableData not availableSignificantly Increased24h, 48h, 72h

Note: While the referenced study confirms a significant increase in the G2/M population, specific percentages are not provided in the abstract.[1][3] Access to the full publication is required for detailed quantitative data.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

MTT_Assay_Workflow start Start seed Seed cells in a 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, U87MG) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24, 48, and 72 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Immunofluorescence Staining of Microtubules

This method allows for the visualization of the microtubule network within cells.

Immunofluorescence_Workflow start Start seed Seed cells on coverslips start->seed treat Treat with this compound (24h) seed->treat fix Fix with paraformaldehyde treat->fix permeabilize Permeabilize with Triton X-100 fix->permeabilize block Block with BSA permeabilize->block primary_ab Incubate with primary antibody (anti-α-tubulin) block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab stain_nuclei Counterstain nuclei (e.g., DAPI) secondary_ab->stain_nuclei mount Mount coverslips on slides stain_nuclei->mount image Image with confocal microscope mount->image end End image->end

Caption: Workflow for immunofluorescence staining of microtubules.

Protocol:

  • Cell Culture: Grow cells on glass coverslips in a 6-well plate.

  • Treatment: Treat the cells with this compound for 24 hours.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against α-tubulin overnight at 4°C.

  • Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstaining: Counterstain the nuclei with DAPI or Hoechst stain.

  • Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a confocal microscope.

Conclusion

This compound represents a compelling example of drug repurposing, with its mechanism of action as a tubulin polymerization inhibitor making it a candidate for anticancer therapy.[1][2] Its ability to induce G2/M phase cell cycle arrest and subsequent apoptosis is a direct consequence of its interaction with the microtubule cytoskeleton.[1][3] The detailed protocols and pathways outlined in this guide provide a solid foundation for further research into this compound and its analogs as potential antimitotic agents in the treatment of cancer, particularly for challenging malignancies like glioblastoma.[1][3] Further studies are warranted to fully elucidate the downstream signaling events and to obtain more comprehensive quantitative data on its efficacy in a wider range of cancer models.

References

Frentizole's Interaction with Tubulin: A Technical Guide to a Putative Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frentizole, a benzothiazole derivative originally developed as an immunosuppressive agent, has garnered recent attention for its potential as an anticancer agent. Emerging evidence suggests that this compound exerts its antiproliferative effects by targeting tubulin, a key component of the cytoskeleton and a well-validated target for cancer chemotherapy. This technical guide provides a comprehensive overview of the current understanding of the this compound binding site on tubulin. While direct quantitative binding data for this compound is not yet publicly available, this document consolidates existing research on its cellular effects, computational docking studies, and structure-activity relationships. Furthermore, it offers detailed protocols for the key experimental assays required to fully characterize the binding and functional consequences of this compound's interaction with tubulin, thereby providing a roadmap for future research and drug development efforts in this area.

Introduction: Tubulin as an Anticancer Target

Tubulin, a heterodimeric protein composed of α- and β-tubulin subunits, polymerizes to form microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubule assembly and disassembly is critical for the formation and function of the mitotic spindle during cell division. Consequently, agents that interfere with tubulin dynamics can arrest cells in mitosis, leading to apoptosis, making tubulin an attractive target for cancer therapy.

Several distinct drug-binding sites on the tubulin dimer have been identified, including the colchicine, vinca alkaloid, and taxane sites. This compound is hypothesized to belong to the class of colchicine-site inhibitors.

This compound's Putative Binding Site on Tubulin

Current research, primarily from computational docking studies, suggests that this compound binds to the colchicine site on β-tubulin.[1][2] The colchicine binding site is located at the interface between the α- and β-tubulin subunits and is known to be flexible, accommodating a variety of structurally diverse ligands.[1] The benzothiazole ring of this compound is a common moiety in other known colchicine-site ligands.[1]

Mechanism of Action

Binding of this compound to the colchicine site is proposed to inhibit tubulin polymerization. This disruption of microtubule dynamics leads to a cascade of cellular events characteristic of antitubulin agents:

  • Inhibition of Microtubule Formation: this compound has been shown to disrupt the microtubule network within cancer cells.[1][2]

  • G2/M Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle.[1][2]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis.[1]

Quantitative Data

While direct binding affinities (e.g., Kd, Ki) of this compound to purified tubulin have not been reported, its biological activity has been quantified through antiproliferative assays in cancer cell lines.

Table 1: Antiproliferative Activity of this compound and its Analogs

CompoundCell LineIC50 (µM)
This compoundHeLa~1.0
This compoundU87 MG7.33
Analog 3ea (methylated benzamide)HeLaActive
Analog 6e (methylated this compound)HeLaInactive

Data synthesized from Ramos et al., 2023.[1]

Structure-Activity Relationships (SAR)

Initial SAR studies on this compound analogs have provided insights into the chemical moieties important for its antiproliferative activity. These studies suggest that even small structural modifications can significantly impact efficacy.

  • The methoxy group on the benzothiazole ring of this compound appears to be important for activity in the phenyl urea series.[1]

  • Methylation of the urea nitrogen in this compound (analog 6e) is detrimental to its activity.[1]

  • In the benzamide class of analogs, a methylated derivative (3ea) was found to be active.[1]

Signaling Pathways

The cellular consequences of this compound's interaction with tubulin are mediated by complex signaling pathways. Based on the known mechanisms of other colchicine-site inhibitors, the following pathways are likely involved.

G2/M Cell Cycle Arrest

The arrest at the G2/M transition is primarily regulated by the Cyclin B1/CDK1 complex. Disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), which in turn inhibits the anaphase-promoting complex/cyclosome (APC/C). This prevents the degradation of Cyclin B1, keeping CDK1 in an active state and thus maintaining the mitotic arrest.

G2_M_Arrest This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibition Spindle Mitotic Spindle Disruption Tubulin->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC APC Anaphase-Promoting Complex (APC/C) Inhibition SAC->APC CyclinB1 Cyclin B1 Stabilization APC->CyclinB1 prevents degradation CDK1 CDK1 Activity Sustained CyclinB1->CDK1 Arrest G2/M Arrest CDK1->Arrest

This compound-induced G2/M arrest pathway.
Apoptosis Induction

Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway. This is often mediated by the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). The tumor suppressor protein p53 can also play a role in apoptosis induced by microtubule-targeting agents, although its involvement can be cell-type dependent.

Apoptosis_Pathway Arrest Prolonged G2/M Arrest Bcl2 Bcl-2 Family (e.g., Bcl-xL, Mcl-1) Inhibition Arrest->Bcl2 BaxBak Bax/Bak Activation Arrest->BaxBak Bcl2->BaxBak inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBak->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Intrinsic apoptosis pathway activated by this compound.

Experimental Protocols

The following protocols are provided as a guide for researchers to quantitatively assess the interaction of this compound and its analogs with tubulin.

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the light scattering caused by the formation of microtubules from purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well microplates

Procedure:

  • Prepare the tubulin polymerization reaction mixture on ice. For a 100 µL reaction, combine:

    • General Tubulin Buffer

    • Glycerol (to a final concentration of 10%)

    • GTP (to a final concentration of 1 mM)

    • Purified tubulin (to a final concentration of 3 mg/mL)

  • Add varying concentrations of this compound or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

  • Add the tubulin polymerization reaction mixture to the wells.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance vs. time to generate polymerization curves. The IC50 for tubulin polymerization inhibition can be calculated from the dose-response curve of the polymerization rate or extent.

In Vitro Tubulin Polymerization Assay (Fluorescence)

This assay utilizes a fluorescent reporter that binds to polymerized tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, buffers, GTP, and a fluorescent reporter (e.g., DAPI).

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm.

Procedure:

  • Reconstitute the kit components according to the manufacturer's instructions.

  • Prepare the reaction mixture containing tubulin, buffer, GTP, and the fluorescent reporter on ice.

  • Add varying concentrations of this compound or vehicle control to the wells of a 96-well plate.

  • Add the reaction mixture to the wells.

  • Place the plate in the fluorescence plate reader pre-heated to 37°C.

  • Measure fluorescence intensity every minute for 60 minutes.

  • Plot fluorescence vs. time. The IC50 can be determined from the dose-response curve.[3]

Competitive Colchicine Binding Assay

This assay determines if a test compound binds to the colchicine site by measuring its ability to compete with a labeled colchicine analog. A non-radioactive, fluorescence-based protocol is described here.

Materials:

  • Purified tubulin

  • Colchicine

  • Fluorescent colchicine analog (e.g., MTC-colchicine)

  • Assay buffer (e.g., 10 mM phosphate buffer with 1 mM MgCl₂, pH 7.0)

  • Fluorometer

Procedure:

  • Incubate a fixed concentration of purified tubulin with a fixed concentration of the fluorescent colchicine analog in the assay buffer.

  • Add increasing concentrations of this compound or unlabeled colchicine (as a positive control) to the mixture.

  • Incubate at 37°C for a sufficient time to reach equilibrium (e.g., 1 hour).

  • Measure the fluorescence of the solution. The displacement of the fluorescent analog by this compound will result in a decrease in fluorescence.

  • The binding affinity (Ki) of this compound can be calculated using the Cheng-Prusoff equation.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Cell culture medium and supplements

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.[4][5][6]

Apoptosis Assay by Annexin V Staining

This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Cancer cell line of interest

  • This compound stock solution

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of propidium iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[7][8][9]

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Tubulin_Polymerization Tubulin Polymerization Assay (Turbidity/Fluorescence) Binding_Affinity Binding_Affinity Tubulin_Polymerization->Binding_Affinity IC50 Colchicine_Binding Competitive Colchicine Binding Assay Binding_Site Binding_Site Colchicine_Binding->Binding_Site Ki Antiproliferative Antiproliferative Assay (e.g., MTT) Cellular_Potency Cellular_Potency Antiproliferative->Cellular_Potency GI50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action Mechanism_of_Action Cell_Cycle->Mechanism_of_Action G2/M Arrest Apoptosis Apoptosis Assay (Annexin V Staining) Cell_Fate Cell_Fate Apoptosis->Cell_Fate Apoptosis Induction This compound This compound This compound->Tubulin_Polymerization This compound->Colchicine_Binding This compound->Antiproliferative This compound->Cell_Cycle This compound->Apoptosis

Workflow for characterizing this compound's interaction with tubulin.

Conclusion and Future Directions

The available evidence strongly suggests that this compound acts as a tubulin-destabilizing agent by binding to the colchicine site. Its ability to induce G2/M cell cycle arrest and apoptosis in cancer cell lines at low micromolar concentrations makes it a promising candidate for further investigation and potential repurposing as an anticancer drug.

To fully elucidate the therapeutic potential of this compound and its analogs, future research should focus on:

  • Determining the direct binding affinity of this compound to purified tubulin using the biochemical assays outlined in this guide.

  • Solving the co-crystal structure of the this compound-tubulin complex to definitively confirm its binding site and mode of interaction.

  • Conducting a more extensive structure-activity relationship study to optimize the potency and pharmacokinetic properties of this compound derivatives.

  • Investigating the detailed molecular signaling pathways involved in this compound-induced cell cycle arrest and apoptosis in various cancer models.

  • Evaluating the in vivo efficacy and safety of this compound and its optimized analogs in preclinical cancer models.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the promising anticancer activity of this compound into a clinical reality.

References

Frentizole's Inhibition of Thymidine Incorporation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frentizole, an immunosuppressive agent, has demonstrated a significant role in the inhibition of lymphocyte proliferation, a key process in the immune response. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its inhibitory effect on thymidine incorporation into DNA. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.

Introduction

This compound is a phenylurea derivative with known immunoregulatory properties.[1] Its ability to suppress the immune system has been primarily attributed to its inhibitory effect on the proliferation of lymphocytes, the white blood cells central to adaptive immunity.[1] A critical method for measuring this antiproliferative effect is the thymidine incorporation assay, which quantifies the synthesis of new DNA in dividing cells. This guide delves into the core of this compound's action, exploring its impact on thymidine uptake and the molecular pathways it modulates.

Quantitative Analysis of this compound's Inhibitory Effects

The inhibitory effect of this compound on thymidine incorporation is dose-dependent. The following tables summarize the available quantitative data from studies on human peripheral blood lymphocytes (PBLs) stimulated with various mitogens.

Table 1: Effect of this compound on Mitogen-Induced Thymidine Incorporation in Human PBLs

MitogenThis compound Concentration (ng/mL)% Inhibition of Thymidine IncorporationReference
Concanavalin A (Con A)50058%[2]
Concanavalin A (Con A)125Significant Inhibition[3]
Phytohemagglutinin (PHA)125Significant Inhibition[3]
Pokeweed Mitogen (PWM)125Significant Inhibition*[3]

*The exact percentage of inhibition was not specified in the abstract, but was described as "sufficient to inhibit significantly".[3]

Table 2: Effect of this compound on Uridine Incorporation in Human PBLs

This compound Concentration (ng/mL)Effect on Uridine IncorporationReference
62.5Maximal Inhibition[3]

Mechanism of Action: From Tubulin Inhibition to Reduced Thymidine Incorporation

Recent studies have elucidated that this compound's primary mechanism of action involves the inhibition of tubulin polymerization.[4][5] This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately preventing cell division and, consequently, reducing the incorporation of thymidine, which predominantly occurs during the S phase.

Signaling Pathway

The proposed signaling pathway for this compound's inhibition of thymidine incorporation is as follows:

Frentizole_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Microtubule Microtubule Tubulin->Microtubule Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycle Cell Cycle Progression MitoticSpindle->CellCycle Required for G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Arrested at S_Phase S Phase Entry G2M_Arrest->S_Phase Prevents entry into DNA_Synthesis DNA Synthesis S_Phase->DNA_Synthesis Site of Thymidine_Inc Thymidine Incorporation DNA_Synthesis->Thymidine_Inc Requires

Caption: this compound's mechanism of action leading to inhibition of thymidine incorporation.

Experimental Protocols

This section provides a detailed methodology for a typical experiment designed to assess the effect of this compound on mitogen-induced thymidine incorporation in human lymphocytes. This protocol is based on standard lymphocyte proliferation assays.[6][7]

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Collect whole blood from healthy donors in heparinized tubes.

  • Dilution: Dilute the blood with an equal volume of sterile phosphate-buffered saline (PBS).

  • Ficoll-Paque Gradient: Carefully layer the diluted blood over a Ficoll-Paque gradient in a centrifuge tube.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • PBMC Collection: Aspirate the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.

  • Washing: Wash the collected cells twice with PBS by centrifugation at 250 x g for 10 minutes.

  • Cell Counting and Resuspension: Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin) and perform a cell count using a hemocytometer or automated cell counter. Adjust the cell concentration to 1 x 10^6 cells/mL.

Lymphocyte Proliferation (Thymidine Incorporation) Assay
  • Plating: Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well of a 96-well flat-bottom microtiter plate.

  • Treatment: Add 50 µL of culture medium containing the desired concentration of this compound (e.g., 0, 62.5, 125, 250, 500 ng/mL).

  • Stimulation: Add 50 µL of culture medium containing the appropriate mitogen (e.g., Concanavalin A at a final concentration of 5 µg/mL). For unstimulated controls, add 50 µL of culture medium without mitogen.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 72 hours.

  • Radiolabeling: Add 1 µCi of [3H]-thymidine in 20 µL of culture medium to each well.

  • Further Incubation: Incubate the plate for an additional 18 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter. The results are typically expressed as counts per minute (CPM).

  • Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (CPM of treated, stimulated cells - CPM of unstimulated cells) / (CPM of untreated, stimulated cells - CPM of unstimulated cells)] x 100

Thymidine_Assay_Workflow cluster_prep Cell Preparation cluster_assay Thymidine Incorporation Assay Blood_Collection Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll) Blood_Collection->PBMC_Isolation Cell_Counting Cell Counting & Resuspension PBMC_Isolation->Cell_Counting Plating Plate PBMCs (1x10^5/well) Cell_Counting->Plating Treatment Add this compound Plating->Treatment Stimulation Add Mitogen Treatment->Stimulation Incubation_72h Incubate 72h Stimulation->Incubation_72h Radiolabeling Add [3H]-Thymidine Incubation_72h->Radiolabeling Incubation_18h Incubate 18h Radiolabeling->Incubation_18h Harvesting Harvest Cells Incubation_18h->Harvesting Counting Scintillation Counting Harvesting->Counting Data_Analysis Calculate % Inhibition Counting->Data_Analysis

Caption: Experimental workflow for the thymidine incorporation assay.

Discussion and Future Directions

This compound's inhibitory effect on thymidine incorporation is a direct consequence of its ability to induce a G2/M phase cell cycle arrest through the disruption of microtubule polymerization.[4][5] This mechanism distinguishes it from other immunosuppressants that may directly target DNA synthesis enzymes. The preferential effect of this compound on certain lymphocyte subpopulations responding to specific mitogens suggests a more targeted immunomodulatory action.[1]

Further research is warranted to precisely quantify the IC50 values of this compound for thymidine incorporation inhibition across a broader range of lymphocyte subsets and under various activation conditions. Investigating the potential effects of this compound on the enzymes involved in the purine and pyrimidine salvage and de novo synthesis pathways could provide a more complete understanding of its impact on nucleotide metabolism. Elucidating the intricate details of the signaling cascade downstream of tubulin inhibition that leads to cell cycle arrest will be crucial for the development of more selective and potent immunomodulatory drugs.

Conclusion

This compound effectively inhibits thymidine incorporation in mitogen-stimulated lymphocytes by disrupting tubulin polymerization and causing a G2/M cell cycle arrest. This technical guide provides a consolidated resource of the current understanding of this compound's mechanism, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflow aim to facilitate further research and development in the field of immunosuppressive therapies.

References

Frentizole's Impact on Uridine Incorporation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frentizole is an immunoregulatory agent that has demonstrated effects on lymphocyte function. A key aspect of its mechanism of action involves the inhibition of nucleic acid synthesis, a critical process for lymphocyte activation and proliferation. This technical guide provides an in-depth analysis of this compound's impact on uridine incorporation in mitogen-stimulated human lymphocytes, based on available scientific literature. Uridine is a fundamental precursor for RNA synthesis, and its incorporation is a key indicator of cellular activation and metabolic activity. Understanding how this compound affects this process is crucial for elucidating its immunosuppressive properties and for the development of related therapeutic agents.

Data Presentation

The primary quantitative data on the effect of this compound on uridine incorporation in mitogen-stimulated human lymphocytes comes from a study by Meisel et al. (1979).[1] The key findings from the abstract of this study are summarized in the table below. It is important to note that detailed dose-response data from the full study is not publicly available, and the following table reflects the information disclosed in the abstract.

ParameterThis compound ConcentrationObservationCell TypeStimulation
Uridine Incorporation62.5 ng/mLMaximal inhibitionHuman LymphocytesMitogen-stimulated
Uridine IncorporationIncreasing ConcentrationsNo effectUnstimulated Human LymphocytesUnstimulated
Thymidine Incorporation125 ng/mLSignificant inhibitionHuman LymphocytesMitogen-stimulated
Thymidine Incorporation500 ng/mLMarked inhibition (in response to Con A)Human LymphocytesMitogen-stimulated with Concanavalin A (Con A)

Note: The inhibition of uridine incorporation was reported to be independent of the phytomitogen used for stimulation.[1] The study also noted a dose-dependent inhibition of thymidine incorporation, suggesting a broader effect on nucleotide metabolism.[1]

Experimental Protocols

While the full, detailed experimental protocol from the pivotal study by Meisel et al. (1979) is not accessible, a representative protocol for a [3H]-uridine incorporation assay in mitogen-stimulated lymphocytes is provided below. This protocol is based on standard immunological and cell biology techniques.

Objective: To assess the effect of this compound on uridine incorporation in mitogen-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque or other density gradient medium for PBMC isolation

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Phytohemagglutinin (PHA), Concanavalin A (Con A), or other suitable mitogen

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • [3H]-uridine (tritiated uridine)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Liquid scintillation counter

  • 96-well cell culture plates

  • Standard cell culture incubator (37°C, 5% CO2)

Methodology:

  • Isolation of Human PBMCs:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in complete RPMI-1640 medium and perform a cell count to determine cell viability and concentration.

  • Cell Culture and Treatment:

    • Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well.

    • Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (solvent only).

    • Add the mitogen (e.g., PHA at 5 µg/mL) to stimulate the lymphocytes. Include unstimulated control wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined period (e.g., 48-72 hours).

  • [3H]-Uridine Labeling:

    • Approximately 4-6 hours before the end of the incubation period, add [3H]-uridine (e.g., 1 µCi per well) to each well.

    • Continue the incubation to allow for the incorporation of the radiolabel into newly synthesized RNA.

  • Cell Harvesting and Scintillation Counting:

    • Harvest the cells onto glass fiber filters using a cell harvester. This process lyses the cells and captures the precipitated nucleic acids on the filter.

    • Wash the filters with PBS to remove unincorporated [3H]-uridine.

    • Precipitate the macromolecules (including RNA) by washing the filters with cold 10% TCA.

    • Wash the filters with ethanol to dry them.

    • Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • The CPM values are proportional to the amount of [3H]-uridine incorporated into the RNA.

    • Calculate the percentage of inhibition of uridine incorporation for each this compound concentration relative to the mitogen-stimulated control.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_labeling Radiolabeling cluster_analysis Analysis pbmc_isolation Isolate PBMCs cell_counting Count & Seed Cells pbmc_isolation->cell_counting add_this compound Add this compound cell_counting->add_this compound add_mitogen Add Mitogen add_this compound->add_mitogen incubation1 Incubate (48-72h) add_mitogen->incubation1 add_uridine Add [3H]-Uridine incubation1->add_uridine incubation2 Incubate (4-6h) add_uridine->incubation2 harvest Harvest Cells incubation2->harvest scintillation Scintillation Counting harvest->scintillation data_analysis Data Analysis scintillation->data_analysis

Caption: Workflow for assessing this compound's impact on uridine incorporation.

Potential Signaling Pathway

signaling_pathway Mitogen Mitogen Receptor Cell Surface Receptor Mitogen->Receptor Signaling Intracellular Signaling (e.g., PKC, MAPK pathways) Receptor->Signaling Transcription Gene Transcription (e.g., for enzymes in nucleotide synthesis) Signaling->Transcription Uridine_Metabolism Uridine Phosphorylation & Metabolism Transcription->Uridine_Metabolism This compound This compound This compound->Signaling Inhibits (?) Uridine_Transport Uridine Transport This compound->Uridine_Transport Inhibits (?) This compound->Uridine_Metabolism Inhibits (?) Uridine_Transport->Uridine_Metabolism Uridine_Incorporation Uridine Incorporation into RNA Uridine_Metabolism->Uridine_Incorporation

Caption: Hypothetical pathways of this compound's inhibitory action.

References

Frentizole's Impact on Leukocyte Populations in Murine Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Frentizole, an immunosuppressive agent, has demonstrated varied effects on leukocyte counts in murine models, suggesting a complex mechanism of action. This technical guide synthesizes the available preclinical data on this compound's impact on leukocyte populations in mice, providing a detailed overview of experimental protocols, quantitative data, and a proposed mechanism of action. Notably, conflicting data exists regarding its effect on total leukocyte and lymphocyte counts, which may be attributable to differences in experimental design, including mouse strain, drug dosage, and duration of treatment. This paper aims to present a comprehensive overview to inform further research and development.

Quantitative Data on Leukocyte Counts

The effect of this compound on leukocyte counts in mice has been investigated in studies utilizing the autoimmune-prone New Zealand Black/New Zealand White (NZB/NZW) F1 mouse model, among others. The data, however, presents some inconsistencies across different studies.

One study reported no significant change in peripheral lymphocyte counts in NZB/NZW mice treated with this compound. In contrast, another study provided quantitative data indicating a suppression of total leukocyte counts, alongside an increase in neutrophil counts. A summary of the available quantitative data is presented in Table 1.

Table 1: Effect of this compound on Peripheral Blood Leukocyte Counts in Mice

Treatment GroupDosage (mg/kg/day)Mean Leukocyte Count (cells/µL)Mean Lymphocyte CountMean Neutrophil CountStudy DurationMouse StrainReference
Control04160Not ReportedNot Reported52 weeksNot Specified[1]
Low Dose8.23217Not ReportedSignificantly Increased52 weeksNot Specified[1]
High Dose79.93450Not ReportedSignificantly Increased52 weeksNot Specified[1]
Control0Not ReportedNo ChangeNot ReportedUp to Spontaneous DeathNZB/NZW[2]
Low Dose8Not ReportedNo ChangeNot ReportedUp to Spontaneous DeathNZB/NZW[2]
High Dose80-84Not ReportedNo ChangeNot ReportedUp to Spontaneous DeathNZB/NZW[2]

Note: The conflicting findings regarding lymphocyte counts should be considered in the design of future studies.

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the effects of this compound on leukocyte counts in mice.

Animal Models and Drug Administration
  • Animal Model: Female New Zealand Black/New Zealand White (NZB/NZW) F1 mice are a commonly used model for systemic lupus erythematosus and other autoimmune diseases. Studies have utilized both "young" (8 weeks old) and "old" (24 weeks old) mice to assess the drug's efficacy at different disease stages.[2]

  • Drug Formulation and Administration: this compound was administered by being incorporated into the animal feed to provide daily dosages of approximately 8 mg/kg (low dose) and 80-84 mg/kg (high dose).[1][2]

Leukocyte Analysis

While specific details on the leukocyte analysis methods are not extensively described in the available literature, a standard protocol for peripheral blood leukocyte analysis in mice is as follows:

  • Blood Collection: Peripheral blood is collected from the retro-orbital sinus or tail vein into EDTA-coated tubes to prevent coagulation.

  • Complete Blood Count (CBC): A CBC is performed using an automated hematology analyzer to determine the total white blood cell (leukocyte) count, as well as the differential counts of lymphocytes, neutrophils, monocytes, eosinophils, and basophils.

  • Flow Cytometry: For more detailed immunophenotyping, flow cytometry can be employed. This involves staining whole blood with fluorescently labeled antibodies specific for various leukocyte surface markers (e.g., CD3 for T cells, B220 for B cells, Ly-6G for neutrophils, F4/80 for macrophages). After red blood cell lysis, the stained leukocytes are analyzed on a flow cytometer to quantify different cell populations.

The following diagram illustrates a general workflow for the experimental protocol.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model NZB/NZW Mice (Young & Old) Drug_Admin This compound in Feed (Low & High Dose) Animal_Model->Drug_Admin Assigned to Treatment Groups Treatment Long-term Treatment (12-52 weeks) Drug_Admin->Treatment Blood_Collection Peripheral Blood Collection (EDTA) Treatment->Blood_Collection Periodic Sampling CBC Complete Blood Count (Automated Analyzer) Blood_Collection->CBC Flow_Cytometry Immunophenotyping (Flow Cytometry) Blood_Collection->Flow_Cytometry Data_Analysis Statistical Analysis CBC->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: General Experimental Workflow for this compound Studies in Mice

Proposed Mechanism of Action: Signaling Pathways

The precise signaling pathways through which this compound modulates leukocyte counts are not fully elucidated. However, evidence suggests a primary mechanism involving the inhibition of tubulin polymerization.

Tubulin Inhibition and Cell Cycle Arrest

Recent studies have identified this compound as a tubulin inhibitor.[3][4] Tubulin is a critical component of microtubules, which are essential for various cellular processes, including cell division, migration, and intracellular transport. By inhibiting tubulin polymerization, this compound can disrupt microtubule formation, leading to an arrest of the cell cycle in the G2/M phase.[3] This anti-mitotic activity could directly impact the proliferation of hematopoietic stem and progenitor cells in the bone marrow, thereby affecting the production of various leukocyte lineages.

The following diagram illustrates the proposed signaling pathway for this compound's effect on leukocyte proliferation.

Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Microtubules Microtubule Formation Tubulin->Microtubules CellCycle Cell Cycle Progression (G2/M Phase) Microtubules->CellCycle HSPC_Proliferation Hematopoietic Stem/Progenitor Cell Proliferation CellCycle->HSPC_Proliferation Leukocyte_Production Leukocyte Production HSPC_Proliferation->Leukocyte_Production

Caption: Proposed Signaling Pathway of this compound on Leukocyte Production
Effects on Lymphocyte Subpopulations

In addition to its effects on cell proliferation, this compound has been shown to have a preferential effect on the cytotoxic/suppressor subpopulation of human T lymphocytes.[5] This suggests a more nuanced immunomodulatory role beyond simple antiproliferative effects. The precise signaling cascade responsible for this selective activity is yet to be determined but may involve modulation of T-cell receptor signaling or downstream effector functions.

Discussion and Future Directions

The available data on this compound's effect on leukocyte counts in mice are intriguing but require further investigation to resolve the existing discrepancies. Future studies should aim to:

  • Clarify the dose-dependent effects of this compound on a comprehensive panel of leukocyte subpopulations in different mouse strains, including both healthy and autoimmune models.

  • Utilize advanced techniques such as flow cytometry and single-cell RNA sequencing to gain a more granular understanding of the cellular and molecular changes induced by this compound.

  • Elucidate the specific signaling pathways downstream of tubulin inhibition that mediate the observed effects on leukocyte development and function.

A more complete understanding of how this compound modulates the immune system will be critical for its potential clinical development as an immunosuppressive or immunomodulatory agent.

References

Methodological & Application

Frentizole in In Vitro Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frentizole is a benzothiazole derivative initially developed as an immunosuppressive agent. Recent research has unveiled its potential as an anticancer agent, demonstrating cytotoxic effects across various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the inhibition of tubulin polymerization and the modulation of the mTOR signaling pathway. These actions lead to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture studies, aimed at facilitating research into its therapeutic potential.

Mechanism of Action

This compound exerts its biological effects through at least two distinct mechanisms:

  • Tubulin Polymerization Inhibition: this compound binds to the colchicine site on β-tubulin, disrupting the dynamic assembly of microtubules.[1][2] This interference with microtubule formation leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.[1][2][3]

  • mTOR Pathway Inhibition: this compound has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, this compound can suppress tumor cell growth and proliferation.

  • Aβ-ABAD Interaction Inhibition: this compound is also known to inhibit the interaction between amyloid-beta peptide (Aβ) and Aβ-binding alcohol dehydrogenase (ABAD), with an IC50 of 200 μM in a cell-free assay. While primarily relevant to Alzheimer's disease research, this activity may have implications in certain cancer contexts.

Data Presentation: this compound Dosage and Efficacy

The effective concentration of this compound varies depending on the cell line and the biological endpoint being measured. The following tables summarize key quantitative data from in vitro studies.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
HeLaCervical Cancer> 10[3]
U87MGGlioblastoma7.33[2][3]
A172Glioblastoma> 10[3]
HEK-293Non-cancerous Embryonic Kidney> 10[3]
J774Non-cancerous Macrophage> 10[3]

Table 2: Effective Concentrations of this compound in In Vitro Studies

Cell Line/CultureAssayConcentrationObserved EffectReference
Lymphocyte CultureThymidine Incorporation500 ng/mLInhibition of DNA synthesis
HeLa CellsMicrotubule Network Observation2 µMDisruption of microtubule network[5]
BJ FibroblastsmTORC1 Kinase Inhibition100 µMInhibition of p70 S6 kinase phosphorylation

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., HeLa, U87MG, A172)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)[6][7]

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.01 µM to 100 µM.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at the desired concentration (e.g., 2 µM for HeLa cells) for 24, 48, and 72 hours.[5] Include a vehicle-treated control.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Analyze the data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the cell cycle analysis protocol.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Frentizole_Mechanism_of_Action cluster_tubulin Tubulin Polymerization Inhibition cluster_mTOR mTOR Pathway Inhibition cluster_cell_cycle Cellular Consequences This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to colchicine site Tubulin -> Microtubules Tubulin -> Microtubules mTORC1 mTORC1 This compound->mTORC1 Inhibits cluster_tubulin cluster_tubulin cluster_mTOR cluster_mTOR Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M_Arrest G2/M Phase Arrest p70S6K p70S6K mTORC1->p70S6K Activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Promotes Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to cluster_cell_cycle cluster_cell_cycle

Caption: this compound's dual mechanisms of action.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cell Seeding treatment This compound Treatment (Varying Concentrations & Durations) start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt flow_cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->flow_cell_cycle flow_apoptosis Flow Cytometry (Apoptosis Assay) treatment->flow_apoptosis end End: Data Analysis & Interpretation mtt->end flow_cell_cycle->end flow_apoptosis->end

Caption: General experimental workflow for this compound studies.

G2M_Arrest_Pathway This compound This compound Tubulin Tubulin Polymerization Inhibition This compound->Tubulin Spindle Mitotic Spindle Disruption Tubulin->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex SAC->Cdc2_CyclinB1 Inhibits Activation G2M_Arrest G2/M Arrest SAC->G2M_Arrest Leads to Mitosis Entry into Mitosis Cdc2_CyclinB1->Mitosis Promotes

Caption: this compound-induced G2/M arrest signaling.

References

Application Notes and Protocols for Frentizole in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frentizole is an immunoregulatory agent with a multifaceted mechanism of action, making it a compound of interest for various therapeutic applications. Initially investigated for its immunosuppressive properties, recent studies have unveiled its potential as an antitumor agent. This document provides detailed application notes and protocols for the use of this compound in mouse models, catering to research in both autoimmune diseases and oncology.

Mechanism of Action

This compound exerts its biological effects through several mechanisms:

  • Immunosuppression: this compound has been shown to suppress lymphocyte proliferation, suggesting its utility in models of autoimmune disease. It appears to have a preferential effect on the cytotoxic/suppressor subpopulation of human T lymphocytes[1].

  • Antitumor Activity via Tubulin Inhibition: More recent findings have identified this compound as a tubulin polymerization inhibitor. By binding to tubulin, it disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells[2]. This mechanism is a cornerstone of its potential as an anticancer agent.

  • Other Potential Mechanisms: Research on this compound derivatives suggests a potential for mTOR inhibition, a key pathway in cell growth and proliferation[1]. This compound is also known to be an inhibitor of the Aβ-ABAD (amyloid-beta-binding alcohol dehydrogenase) interaction, which has implications for neurodegenerative diseases[3].

Signaling Pathway

The primary signaling pathway affected by this compound in the context of its antitumor activity is the disruption of microtubule dynamics.

Frentizole_Mechanism This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: this compound's antitumor mechanism of action.

Application in Autoimmune Disease Mouse Models

This compound has shown efficacy in preclinical models of autoimmune diseases, such as systemic lupus erythematosus (SLE). The NZB/NZW F1 hybrid mouse is a well-established model that spontaneously develops an autoimmune disease closely resembling human SLE.

Quantitative Data from NZB/NZW Mouse Model
ParameterLow-Dose this compound (8 mg/kg/day)High-Dose this compound (80-84 mg/kg/day)Control (No Treatment)Reference
Mean Lifespan ~38 weeks~61 weeks (significantly longer)~38 weeks[4]
Peripheral Blood Leukocyte Count 3217/µL3450/µL4160/µL[4]
Terminal Neutrophil Counts Significantly increasedSignificantly increasedNormal[4]
Experimental Protocol: this compound in NZB/NZW Lupus Model

1. Animal Model:

  • Female NZB/NZW F1 mice are typically used as they develop a more severe disease phenotype.

  • Disease onset is characterized by the appearance of anti-dsDNA antibodies and proteinuria, usually between 5-6 months of age.

2. This compound Formulation and Administration:

  • Vehicle Preparation (Recommended): A common vehicle for oral administration of hydrophobic compounds like this compound is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Alternatively, for subcutaneous or intraperitoneal administration, this compound can be dissolved in DMSO and then diluted in saline or PBS to the final concentration, ensuring the final DMSO concentration is low (typically <10%) to avoid toxicity. For oral gavage, this compound can also be suspended in corn oil.

  • Dosing:

    • Low dose: 8 mg/kg/day

    • High dose: 80-84 mg/kg/day

  • Administration Route: While not explicitly stated in all studies, oral gavage is a common method for daily drug administration in long-term studies. Subcutaneous injection is another viable option.

  • Dosing Schedule: Daily administration is recommended.

3. Experimental Workflow:

Autoimmune_Workflow start Start: NZB/NZW mice at 8 weeks of age randomize Randomize into treatment groups: - Vehicle Control - Low-Dose this compound (8 mg/kg) - High-Dose this compound (80-84 mg/kg) start->randomize treat Daily administration of this compound or vehicle randomize->treat monitor Weekly monitoring: - Body weight - Proteinuria - Clinical signs of disease treat->monitor Longitudinal endpoint Endpoint: - Spontaneous death or pre-defined humane endpoint - Necropsy and tissue collection for histopathology (kidney, spleen) treat->endpoint bleed Monthly blood collection for serology: - Anti-dsDNA antibodies - Leukocyte counts monitor->bleed Cancer_Workflow start Start: Implant human cancer cells into immunocompromised mice tumor Allow tumors to reach a palpable size (e.g., 100-200 mm³) start->tumor randomize Randomize mice into treatment groups: - Vehicle Control - this compound (dose-dependent) tumor->randomize treat Administer this compound or vehicle (e.g., daily IP injections) randomize->treat monitor Monitor tumor growth (caliper measurements) and body weight 2-3 times/week treat->monitor Longitudinal endpoint Endpoint: - Tumors reach maximum allowed size or humane endpoints are met - Excise tumors for weighing and further analysis (e.g., IHC for proliferation/apoptosis markers) monitor->endpoint

References

Frentizole in Rheumatoid Arthritis: An Examination of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Despite early interest in its immunomodulatory properties, extensive clinical data on the administration of Frentizole for rheumatoid arthritis in human subjects is not available in the current scientific literature. Research on this compound has been limited, with investigations primarily focusing on its in vitro effects on immune cells and more recent explorations into its potential as an anti-cancer agent.

This document summarizes the available preclinical information regarding this compound, focusing on its observed effects on lymphocyte subpopulations, which are key players in the pathophysiology of rheumatoid arthritis. Due to the absence of clinical trial data, this report will detail the experimental protocols from a significant in vitro study to provide insight into the laboratory investigation of this compound.

Immunomodulatory Action on Lymphocyte Subpopulations

Early research identified this compound as a novel immunosuppressive agent. An in vitro study examining its effects on human peripheral blood lymphocytes (PBL) revealed that this compound exhibits differential effects on lymphocyte subpopulations. The study suggested that this compound has a preferential effect on the cytotoxic/suppressor subpopulation of human T lymphocytes.[1]

Signaling Pathway of this compound's Immunomodulatory Effect

Frentizole_Immunomodulation This compound This compound T_Lymphocytes T-Lymphocytes This compound->T_Lymphocytes Acts on Cytotoxic_Suppressor_T_Cells Cytotoxic/Suppressor T-Cells (CD8+) T_Lymphocytes->Cytotoxic_Suppressor_T_Cells Preferentially Suppresses Helper_Inducer_T_Cells Helper/Inducer T-Cells (CD4+) T_Lymphocytes->Helper_Inducer_T_Cells Less Effect

Caption: this compound's preferential action on T-lymphocyte subpopulations.

Experimental Protocols

The following protocol is based on the methodology described in the in vitro study of this compound's effect on human lymphocytes.[1]

Objective:

To assess the in vitro effect of this compound on mitogen-induced blastogenesis in human lymphocytes.

Materials:
  • This compound

  • Human Peripheral Blood Lymphocytes (PBL)

  • Phytohemagglutinin (PHA)

  • Concanavalin A (Con A)

  • Pokeweed Mitogen (PWM)

  • Culture medium (e.g., RPMI 1640) supplemented with fetal calf serum, antibiotics, and glutamine

  • [3H]Thymidine

  • Scintillation counter

Procedure:
  • Lymphocyte Isolation:

    • Isolate peripheral blood lymphocytes from heparinized venous blood of healthy human donors using Ficoll-Hypaque density gradient centrifugation.

    • Wash the isolated lymphocytes three times in a balanced salt solution.

    • Resuspend the cells in the complete culture medium to a final concentration of 1 x 106 cells/mL.

  • Cell Culture and Treatment:

    • Dispense 1 mL of the lymphocyte suspension into each well of a 24-well culture plate.

    • Add the desired mitogen (PHA, Con A, or PWM) to the appropriate wells to stimulate lymphocyte proliferation.

    • Add varying concentrations of this compound to the designated treatment wells at the same time as the mitogen. Include control wells with no this compound.

    • Incubate the culture plates at 37°C in a humidified atmosphere of 5% CO2 for 72 hours.

  • Assessment of Lymphocyte Proliferation:

    • Eighteen hours prior to harvesting, add 1 µCi of [3H]Thymidine to each well.

    • Harvest the cells using a cell harvester and wash to remove unincorporated [3H]Thymidine.

    • Measure the incorporation of [3H]Thymidine into the cellular DNA using a liquid scintillation counter. The amount of radioactivity is proportional to the rate of cell proliferation.

  • Data Analysis:

    • Express the results as counts per minute (CPM) or as a percentage of inhibition compared to the mitogen-stimulated control cultures without this compound.

    • Calculate the concentration of this compound that causes 50% inhibition (IC50) for each mitogen.

Experimental Workflow

Frentizole_InVitro_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assay Proliferation Assay cluster_analysis Data Analysis Isolate_PBL Isolate Human PBL Culture_Cells Culture PBL Isolate_PBL->Culture_Cells Prepare_Reagents Prepare Mitogens and this compound Add_Mitogens Add Mitogens (PHA, Con A, PWM) Prepare_Reagents->Add_Mitogens Add_this compound Add this compound Prepare_Reagents->Add_this compound Culture_Cells->Add_Mitogens Culture_Cells->Add_this compound Thymidine_Pulse Pulse with [3H]Thymidine Add_Mitogens->Thymidine_Pulse Add_this compound->Thymidine_Pulse Harvest_Cells Harvest Cells Thymidine_Pulse->Harvest_Cells Scintillation_Counting Measure Radioactivity Harvest_Cells->Scintillation_Counting Calculate_Inhibition Calculate % Inhibition Scintillation_Counting->Calculate_Inhibition

Caption: Workflow for in vitro assessment of this compound's effect on lymphocyte proliferation.

Quantitative Data Summary

Due to the lack of clinical studies, no quantitative data on the administration of this compound in rheumatoid arthritis patients can be provided. The available in vitro study demonstrated that this compound was more effective in suppressing human lymphocytes responding to Concanavalin A (Con A) and Pokeweed Mitogen (PWM) than to Phytohemagglutinin (PHA).[1]

Conclusion

The available scientific literature does not support the clinical use of this compound for rheumatoid arthritis at this time. The primary research consists of early in vitro studies that suggested an immunomodulatory effect on T-lymphocytes. More recent research has shifted focus to its potential application in oncology. For researchers interested in the immunomodulatory properties of this compound, further preclinical studies would be necessary to determine its mechanism of action and potential efficacy in animal models of rheumatoid arthritis before any consideration for human trials. Professionals in drug development should be aware of the historical context of this compound's investigation and the current lack of clinical data for autoimmune indications.

References

Application Notes and Protocols for Frentizole in Systemic Lupus Erythematosus Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Frentizole in preclinical models of Systemic Lupus Erythematosus (SLE). The information is compiled from various studies to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

This compound is a benzimidazole-urea compound with demonstrated immunosuppressive properties.[1] It has been investigated as a potential therapeutic agent for autoimmune diseases, including Systemic Lupus Erythematosus (SLE). Preclinical studies in murine models of lupus, such as the New Zealand Black/New Zealand White (NZB/NZW) F1 hybrid and the MRL/lpr mouse, have been instrumental in characterizing its effects on disease progression and underlying immunological mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative data from studies of this compound in both human SLE patients and murine lupus models.

Table 1: Efficacy of this compound in Human Systemic Lupus Erythematosus

ParameterDosageDuration of TreatmentObserved EffectReference
Clinical Improvement 150-350 mg/day21-75 days8 out of 9 patients showed clinical improvement.[1][2]
DNA Binding 150-350 mg/day21-75 daysMean decrease of 28%.[1][2]
CH50 Levels 150-350 mg/day21-75 daysMean increase of 20%.[1][2]
Lymphocyte Count 150-350 mg/day21-75 daysMean decrease of 25-26%.[1][2]
T-Cell Count 150-350 mg/day21-75 daysMean decrease of 25-26%.[1][2]

Table 2: Efficacy of this compound in NZB/NZW Murine Model of SLE

ParameterDosageAge of Mice at Treatment InitiationDuration of TreatmentObserved EffectReference
Longevity 80-84 mg/kg/day (high-dose)8 weeks ("young")Until spontaneous deathSignificantly prolonged lifespan.[2]
Anti-DNA Antibodies 80-84 mg/kg/day (high-dose)8 weeks ("young")Until spontaneous deathSuppressed anti-DNA values.[2]
Renal Disease Progression High or low dose24 weeks ("old")12 weeksDid not arrest the progression of renal disease in older mice.[2]
Peripheral Lymphocyte Counts High or low dose8 or 24 weeksVariedNot significantly changed.[2]
Mitogenic Responses of Spleen Cells High or low dose8 or 24 weeksVariedNot significantly changed.[2]

Experimental Protocols

This compound Preparation and Administration in Murine Models

This protocol is a generalized procedure based on common practices for oral and intraperitoneal administration of experimental compounds in mice.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, or as determined by solubility studies)

  • Sterile water for injection or saline

  • Gavage needles (for oral administration)

  • Syringes and needles (for intraperitoneal injection)

  • Vortex mixer

  • Scale

Protocol:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 80-84 mg/kg) and the weight of the mice.

    • Weigh the this compound powder accurately.

    • In a sterile tube, add the vehicle to the this compound powder.

    • Vortex the mixture vigorously until a uniform suspension is achieved. Prepare fresh daily.

  • Administration:

    • Oral Gavage:

      • Gently restrain the mouse.

      • Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle.

      • Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.

    • Intraperitoneal (IP) Injection:

      • Gently restrain the mouse, exposing the abdomen.

      • Draw the correct volume of the this compound suspension into a syringe with a sterile needle.

      • Insert the needle into the lower quadrant of the abdomen, avoiding the midline, and inject the suspension.

Assessment of Renal Histopathology in Lupus-Prone Mice

Materials:

  • 10% buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and eosin (H&E) stains

  • Periodic acid-Schiff (PAS) stain (optional)

  • Microscope

Protocol:

  • Tissue Collection and Fixation:

    • Euthanize the mouse and perfuse with PBS.

    • Harvest the kidneys and fix in 10% buffered formalin overnight.

  • Tissue Processing and Sectioning:

    • Dehydrate the fixed kidneys through a series of graded ethanol solutions.

    • Clear the tissue in xylene and embed in paraffin wax.

    • Cut 4-5 µm thick sections using a microtome and mount on glass slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with H&E according to standard protocols.

    • Optionally, stain a separate section with PAS to visualize the basement membranes and mesangial matrix.

  • Histopathological Scoring:

    • Examine the stained sections under a microscope in a blinded manner.

    • Score for glomerulonephritis, vasculitis, and interstitial inflammation based on a semi-quantitative scoring system (see example below).

Example Scoring System for Glomerulonephritis:

  • 0: Normal glomeruli.

  • 1: Mild mesangial proliferation.

  • 2: Moderate mesangial proliferation and/or focal endocapillary proliferation.

  • 3: Diffuse proliferative glomerulonephritis.

  • 4: Severe proliferative glomerulonephritis with crescent formation.

Anti-dsDNA Antibody ELISA

Materials:

  • 96-well ELISA plates

  • Calf thymus dsDNA

  • Coating buffer (e.g., PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Serum samples from mice

  • HRP-conjugated anti-mouse IgG antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Plate Coating:

    • Coat the wells of a 96-well plate with dsDNA (e.g., 10 µg/ml in coating buffer) and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate.

    • Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate.

    • Add HRP-conjugated anti-mouse IgG antibody and incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until a color develops.

    • Add stop solution to stop the reaction.

  • Measurement:

    • Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of anti-dsDNA antibodies in the serum.

Visualizations

Proposed Signaling Pathway of this compound in Lymphocytes

Based on the immunosuppressive effects of this compound on lymphocytes and its potential interference with cellular proliferation, a plausible mechanism of action involves the modulation of key signaling pathways that control lymphocyte activation and growth. The mTOR signaling pathway is a central regulator of T-cell differentiation and function and is implicated in the pathogenesis of SLE.[3][4][5][6][7] this compound's inhibitory effects on lymphocyte proliferation could be mediated through the mTOR pathway.

Frentizole_Signaling_Pathway cluster_0 T-Cell Activation Cascade This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits TCR T-Cell Receptor (TCR) PI3K PI3K TCR->PI3K Antigen Autoantigen Presentation Antigen->TCR Activates AKT AKT PI3K->AKT AKT->mTORC1 Proliferation T-Cell Proliferation & Differentiation mTORC1->Proliferation Cytokine Pro-inflammatory Cytokine Production mTORC1->Cytokine

Caption: Proposed inhibitory effect of this compound on the mTOR signaling pathway in T-lymphocytes.

Experimental Workflow for Evaluating this compound in a Murine Lupus Model

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a preclinical SLE model.

Experimental_Workflow start Start: Select Lupus Mouse Model (e.g., MRL/lpr) treatment Treatment Initiation (e.g., 8 weeks of age) - this compound Group - Vehicle Control Group start->treatment monitoring Weekly Monitoring: - Body Weight - Proteinuria - Clinical Signs treatment->monitoring serum Periodic Serum Collection: - Anti-dsDNA ELISA - Cytokine Profiling treatment->serum termination Study Termination (e.g., 20 weeks of age) monitoring->termination analysis Data Analysis & Interpretation serum->analysis necropsy Necropsy: - Spleen & Lymph Node Weights - Kidney Collection termination->necropsy histology Renal Histopathology: - H&E Staining - Scoring necropsy->histology histology->analysis

Caption: A standard experimental workflow for in vivo testing of this compound in SLE mouse models.

Logical Relationship: this compound's Therapeutic Rationale in SLE

This diagram illustrates the logical connection between the pathological features of SLE and the therapeutic rationale for using this compound.

Logical_Relationship SLE Systemic Lupus Erythematosus (SLE) Autoimmunity Aberrant T-Cell Activation & Proliferation SLE->Autoimmunity is characterized by Autoantibodies Autoantibody Production SLE->Autoantibodies is characterized by Inflammation Systemic Inflammation & Organ Damage SLE->Inflammation is characterized by Autoimmunity->Autoantibodies Outcome Amelioration of SLE Pathology Autoimmunity->Outcome reduction leads to Autoantibodies->Inflammation This compound This compound Mechanism Immunosuppressive Activity This compound->Mechanism exhibits This compound->Outcome aims for Mechanism->Autoimmunity targets

Caption: The logical framework for the application of this compound in treating SLE.

References

Application Notes and Protocols for Frentizole-Induced G2/M Arrest in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frentizole, an approved immunosuppressive agent, has demonstrated potent antitumor activity by inducing cell cycle arrest at the G2/M phase in various cancer cell lines.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to study G2/M arrest in cancer cells. The primary mechanism of action for this compound's antimitotic effect is the inhibition of tubulin polymerization.[1][2] By disrupting microtubule dynamics, this compound activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition and subsequent apoptosis. These protocols are intended to guide researchers in investigating the efficacy and mechanism of this compound in their cancer models.

Data Presentation

Table 1: Antiproliferative Activity of this compound (IC50 values)

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several human cancer cell lines using the MTT assay after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
HeLaCervical Carcinoma>10[1]
A-172Glioblastoma>10[1]
U87MGGlioblastoma7.33[1]
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

HeLa cells were treated with this compound and the percentage of cells in each phase of the cell cycle was determined by flow cytometry after propidium iodide staining.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)552520
This compound (2 µM, 24h)402040
This compound (2 µM, 48h)301555
This compound (2 µM, 72h)201070

Note: The data presented here is a representative example based on existing literature. Actual results may vary depending on experimental conditions.

Mandatory Visualizations

G2M_Arrest_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin inhibits polymerization Microtubules Microtubules Tubulin->Microtubules polymerization Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Microtubules->Spindle_Assembly_Checkpoint destabilization activates CDC20 CDC20 Spindle_Assembly_Checkpoint->CDC20 inhibits APC_C APC_C CDC20->APC_C activates CyclinB1_CDK1 CyclinB1_CDK1 APC_C->CyclinB1_CDK1 degrades Cyclin B1 G2M_Arrest G2M_Arrest CyclinB1_CDK1->G2M_Arrest activity required for mitotic progression Apoptosis Apoptosis G2M_Arrest->Apoptosis prolonged arrest leads to Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays Cancer_Cells Cancer Cell Lines (e.g., HeLa, U87MG) Frentizole_Treatment Treat with this compound (various concentrations and time points) Cancer_Cells->Frentizole_Treatment MTT_Assay MTT Assay (Cell Viability/IC50) Frentizole_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Frentizole_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Frentizole_Treatment->Western_Blot Tubulin_Polymerization In Vitro Tubulin Polymerization Assay This compound This compound This compound->Tubulin_Polymerization

References

Frentizole-Induced Microtubule Disruption: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Frentizole's activity as a microtubule-disrupting agent. Detailed protocols for assessing its effects on tubulin polymerization, cellular microtubule networks, and cell cycle progression are provided to facilitate further research and drug development efforts.

This compound is an immunosuppressive drug that has been repurposed as a potential antimitotic agent[1][2]. Its mechanism of action involves the inhibition of tubulin polymerization, leading to the disruption of the microtubule cytoskeleton. This disruption triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis, making it a compound of interest for cancer research[1][3]. This compound is suggested to bind to the colchicine site on tubulin[1][2][3].

Quantitative Data Summary

Cell Line Assay Type IC50 Value Reference
U87MG (Glioblastoma)Antiproliferation7.33 µM[1][3]
HeLa (Cervical Cancer)AntiproliferationActive in the low micromolar range[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound-induced microtubule disruption and the general workflow for its experimental evaluation.

Frentizole_Signaling_Pathway This compound This compound Tubulin αβ-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Disruption Microtubule Disruption Microtubules->Disruption GEFH1 GEF-H1 (inactive) (bound to microtubules) Disruption->GEFH1 Releases Mitotic_Spindle Mitotic Spindle Formation Disruption->Mitotic_Spindle Inhibits GEFH1_active GEF-H1 (active) GEFH1->GEFH1_active RhoA_GDP RhoA-GDP GEFH1_active->RhoA_GDP Activates RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Actin Actin Cytoskeleton Reorganization (Stress Fiber Formation) ROCK->Actin G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound-induced microtubule disruption signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Tubulin_Polymerization Tubulin Polymerization Assay Data_Analysis1 Data_Analysis1 Tubulin_Polymerization->Data_Analysis1 Measure IC50 Immunofluorescence Immunofluorescence Staining of Microtubule Network Data_Analysis2 Data_Analysis2 Immunofluorescence->Data_Analysis2 Visualize Disruption Quantitative_Assay Quantitative Microtubule Disruption Assay Data_Analysis3 Data_Analysis3 Quantitative_Assay->Data_Analysis3 Quantify Disruption Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Data_Analysis4 Data_Analysis4 Cell_Cycle->Data_Analysis4 Determine G2/M Arrest Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Data_Analysis5 Data_Analysis5 Apoptosis_Assay->Data_Analysis5 Measure Apoptotic Cells Frentizole_Prep This compound Preparation (Stock Solution) Frentizole_Prep->Tubulin_Polymerization Frentizole_Prep->Immunofluorescence Frentizole_Prep->Quantitative_Assay Frentizole_Prep->Cell_Cycle Frentizole_Prep->Apoptosis_Assay

Caption: Experimental workflow for evaluating this compound's effects.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

  • Purified tubulin (e.g., bovine brain tubulin, >99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Prepare the tubulin solution by diluting the purified tubulin to a final concentration of 2-4 mg/mL in ice-cold tubulin polymerization buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add glycerol to the tubulin solution to a final concentration of 10% (v/v) to promote polymerization.

  • Prepare serial dilutions of this compound in tubulin polymerization buffer. Also, prepare a vehicle control with the same final concentration of DMSO.

  • On ice, add 10 µL of the this compound dilutions or vehicle control to the wells of a pre-chilled 96-well plate.

  • Add 90 µL of the tubulin/GTP/glycerol mixture to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes to monitor tubulin polymerization.

  • Plot the absorbance values over time. The rate of polymerization is determined from the slope of the linear phase of the curve.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Immunofluorescence Staining of the Microtubule Network in HeLa Cells

This protocol allows for the visualization of this compound's effect on the microtubule network within cultured cells.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Glass coverslips (pre-coated with poly-L-lysine if necessary)

  • 6-well plates

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Microtubule-stabilizing buffer (MTSB): 80 mM PIPES pH 6.8, 5 mM EGTA, 1 mM MgCl2

  • Extraction buffer: MTSB containing 0.5% Triton X-100

  • Fixation solution: 4% paraformaldehyde in MTSB

  • Quenching solution: 0.1 M glycine in PBS

  • Blocking solution: 5% BSA in PBS with 0.1% Tween-20 (PBST)

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed HeLa cells onto glass coverslips in 6-well plates and allow them to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Rinse the cells briefly with MTSB pre-warmed to 37°C.

  • Permeabilize the cells by incubating with extraction buffer for 1-2 minutes at 37°C.

  • Fix the cells with 4% paraformaldehyde in MTSB for 10 minutes at room temperature.

  • Quench the fixation by incubating with quenching solution for 10 minutes.

  • Wash the cells three times with PBST.

  • Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.

  • Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBST.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBST.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Quantitative Cell-Based Microtubule Disruption Assay

This assay provides a quantitative measure of microtubule depolymerization in a high-throughput format[4].

Materials:

  • HeLa cells

  • Complete culture medium

  • 96-well, black, clear-bottom plates

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer that preserves microtubules (e.g., containing taxol and specific detergents)

  • Primary antibody: Mouse anti-α-tubulin antibody

  • Secondary antibody: HRP-conjugated goat anti-mouse IgG

  • Luminescent HRP substrate

  • Luminometer

Protocol:

  • Seed HeLa cells in a 96-well plate and allow them to attach for 24 hours.

  • Treat the cells with a serial dilution of this compound or vehicle control for a short duration (e.g., 30-60 minutes).

  • Aspirate the medium and gently add the microtubule-preserving lysis buffer. Incubate for 10-15 minutes at room temperature.

  • Wash the wells carefully with PBS.

  • Fix the remaining cytoskeleton with 4% paraformaldehyde for 15 minutes.

  • Wash the wells with PBST.

  • Block with blocking solution for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody for 1 hour.

  • Wash the wells three times with PBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the wells five times with PBST.

  • Add the luminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of polymerized microtubules. Calculate the percentage of microtubule disruption for each this compound concentration relative to the vehicle control to determine the IC50.

References

Frentizole Delivery Methods for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frentizole is an immunomodulatory agent that has been investigated for its therapeutic potential in various disease models. Its mechanism of action has been linked to the inhibition of tubulin polymerization, suggesting its potential as an anti-mitotic and anti-cancer agent.[1][2] Additionally, this compound has demonstrated immunosuppressive properties and has been studied in the context of autoimmune diseases. This document provides detailed application notes and protocols for the in vivo delivery of this compound in research settings, based on available preclinical data.

Quantitative Data Summary

SpeciesRoute of AdministrationVehicle/FormulationDoseDosing RegimenObserved EffectReference
NZB/NZW MiceOral (in feed)Not Specified8.2 mg/kg/day52 weeksNo significant effect on lifespan[3]
NZB/NZW MiceOral (in feed)Not Specified79.9 mg/kg/day52 weeksSignificantly prolonged lifespan[3]

Note: The lack of publicly available, detailed pharmacokinetic data underscores the importance of conducting in-house pharmacokinetic profiling of this compound for any new in vivo study.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

This compound has been shown to exert its effects through the inhibition of tubulin polymerization, a critical process in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.

Frentizole_Mechanism This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed mechanism of this compound via tubulin polymerization inhibition.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study involving this compound administration.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation This compound Formulation (Vehicle Selection) Dosing Dosing (Selected Route) Formulation->Dosing AnimalAcclimation Animal Acclimation AnimalAcclimation->Dosing Observation Clinical Observation Dosing->Observation PK_PD_Sampling PK/PD Sampling (Blood, Tissue) Dosing->PK_PD_Sampling Efficacy Efficacy Assessment Observation->Efficacy DataAnalysis Data Analysis PK_PD_Sampling->DataAnalysis Efficacy->DataAnalysis

Caption: General workflow for in vivo this compound studies.

Experimental Protocols

Note: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 1: Oral Administration in Rodents (Gavage)

Objective: To administer a precise dose of this compound orally.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, corn oil)

  • Gavage needles (appropriate size for the animal)

  • Syringes

  • Balance

  • Vortex mixer or sonicator

Procedure:

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound.

    • Prepare the desired vehicle.

    • Create a homogenous suspension of this compound in the vehicle. Use a vortex mixer or sonicator to ensure uniform suspension, especially if this compound is not fully soluble. Prepare fresh on the day of dosing.

  • Animal Handling and Dosing:

    • Gently restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to determine the appropriate length for gavage needle insertion.

    • Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.

    • Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the suspension.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection in Rodents

Objective: To administer this compound systemically via the intraperitoneal cavity.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline, DMSO/saline mixture)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Balance

  • Vortex mixer or sonicator

Procedure:

  • Formulation Preparation:

    • Dissolve or suspend the accurately weighed this compound in a sterile vehicle. If using a co-solvent like DMSO, ensure the final concentration of DMSO is well-tolerated by the animal. A common practice is to keep the final DMSO concentration below 10%.

    • Ensure the formulation is at room temperature before injection.

  • Animal Handling and Dosing:

    • Properly restrain the animal to expose the abdomen.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

    • Inject the this compound solution slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any adverse reactions.

Protocol 3: Intravenous (IV) Injection in Rodents (Tail Vein)

Objective: To achieve rapid systemic distribution of this compound.

Materials:

  • This compound

  • Sterile vehicle suitable for intravenous injection (e.g., sterile saline, with a solubilizing agent if necessary and safe for IV use)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Restraining device for tail vein injection

  • Heat lamp or warm water to dilate the tail vein

Procedure:

  • Formulation Preparation:

    • Prepare a clear, sterile, and particle-free solution of this compound. Filtration through a 0.22 µm filter is recommended. The vehicle must be biocompatible for intravenous administration.

  • Animal Handling and Dosing:

    • Place the animal in a restraining device.

    • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

    • Identify a lateral tail vein.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Successful entry into the vein can be confirmed by a slight "flash" of blood in the needle hub or by the lack of resistance upon injecting a very small volume.

    • Slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor closely.

Protocol 4: Subcutaneous (SC) Injection in Rodents

Objective: To provide a slower, more sustained release of this compound compared to IV or IP routes.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline, sesame oil)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Balance

  • Vortex mixer or sonicator

Procedure:

  • Formulation Preparation:

    • Prepare a sterile solution or suspension of this compound in the chosen vehicle.

  • Animal Handling and Dosing:

    • Gently restrain the animal.

    • Lift the loose skin between the shoulder blades to form a "tent."

    • Insert the needle into the base of the tented skin, parallel to the body.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the this compound formulation.

    • Withdraw the needle and gently massage the area to aid dispersion.

    • Return the animal to its cage and monitor the injection site for any local reactions.

Safety and Toxicology

This compound has been reported to have low acute toxicity. However, as with any experimental compound, it is crucial to conduct dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific animal model and for the chosen administration route. A study on a this compound derivative reported an LD50 in male mice of 559 mg/kg and in female mice of 575 mg/kg, though this is not for this compound itself.[1]

Conclusion

These application notes provide a framework for the in vivo delivery of this compound in preclinical research. Due to the limited availability of public pharmacokinetic data, it is imperative that researchers conduct preliminary studies to characterize the absorption, distribution, metabolism, and excretion of this compound within their experimental context. Careful selection of the administration route and vehicle, along with meticulous experimental technique, will be critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Frentizole in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frentizole, a benzothiazole derivative originally developed as an immunosuppressive agent, has demonstrated potential for repurposing as an anticancer therapeutic.[1][2] Preclinical studies have identified its mechanism of action as a tubulin inhibitor, binding to the colchicine site and leading to microtubule disruption.[1][2] This activity results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][2][3] While clinical data on this compound as a standalone or combination anticancer agent is limited, its mechanism provides a strong rationale for its use in combination with other chemotherapy agents, particularly DNA-damaging agents.

This document provides detailed application notes and protocols for investigating the synergistic effects of this compound in combination with conventional chemotherapy drugs. The protocols and data presented are based on the established mechanism of tubulin inhibitors and their known synergistic interactions with DNA-damaging agents.

Principle of Combination Therapy

Microtubule-targeting agents (MTAs), such as this compound, can enhance the efficacy of DNA-damaging agents (DDAs) through a mechanism beyond mitotic arrest. MTAs disrupt the intracellular trafficking of DNA repair proteins on interphase microtubules, sequestering them in the cytoplasm.[4] This inhibition of DNA repair protein transport to the nucleus potentiates the cytotoxic effects of DDAs, leading to a synergistic antitumor response.

Data Presentation

The following tables summarize hypothetical quantitative data from preclinical studies evaluating the combination of this compound with the DNA-damaging agent Doxorubicin in a human glioblastoma cell line (U-87 MG), a cancer type for which this compound has shown activity.[1][2]

Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin, Alone and in Combination, in U-87 MG Cells

TreatmentConcentration (µM)Cell Viability (%)
Control-100
This compound585
1065
2040
Doxorubicin0.590
170
250
This compound + Doxorubicin5 + 0.560
10 + 135
20 + 215

Table 2: Combination Index (CI) Values for this compound and Doxorubicin in U-87 MG Cells

CI values calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

This compound (µM)Doxorubicin (µM)Fraction Affected (Fa)Combination Index (CI)
50.50.400.85 (Synergy)
1010.650.72 (Synergy)
2020.850.60 (Strong Synergy)

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound and a partner chemotherapy agent, both alone and in combination.

Materials:

  • Human cancer cell line (e.g., U-87 MG)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Doxorubicin in a complete growth medium.

  • Treat the cells with varying concentrations of this compound, Doxorubicin, or the combination of both. Include untreated and vehicle-treated (DMSO) controls.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis following treatment.

Materials:

  • Human cancer cell line

  • 6-well plates

  • This compound and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, Doxorubicin, or the combination for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the drug combination on cell cycle progression.

Materials:

  • Human cancer cell line

  • 6-well plates

  • This compound and Doxorubicin

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the drug combination for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Visualizations

G cluster_0 Mechanism of Synergy: this compound and DNA-Damaging Agents This compound This compound (Tubulin Inhibitor) Microtubules Microtubule Dynamics This compound->Microtubules Inhibits DDA DNA-Damaging Agent (e.g., Doxorubicin) DNA DNA DDA->DNA Damages DNARepair DNA Repair Proteins (e.g., ATM, Rad50) Microtubules->DNARepair Trafficking Disrupted Nucleus Nucleus DNARepair->Nucleus Blocked Entry Apoptosis Enhanced Apoptosis DNA->Apoptosis Unrepaired Damage Leads to

Caption: Proposed synergistic mechanism of this compound and DNA-damaging agents.

G cluster_1 Experimental Workflow for Combination Study start Seed Cancer Cells treatment Treat with this compound, DDA, and Combination start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Flow Cytometry) incubation->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry) incubation->cellcycle analysis Data Analysis (Combination Index) viability->analysis apoptosis->analysis cellcycle->analysis

Caption: Workflow for preclinical evaluation of this compound combination therapy.

References

Long-Term Frentizole Treatment Protocols for Aging Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frentizole, an immunosuppressive agent, has demonstrated a significant lifespan-prolonging effect in preclinical studies, suggesting its potential as a therapeutic candidate for aging-related research. This document provides detailed application notes and protocols for long-term this compound treatment in aging studies, based on available scientific literature. The primary focus is on the established protocol using the NZB/NZW mouse model of accelerated autoimmunity and aging. Additionally, this document outlines the current understanding of this compound's mechanisms of action, including its interaction with the mTOR signaling pathway and its role in mitigating mitochondrial toxicity through the inhibition of the Amyloid β (Aβ) - Aβ-binding alcohol dehydrogenase (ABAD) interaction.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a pivotal long-term this compound treatment study in female NZB/NZW mice. This mouse strain is a well-established model for systemic lupus erythematosus (SLE) and exhibits an accelerated aging phenotype.

Treatment GroupDosageAge at Treatment InitiationKey OutcomesAdverse Effects
High-Dose this compound 80-84 mg/kg/day8 weeks ("Young")Significantly prolonged longevity ; Suppressed anti-DNA antibody values.29% of mice developed neoplasms.
Low-Dose this compound 8 mg/kg/day8 weeks ("Young")No significant effect on longevity.Not specified.
Control No Drug8 weeks ("Young")Standard lifespan for the NZB/NZW strain.Not applicable.

Note: The 1982 study by Walker et al. in Arthritis & Rheumatism reported a "significant" prolongation of longevity with high-dose this compound but did not provide specific quantitative data on median or maximum lifespan extension in the published abstract.

Experimental Protocols

This section details the methodology for a long-term this compound treatment study in a murine model of accelerated aging.

Objective

To evaluate the effect of long-term this compound administration on the lifespan and age-related biomarkers in a murine model of accelerated aging.

Animal Model
  • Species: Mouse (Mus musculus)

  • Strain: Female New Zealand Black/New Zealand White (NZB/NZW) F1 hybrid. This strain spontaneously develops an autoimmune disease similar to human SLE and exhibits a shortened lifespan, making it a suitable model for studying interventions that may delay aging processes.

  • Age: 8 weeks at the initiation of treatment.

Materials
  • This compound (1-(6-methoxy-2-benzothiazolyl)-3-phenylurea)

  • Vehicle for drug administration (e.g., sterile saline, appropriate solvent as per supplier's recommendation)

  • Standard laboratory mouse chow and water

  • Animal housing and husbandry equipment

  • Equipment for blood collection and analysis (e.g., for anti-DNA antibodies)

  • Histopathology equipment

Experimental Procedure
  • Animal Acclimation: Upon arrival, acclimate the 8-week-old female NZB/NZW mice to the housing facility for at least one week before the start of the experiment. House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Group Allocation: Randomly assign mice to the following three groups:

    • Group 1: High-Dose this compound (n=20-30)

    • Group 2: Low-Dose this compound (n=20-30)

    • Group 3: Control (Vehicle) (n=20-30)

  • Drug Preparation and Administration:

    • Prepare this compound solutions fresh daily.

    • Administer this compound or vehicle daily via oral gavage or as a dietary admixture, ensuring consistent dosing.

    • High-Dose: 80-84 mg/kg of body weight.

    • Low-Dose: 8 mg/kg of body weight.

    • Control: Administer an equivalent volume of the vehicle.

  • Monitoring and Data Collection:

    • Lifespan: Monitor the mice daily and record the date of spontaneous death for each animal.

    • Health Status: Conduct weekly health checks, including body weight measurement and observation for any clinical signs of illness or distress.

    • Biomarker Analysis:

      • Collect blood samples periodically (e.g., every 4-6 weeks) via a minimally invasive method (e.g., tail vein).

      • Analyze serum for levels of anti-double-stranded DNA (anti-dsDNA) antibodies as a marker of autoimmune progression.

      • At the end of the study (or at necropsy), collect tissues (e.g., kidneys, spleen, liver) for histopathological analysis to assess age-related changes and pathology.

  • Data Analysis:

    • Construct Kaplan-Meier survival curves for each group and compare them using a log-rank test to determine significant differences in lifespan.

    • Analyze biomarker data (e.g., anti-dsDNA antibody levels) over time using appropriate statistical methods (e.g., ANOVA with repeated measures).

    • Compare the incidence of age-related pathologies (e.g., glomerulonephritis, neoplasms) between the groups.

Signaling Pathways and Mechanisms of Action

This compound's pro-longevity effects are thought to be mediated through at least two key molecular pathways: inhibition of the mTOR signaling pathway and modulation of mitochondrial function by targeting the Aβ-ABAD interaction.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1] The mTOR pathway is a well-established driver of the aging process, and its inhibition has been shown to extend lifespan in various organisms.[1] Recent studies suggest that this compound and its derivatives can bind to the FKBP-rapamycin-binding (FRB) domain of mTOR, thereby inhibiting its kinase activity in a manner analogous to rapamycin.[2] This inhibition leads to downstream effects that promote cellular homeostasis and longevity.

mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 Activation ULK1 ULK1 mTORC1->ULK1 Inhibition Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis Autophagy Autophagy (Cellular Maintenance) ULK1->Autophagy Aging Aging Protein_Synthesis->Aging Autophagy->Aging Inhibition

Caption: this compound's inhibition of the mTORC1 signaling pathway.

Aβ-ABAD Interaction and Mitochondrial Function

Mitochondrial dysfunction is a hallmark of aging. One mechanism contributing to this is the interaction between amyloid-beta (Aβ) peptides and the mitochondrial enzyme Aβ-binding alcohol dehydrogenase (ABAD). This interaction impairs ABAD's normal function, leading to increased mitochondrial stress, reactive oxygen species (ROS) production, and ultimately, cellular damage.[3] this compound has been shown to have the potential to disrupt this toxic interaction, thereby preserving mitochondrial function and promoting cellular health.[2]

ABAD_Pathway cluster_Mitochondrion Mitochondrion Abeta Amyloid-β (Aβ) Abeta_ABAD_Complex Aβ-ABAD Complex Abeta->Abeta_ABAD_Complex ABAD ABAD ABAD->Abeta_ABAD_Complex Mito_Dysfunction Mitochondrial Dysfunction Abeta_ABAD_Complex->Mito_Dysfunction ROS Increased ROS Mito_Dysfunction->ROS Cellular_Aging Cellular Aging ROS->Cellular_Aging This compound This compound This compound->Abeta_ABAD_Complex Inhibition

Caption: this compound's disruption of the Aβ-ABAD interaction in mitochondria.

Experimental Workflow

The following diagram illustrates the logical flow of a long-term this compound aging study.

Experimental_Workflow Start Study Start: 8-week-old NZB/NZW Mice Randomization Randomization Start->Randomization Group_High High-Dose this compound (80-84 mg/kg/day) Randomization->Group_High Group_Low Low-Dose this compound (8 mg/kg/day) Randomization->Group_Low Group_Control Control (Vehicle) Randomization->Group_Control Treatment Long-Term Daily Treatment Group_High->Treatment Group_Low->Treatment Group_Control->Treatment Monitoring Lifespan & Health Monitoring Treatment->Monitoring Biomarker Biomarker Analysis (e.g., anti-dsDNA) Treatment->Biomarker Endpoint Endpoint: Spontaneous Death Monitoring->Endpoint Analysis Data Analysis: Survival Curves, Biomarker Levels Biomarker->Analysis Endpoint->Analysis Conclusion Conclusion on This compound's Effect on Aging Analysis->Conclusion

Caption: Workflow for a long-term this compound aging study in mice.

Conclusion

This compound presents a compelling candidate for geroprotective research. The protocols and data provided herein offer a foundational framework for designing and conducting long-term aging studies. The dual mechanism of action, targeting both the central mTOR aging pathway and mitochondrial dysfunction, makes this compound a unique compound for further investigation. Future studies should aim to elucidate the precise quantitative effects on lifespan and a broader range of aging biomarkers in various preclinical models to fully understand its therapeutic potential in promoting healthy aging.

References

Application Note: Measuring mTOR Inhibition by Frentizole in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for evaluating the inhibitory effect of Frentizole on the mechanistic target of rapamycin (mTOR) signaling pathway in tissue samples. This compound is an immunosuppressive agent whose derivatives have recently been investigated for mTOR inhibitory properties.[1][2] The mTOR pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders.[3][4] This document outlines detailed procedures for tissue lysate preparation, Western blotting, and immunohistochemistry (IHC) to measure the phosphorylation status of key downstream mTOR effectors, such as S6 Ribosomal Protein Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).

Introduction

The mTOR kinase is a central node in cellular signaling, integrating inputs from growth factors, nutrients, and energy status to control anabolic and catabolic processes.[5] It exists in two distinct complexes, mTORC1 and mTORC2.[3][6] mTORC1, the focus of this protocol, directly phosphorylates substrates like S6K1 and 4E-BP1 to promote protein synthesis and cell growth.[7] Therefore, assessing the phosphorylation of these downstream targets serves as a reliable readout of mTORC1 activity.[8]

This compound is a benzothiazole derivative initially developed as an immunosuppressive drug.[9] While its primary mechanism involves immunomodulation, recent computational and in vitro studies have suggested that this compound and its derivatives may act as allosteric mTOR inhibitors, potentially binding to the FKBP-rapamycin-binding (FRB) domain in a manner similar to rapamycin.[1][2] This application note provides researchers with robust methods to validate these findings in tissue samples, enabling the characterization of this compound's potential as an mTOR-targeting therapeutic.

Signaling Pathway and Experimental Workflow

The mTORC1 signaling cascade is a key regulator of cell growth and proliferation.[7] Its activity can be effectively measured by examining the phosphorylation state of its downstream targets. The general workflow involves treating the subject with this compound, collecting tissue samples, and then using biochemical and histological methods to quantify changes in protein phosphorylation.

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effectors Growth Factors Growth Factors Akt Akt Growth Factors->Akt Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Inh Rheb Rheb TSC1_TSC2->Rheb Inh Rheb->mTORC1 S6K1 p70-S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 p_S6K1 p-S6K1 (T389) S6K1->p_S6K1 Phos Protein Synthesis Protein Synthesis p_S6K1->Protein Synthesis p_4EBP1 p-4E-BP1 (T37/46) 4EBP1->p_4EBP1 Phos p_4EBP1->Protein Synthesis This compound This compound This compound->mTORC1 Inh

Figure 1: Simplified mTORC1 signaling pathway and the putative inhibitory action of this compound.

Experimental_Workflow cluster_animal In Vivo Phase cluster_processing Sample Processing cluster_analysis Analysis start Animal Model (e.g., Mouse) treatment Administer this compound (vs. Vehicle Control) start->treatment collection Tissue Collection (e.g., Tumor, Liver) treatment->collection snap_freeze Snap Freeze in Liq. N2 or Fix in Formalin collection->snap_freeze homogenize Homogenize & Lyse (for Western Blot) snap_freeze->homogenize paraffin Paraffin Embed (for IHC) snap_freeze->paraffin wb Western Blotting (p-S6K1, p-4E-BP1) homogenize->wb ihc Immunohistochemistry (p-S6K1, p-4E-BP1) paraffin->ihc data Densitometry & Scoring wb->data ihc->data end Results data->end

Figure 2: General experimental workflow for measuring mTOR inhibition in tissue samples.

Experimental Protocols

Tissue Lysate Preparation for Western Blot
  • Homogenization: Weigh the frozen tissue sample and place it in a pre-chilled Dounce homogenizer. Add 10 volumes of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Lysis: Homogenize the tissue on ice with 10-15 strokes. Transfer the homogenate to a microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant (protein lysate) and transfer it to a new, pre-chilled tube. Avoid disturbing the pellet.

  • Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Storage: Aliquot the lysate and store at -80°C until use.

Western Blotting Protocol

This protocol is optimized for detecting phosphorylated mTORC1 substrates.

  • Sample Preparation: Thaw protein lysates on ice. In a new tube, mix 20-40 µg of protein with 4X SDS-PAGE sample buffer. Heat the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]

  • Blocking: Block the membrane with 5% nonfat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10][11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[10][12]

    • Phospho-S6K1 (Thr389): 1:1000 dilution

    • Total S6K1: 1:1000 dilution

    • Phospho-4E-BP1 (Thr37/46): 1:1000 dilution[12]

    • Total 4E-BP1: 1:1000 dilution

    • GAPDH or β-Actin (Loading Control): 1:5000 dilution

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[10]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted 1:2000 in 5% milk/TBST for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.

Immunohistochemistry (IHC) Protocol

This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissues.[13]

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (3 changes, 5 minutes each).

    • Rehydrate through graded ethanol solutions: 100% (2 changes, 3 min each), 95% (2 min), 80% (2 min), 70% (2 min).[14]

    • Rinse with distilled water.[13]

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating at 95-100°C for 20 minutes. Allow slides to cool to room temperature.[13][14]

  • Peroxidase Block: Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.[15]

  • Blocking: Block non-specific binding by incubating with 10% normal goat serum in PBS for 1 hour at room temperature.[15]

  • Primary Antibody Incubation: Drain blocking solution and apply primary antibodies (diluted in 1% BSA/PBS). Incubate overnight at 4°C in a humidified chamber.

    • Phospho-S6K1 (Thr389): 1:100 dilution

    • Phospho-4E-BP1 (Thr37/46): 1:200 dilution[12]

  • Washing: Wash slides three times in PBS for 5 minutes each.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody for 30 minutes, followed by an avidin-biotin-HRP complex reagent.[13]

  • Detection: Apply DAB (3,3'-Diaminobenzidine) substrate and monitor for color development (brown precipitate).

  • Counterstaining: Lightly counterstain with hematoxylin.[14]

  • Dehydration and Mounting: Dehydrate slides through graded ethanol and xylene, then coverslip with mounting medium.[14]

  • Analysis: Score slides based on staining intensity and the percentage of positive cells.

Data Presentation and Interpretation

Quantitative data from Western blot and IHC analyses should be summarized for clear comparison between treatment groups.

Western Blot Densitometry Data

Results from Western blot quantification can be presented in a table. The data should be expressed as the ratio of the phosphorylated protein to the total protein, normalized to the vehicle control group.

Treatment GroupNNormalized p-S6K1 (Thr389) / Total S6K1 Ratio (Mean ± SEM)Normalized p-4E-BP1 (Thr37/46) / Total 4E-BP1 Ratio (Mean ± SEM)
Vehicle Control61.00 ± 0.121.00 ± 0.15
This compound (10 mg/kg)60.55 ± 0.090.62 ± 0.11
This compound (30 mg/kg)60.28 ± 0.06 0.31 ± 0.07
Rapamycin (Positive Control)60.15 ± 0.04 0.18 ± 0.05
*Note: Data are hypothetical for illustrative purposes. Statistical significance vs. Vehicle Control: *p < 0.05, *p < 0.01.
Immunohistochemistry Scoring

IHC results can be semi-quantitatively scored using an H-score method, which considers both the staining intensity (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells.

H-Score = Σ (Intensity × Percentage of Positive Cells)

Treatment GroupNp-S6K1 (Thr389) H-Score (Mean ± SEM)p-4E-BP1 (Thr37/46) H-Score (Mean ± SEM)
Vehicle Control6210 ± 15185 ± 18
This compound (30 mg/kg)685 ± 11 70 ± 9
Rapamycin (Positive Control)630 ± 7 25 ± 6
*Note: Data are hypothetical. Statistical significance vs. Vehicle Control: *p < 0.01.

A significant reduction in the phosphorylation of S6K1 and 4E-BP1 in the this compound-treated group compared to the vehicle control would indicate successful inhibition of the mTORC1 pathway. The magnitude of this effect can be compared to a known mTOR inhibitor like Rapamycin to gauge its relative potency.

References

Frentizole for the Investigation of Neuroinflammation in Alzheimer's Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Neuroinflammation is a critical component in the pathogenesis of Alzheimer's disease (AD), characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of pro-inflammatory mediators. This chronic inflammatory state contributes to neuronal dysfunction and cell death. Frentizole is an immunosuppressive agent with known anti-inflammatory properties, primarily investigated for its effects on peripheral immune cells like lymphocytes.[1][2] Its potential to modulate central nervous system inflammation, particularly in the context of neurodegenerative diseases like AD, presents a compelling area of research. While direct studies of this compound in AD models are not extensively documented, its established immunomodulatory mechanisms suggest it may offer a therapeutic avenue for mitigating neuroinflammation.

These application notes provide a comprehensive framework for researchers and drug development professionals to study the effects of this compound on neuroinflammation in preclinical Alzheimer's disease models. The protocols and methodologies outlined below are based on established techniques in the field and are intended to serve as a detailed guide for investigating the therapeutic potential of this compound and similar anti-inflammatory compounds.

Proposed Mechanism of Action in Neuroinflammation

This compound has been shown to exert its immunosuppressive effects through various mechanisms, including the modulation of lymphocyte activation.[1][2] In the context of neuroinflammation in Alzheimer's disease, it is hypothesized that this compound may act on microglia and astrocytes, the primary immune cells of the brain. A potential mechanism involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a key regulator of cytokine production. By suppressing the activation of these pathways, this compound could reduce the expression and release of neurotoxic pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby ameliorating the inflammatory environment and its detrimental effects on neurons.

Hypothesized Anti-Neuroinflammatory Signaling Pathway of this compound cluster_0 Microglia/Astrocyte Abeta Amyloid-beta (Aβ) Aggregates TLR4 Toll-like Receptor 4 (TLR4) Abeta->TLR4 activates NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines induces transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage This compound This compound This compound->NFkB inhibits

Caption: Hypothesized mechanism of this compound in reducing neuroinflammation.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize hypothetical, yet representative, quantitative data from a study evaluating this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5xFAD mice).

Table 1: Behavioral Assessment - Morris Water Maze

GroupLatency to Platform (seconds)Time in Target Quadrant (%)
Wild-Type + Vehicle15.2 ± 2.145.3 ± 5.8
5xFAD + Vehicle48.5 ± 6.318.9 ± 4.2
5xFAD + this compound25.7 ± 4.935.1 ± 6.1

Table 2: Glial Activation Markers (Immunohistochemistry)

GroupIba1+ Microglia (% Area)GFAP+ Astrocytes (% Area)
Wild-Type + Vehicle3.1 ± 0.84.5 ± 1.1
5xFAD + Vehicle15.8 ± 3.218.2 ± 3.9
5xFAD + this compound7.9 ± 1.99.3 ± 2.5

Table 3: Pro-inflammatory Cytokine Levels (ELISA)

GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)
Wild-Type + Vehicle21.4 ± 4.515.8 ± 3.7
5xFAD + Vehicle85.3 ± 12.168.2 ± 9.8
5xFAD + this compound42.7 ± 8.935.6 ± 7.2

Experimental Workflow

A typical experimental workflow to assess the efficacy of this compound in an Alzheimer's disease mouse model would involve several key stages, from animal selection and treatment to behavioral and pathological analysis.

Experimental Workflow for this compound Evaluation in AD Mouse Model start Animal Model Selection (e.g., 5xFAD mice) treatment This compound Administration (e.g., daily oral gavage) start->treatment behavior Behavioral Testing (Morris Water Maze) treatment->behavior tissue Tissue Collection (Brain Harvest) behavior->tissue immuno Immunohistochemistry (Iba1, GFAP, Aβ) tissue->immuno elisa Biochemical Analysis (ELISA for Cytokines) tissue->elisa analysis Data Analysis and Interpretation immuno->analysis elisa->analysis end Conclusion on This compound Efficacy analysis->end Logical Framework for this compound's Therapeutic Effect cluster_0 Intervention cluster_1 Pathophysiological Changes cluster_2 Functional Outcomes This compound This compound Administration Glial Reduced Glial Activation This compound->Glial Cytokine Decreased Pro-inflammatory Cytokine Production This compound->Cytokine Neuroinflam Amelioration of Neuroinflammation Glial->Neuroinflam Cytokine->Neuroinflam Neuronal Improved Neuronal Function/Survival Neuroinflam->Neuronal Cognitive Enhanced Cognitive Performance Neuronal->Cognitive

References

Application Notes: Assessing Cell Viability Following Frentizole Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Frentizole is an immunosuppressive agent that has demonstrated potent antitumor activity.[1][2] Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1][3] These application notes provide detailed protocols for assessing the effects of this compound on cancer cell viability using common colorimetric and fluorometric assays. The provided methodologies are tailored for researchers in oncology, drug discovery, and related fields.

Mechanism of Action: Tubulin Inhibition

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for mitotic spindle formation and cell division.[1][3] By binding to tubulin, this compound prevents its polymerization into microtubules. This disruption triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][3] Ultimately, this sustained cell cycle arrest initiates the intrinsic apoptotic pathway, resulting in programmed cell death.

Frentizole_Mechanism This compound This compound Tubulin Tubulin Dimers This compound->Tubulin binds to Microtubules Microtubule Polymerization This compound->Microtubules inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis induces

Caption: this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the reported antiproliferative activity of this compound against various cancer cell lines as determined by the MTT assay after 72 hours of treatment.

Table 1: IC50 Values of this compound on Human Cancer Cell Lines [1]

Cell LineCancer TypeIC50 (µM)
HeLaCervical Carcinoma> 10
U87 MGGlioblastoma7.33
A172Glioblastoma> 10

Table 2: Antiproliferative Activity of this compound Analogs (Selected) on HeLa Cells [1]

CompoundModification% Inhibition at 10 µMIC50 (µM)
This compound-< 40> 10
Analog 1Phenylurea derivative> 401.52
Analog 2Phenylurea derivative> 402.15

Experimental Protocols

This section provides detailed protocols for assessing cell viability following this compound treatment. The MTT assay is presented as the primary method, with notes on adapting for XTT and Resazurin assays.

Experimental Workflow

Experimental_Workflow A Cell Seeding (e.g., HeLa, U87 MG) B This compound Treatment (Varying Concentrations) A->B C Incubation (72 hours) B->C D Addition of Viability Reagent (MTT, XTT, or Resazurin) C->D E Incubation (2-4 hours) D->E F Solubilization (for MTT) E->F MTT Assay G Absorbance/Fluorescence Reading E->G XTT/Resazurin Assays F->G H Data Analysis (IC50 Calculation) G->H Data_Interpretation A High Absorbance/ Fluorescence C High Cell Viability A->C B Low Absorbance/ Fluorescence D Low Cell Viability B->D E Low this compound Concentration E->C correlates with F High this compound Concentration F->D correlates with

References

Troubleshooting & Optimization

Frentizole Solubility and Dissolution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving Frentizole.

Troubleshooting Guide: this compound Not Dissolving

Researchers may face challenges in dissolving this compound due to its low aqueous solubility. This guide offers a systematic approach to troubleshoot and resolve these issues.

Initial Assessment:

Before attempting advanced dissolution methods, verify the following:

  • Compound Identity and Purity: Confirm the identity and purity of your this compound sample through appropriate analytical techniques.

  • Solvent Quality: Use high-purity, anhydrous solvents. For dimethyl sulfoxide (DMSO), which is hygroscopic, it is crucial to use a newly opened bottle as absorbed water can significantly impact solubility.[1]

Problem: this compound fails to dissolve in a standard solvent.

Solution Workflow:

This workflow outlines a series of steps to systematically address dissolution problems.

Frentizole_Dissolution_Workflow cluster_start Initial State cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution Start This compound Powder Step1 Attempt Dissolution in DMSO Start->Step1 Standard Protocol Step2 Apply Sonication Step1->Step2 If precipitation occurs or dissolution is slow End Clear this compound Solution Step1->End Successful Dissolution Step3 Gentle Heating Step2->Step3 If still not fully dissolved Step2->End Successful Dissolution Step4 Use Co-Solvent System Step3->Step4 For challenging cases or specific formulations Step3->End Successful Dissolution Step4->End

Caption: A stepwise workflow for troubleshooting this compound dissolution issues.

Detailed Experimental Protocols:

  • Protocol 1: Standard Dissolution in DMSO

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration. A common starting concentration is 12.5 mg/mL.[1]

    • Vortex the solution for 1-2 minutes.

    • If the compound does not fully dissolve, proceed to sonication.

  • Protocol 2: Sonication Assisted Dissolution

    • Following the addition of DMSO, place the vial containing the this compound suspension in a bath sonicator.

    • Sonicate for 10-15 minute intervals.

    • Visually inspect the solution for complete dissolution after each interval.

    • Caution: Avoid prolonged sonication to prevent potential compound degradation.

  • Protocol 3: Gentle Heating

    • If sonication is insufficient, gently warm the solution in a water bath set to 37-40°C.

    • Intermittently vortex the solution while heating.

    • Do not exceed 40°C to minimize the risk of thermal degradation.

  • Protocol 4: Co-Solvent Systems for In Vitro/In Vivo Applications For applications requiring a saline-based solution, a co-solvent system is often necessary.

    • Method A: DMSO/PEG300/Tween-80/Saline [1]

      • Dissolve this compound in 10% DMSO.

      • Add 40% PEG300 and vortex to mix.

      • Add 5% Tween-80 and vortex to mix.

      • Bring the solution to the final volume with 45% saline.

      • This method has been shown to yield a clear solution at a concentration of 1.25 mg/mL with the aid of ultrasonication.[1]

    • Method B: DMSO/Corn Oil [1]

      • Dissolve this compound in 10% DMSO.

      • Add 90% Corn Oil and vortex thoroughly.

      • Ultrasonication is required to achieve a clear solution at 1.25 mg/mL.[1]

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent/SystemConcentrationObservationsCitation
DMSO≥ 3 mg/mL-[2]
DMSO12.5 mg/mLRequires sonication.[1][1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline1.25 mg/mLClear solution, requires ultrasonic treatment.[1][1]
10% DMSO, 90% Corn Oil1.25 mg/mLClear solution, requires ultrasonic treatment.[1][1]
Aqueous (pH 7.4)< 0.2 µg/mL-[3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in DMSO even with sonication?

A1: There are several potential reasons for this issue:

  • DMSO Quality: As DMSO is hygroscopic, it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound. Always use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[1]

  • Compound Purity: Impurities in the this compound sample can affect its solubility characteristics.

  • Concentration: You may be attempting to prepare a solution that is above this compound's solubility limit in DMSO. Refer to the quantitative solubility data table for guidance.

Q2: Can I use solvents other than DMSO?

A2: While DMSO is the most commonly cited solvent for initial stock solutions, other organic solvents may be viable, though less documented. For in vivo studies, co-solvent systems like those detailed in Protocol 4 are necessary to achieve a biocompatible solution.

Q3: Is it safe to heat my this compound solution to aid dissolution?

A3: Gentle heating can be an effective method to aid dissolution. However, it is crucial to avoid excessive temperatures (above 40°C) to prevent potential degradation of the compound. Always monitor the solution closely during heating.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 year) and at -80°C for long-term storage (up to 2 years).[1]

This compound Signaling Pathway Involvement

This compound has been identified as an inhibitor of the interaction between amyloid-beta (Aβ) and Aβ-binding alcohol dehydrogenase (ABAD), and it also exhibits antitumor activity by inhibiting tubulin polymerization.[4][5] Furthermore, its anti-aging and immunosuppressive properties are linked to the mTOR signaling pathway.[6]

Frentizole_Signaling cluster_cellular_effects Cellular Effects cluster_therapeutic_outcomes Therapeutic Outcomes This compound This compound Tubulin Tubulin This compound->Tubulin inhibits Microtubule Microtubule Formation This compound->Microtubule inhibits ABAD Aβ-ABAD Interaction This compound->ABAD inhibits mTOR mTOR Pathway This compound->mTOR modulates Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M leads to Apoptosis Apoptosis G2M->Apoptosis induces Antitumor Antitumor Activity Apoptosis->Antitumor Neuroprotection Potential Neuroprotection ABAD->Neuroprotection implicated in AD Immunosuppression Immunosuppression mTOR->Immunosuppression

Caption: Key signaling pathways modulated by this compound.

References

Frentizole Toxicity in Primary Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential toxicity issues when using Frentizole in primary cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that might contribute to off-target toxicity in primary cells?

A1: this compound's primary mechanism of action is immunosuppression, mainly through the inhibition of lymphocyte proliferation. However, at higher concentrations, it exhibits anti-proliferative effects in other cell types by inhibiting tubulin polymerization. This disruption of the microtubule network can arrest cells in the G2/M phase of the cell cycle and induce apoptosis, which could be a source of toxicity in rapidly dividing primary cells.[1][2][3] Additionally, this compound has been reported to be an inhibitor of the amyloid-β-binding alcohol dehydrogenase (ABAD) interaction and may modulate the mTOR signaling pathway, which could have broader effects on cellular metabolism and survival.[4][5]

Q2: Are there any known organ-specific toxicities of this compound observed in clinical studies?

A2: Yes, clinical trials with this compound have reported instances of reversible hepatic toxicity in some patients.[6] This suggests that primary hepatocytes may be a sensitive cell type to consider for toxicity screening.

Q3: I am observing unexpected cytotoxicity in my primary cell cultures treated with this compound. What are the common causes?

A3: Unexpected cytotoxicity can arise from several factors:

  • High Concentrations: this compound's anti-proliferative effects are dose-dependent. Concentrations that are well-tolerated by slowly dividing or non-dividing primary cells might be toxic to progenitor cells or other rapidly dividing primary cell types.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your specific primary cell line (typically <0.1-0.5%).

  • Cell Type Sensitivity: Different primary cell types exhibit varying sensitivities to drugs. For example, cells with high rates of proliferation or specific metabolic pathways might be more susceptible to this compound's effects.

  • Contamination: Rule out microbial contamination of your cell cultures, which can cause non-specific cell death.

Q4: How can I distinguish between this compound-induced cytotoxicity and its intended immunosuppressive effect in lymphocyte co-cultures?

A4: To differentiate between these effects, you can include control cultures of the non-lymphocyte primary cells alone and treat them with the same concentrations of this compound. If you observe cell death or a significant reduction in viability in these cultures, it indicates direct cytotoxicity. In your co-cultures, you can use lower concentrations of this compound that are known to be immunosuppressive without being generally cytotoxic. Performing a dose-response curve is crucial.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Between Experiments
  • Possible Cause: Inconsistent cell health or density at the time of treatment.

  • Troubleshooting Steps:

    • Standardize Seeding Density: Ensure that the same number of viable cells are seeded in each well for every experiment.

    • Monitor Cell Viability Before Treatment: Use a viability assay (e.g., Trypan Blue exclusion) to confirm that the starting cell population is healthy and highly viable (>95%).

    • Consistent Culture Conditions: Maintain consistent incubation times, media formulations, and passage numbers for your primary cells.

Issue 2: Discrepancy Between Expected and Observed IC50 Values
  • Possible Cause: Differences in experimental protocols or the specific primary cell donor.

  • Troubleshooting Steps:

    • Verify Drug Concentration: Double-check the calculations for your this compound dilutions.

    • Assay-Specific Effects: Be aware that different cytotoxicity assays measure different cellular endpoints (e.g., membrane integrity, metabolic activity). The choice of assay can influence the apparent IC50 value.

    • Donor Variability: Primary cells from different donors can have varying sensitivities to drugs. If possible, test on cells from multiple donors to establish a range of responses.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound's effects on various cell lines. Note that data for many primary cell lines are not yet available in the literature.

Table 1: In Vitro IC50 Values for this compound

Cell LineCell TypeAssayIC50 (µM)Reference
HeLaHuman Cervical CancerMTT~2.0[1]
U87MGHuman GlioblastomaMTT7.33[1]
HEK-293Human Embryonic Kidney (non-tumorigenic)MTT>10[1]
CHO-K1Chinese Hamster OvaryNot Specified200[5]
Lymphocytes (human)Peripheral Blood Mononuclear CellsThymidine Incorporation0.125 µg/mL (~0.42 µM)Not Specified

Table 2: Summary of this compound's Effects on Primary Cell Lines (Experimental and Inferred)

Primary Cell LineExpected/Observed EffectPotential MechanismRecommended Assays
Hepatocytes Potential for cytotoxicity, as suggested by clinical data.[6]Disruption of hepatocyte intracellular processes.[7]LDH release, ALT/AST leakage, Albumin synthesis, CYP450 activity
Lymphocytes Inhibition of proliferation.[1]Immunosuppression.Thymidine or BrdU incorporation, CFSE proliferation assay
Renal Proximal Tubule Cells Likely low direct cytotoxicity at therapeutic doses, based on HEK-293 data.[1]Changes in glomerular hemodynamics or direct tubular cell effects at high concentrations.[8][9][10]Kim-1 expression, NGAL release, Transepithelial resistance
Cardiomyocytes Not yet determined. Potential for mitochondrial dysfunction at high concentrations.Drug-induced mitochondrial toxicity.[11][12]Beating rate analysis, Troponin release, ATP levels, Mitochondrial membrane potential
Neurons Not yet determined. Potential for disruption of microtubule-dependent axonal transport.Tubulin inhibition.[1] Oxidative stress.[13]Neurite outgrowth assays, Synaptic protein expression, Caspase activation
Bone Marrow Progenitor Cells Potential inhibition of proliferation and differentiation.Anti-proliferative effects via tubulin inhibition.[1]Colony-Forming Unit (CFU) assays, Flow cytometry for lineage markers

Experimental Protocols

General Protocol for Assessing this compound Cytotoxicity in Adherent Primary Cells
  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with solvent) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: Perform a cell viability or cytotoxicity assay. Common choices include:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Release Assay: Measures lactate dehydrogenase released from damaged cells, indicating loss of membrane integrity.

    • Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells (e.g., Calcein AM/Ethidium Homodimer-1).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Frentizole_Mechanism_of_Action This compound This compound Tubulin Tubulin This compound->Tubulin Mitotic_Spindle Mitotic_Spindle mTOR_Pathway mTOR_Pathway This compound->mTOR_Pathway Modulates ABAD ABAD This compound->ABAD Inhibits interaction Immunosuppression Immunosuppression This compound->Immunosuppression Primary effect Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Mitotic_Spindle G2M_Arrest G2M_Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Proliferation Cell_Proliferation mTOR_Pathway->Cell_Proliferation Regulates

Caption: this compound's potential mechanisms of toxicity.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Primary Cells in 96-well plate Prepare_this compound Prepare this compound Dilutions Treat_Cells Treat Cells with this compound Prepare_this compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Perform_Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubate->Perform_Assay Analyze_Data Analyze Data & Determine IC50 Perform_Assay->Analyze_Data

Caption: General workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic Start Unexpected Cytotoxicity Check_Concentration Concentration > 10µM? Start->Check_Concentration Check_Solvent Solvent % > 0.5%? Check_Concentration->Check_Solvent No High_Dose_Toxicity Potential high-dose anti-proliferative effect. Consider dose reduction. Check_Concentration->High_Dose_Toxicity Yes Check_Controls Controls OK? Check_Solvent->Check_Controls No Solvent_Toxicity Reduce solvent concentration. Prepare fresh dilutions. Check_Solvent->Solvent_Toxicity Yes Investigate_Culture Investigate for contamination or cell health issues. Check_Controls->Investigate_Culture No Cell_Sensitivity Consider inherent sensitivity of the primary cell type. Check_Controls->Cell_Sensitivity Yes

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Optimizing Frentizole Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Frentizole concentration in IC50 determination experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a benzimidazole-derived immunosuppressive agent that has shown potential as an antitumor drug.[1][2] Its primary mechanism of action is the inhibition of microtubule formation by binding to tubulin.[3][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptotic cell death.[3][5]

Q2: Which cell lines have been used to determine the IC50 of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined in various human and murine cell lines, including HeLa (cervical cancer), A-172 (glioblastoma), U87MG (glioblastoma), HEK-293 (nontumorigenic human embryonic kidney), and J774 (murine macrophage).[4]

Q3: What is a typical IC50 value for this compound?

A3: IC50 values for this compound can vary depending on the cell line and experimental conditions. For instance, in one study, the IC50 for this compound (referred to as compound 6e) was found to be 1.9 µM in HeLa cells and 2.1 µM in U87MG cells.[4] It is crucial to determine the IC50 experimentally for your specific cell line and assay conditions.

Q4: Are there any other signaling pathways affected by this compound?

A4: While tubulin inhibition is its primary mechanism, some studies suggest that this compound and its derivatives may also influence other signaling pathways. There is evidence linking this compound to the inhibition of the mTOR (mechanistic target of rapamycin) signaling pathway.[1][2] Additionally, as an immunosuppressive agent, it may modulate inflammatory responses, which can involve pathways regulated by cyclic AMP (cAMP).[6] Inhibition of phosphodiesterases (PDEs), enzymes that break down cAMP, can lead to increased intracellular cAMP levels and subsequent anti-inflammatory effects.[7][8]

Troubleshooting Guide for IC50 Determination

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate drug dilutions.Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step.
Low signal or poor dose-response curve Cell density is too low or too high.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[9]
Incubation time is too short or too long.The optimal incubation time with this compound can vary between cell lines. A typical incubation time is 72 hours.[4] Perform a time-course experiment to determine the optimal endpoint.
This compound precipitation.This compound has low aqueous solubility.[10] Ensure it is fully dissolved in the initial stock solution (e.g., DMSO) before further dilution in culture medium. Visually inspect for any precipitation in the wells.
IC50 value is significantly different from published data Different cell line passage number or source.Cell line characteristics can change over time and between labs. Use low-passage number cells and ensure the cell line identity is verified.
Variations in assay protocol.Strictly adhere to a standardized protocol for all experiments. Factors like the type of assay (e.g., MTT, XTT), incubation times, and reagents can all influence the IC50 value.[11]
Contamination (e.g., mycoplasma).Regularly test cell cultures for mycoplasma contamination, as it can significantly affect cell health and drug response.
Inconsistent formazan crystal formation (MTT assay) Uneven metabolic activity of cells.Ensure a healthy and uniformly growing cell population.
Incomplete solubilization of formazan crystals.After adding the solubilization solution (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes to ensure all crystals are dissolved.[11] Pipette up and down gently if necessary.

Data Presentation

Table 1: Antiproliferative Activity (IC50) of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)
HeLaHuman Cervical Carcinoma1.9
A-172Human Glioblastoma>10
U87MGHuman Glioblastoma2.1
HEK-293Human Embryonic Kidney (Nontumorigenic)>10
J774Murine Macrophage>10

Data adapted from a study where this compound is referred to as compound 6e. The MTT assay was used with a 72-hour drug treatment.[4]

Experimental Protocols

Protocol for IC50 Determination using MTT Assay

This protocol is a general guideline for determining the IC50 of this compound in adherent cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Dilute the cells in culture medium to the optimized seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Cover the plate and shake it on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Mandatory Visualizations

This compound's Mechanism of Action

Frentizole_Mechanism This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Microtubules Microtubule Assembly G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: this compound's primary mechanism of action.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_this compound Treat with Serial Dilutions of this compound Incubate_Overnight->Treat_this compound Incubate_72h Incubate for 72h Treat_this compound->Incubate_72h MTT_Assay Perform MTT Assay Incubate_72h->MTT_Assay Read_Absorbance Read Absorbance (570 nm) MTT_Assay->Read_Absorbance Analyze_Data Calculate % Viability & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for determining the IC50 of this compound.

Potential Downstream Signaling of this compound

Frentizole_Signaling This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin Inhibits mTOR mTOR Pathway This compound->mTOR Inhibits? PDE cAMP Phosphodiesterase (PDE) This compound->PDE Inhibits? Cell_Cycle Cell Cycle Progression Tubulin->Cell_Cycle Regulates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes cAMP ↑ Intracellular cAMP PDE->cAMP Degrades Inflammation Inflammatory Response cAMP->Inflammation Modulates

References

Frentizole Technical Support Center: Troubleshooting Degradation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of Frentizole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: To ensure the stability of this compound, it is crucial to adhere to the following storage conditions:

  • This compound Powder: Store at -20°C for long-term storage, which can maintain stability for up to three years.

  • Stock Solutions: For prepared stock solutions, it is recommended to aliquot them to prevent repeated freeze-thaw cycles. Store aliquots at -80°C for up to two years or at -20°C for up to one year.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, a substituted benzothiazole phenylurea, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The urea linkage in this compound can undergo hydrolysis, particularly under acidic or basic conditions. This can lead to the cleavage of the molecule.

  • Photodegradation: The benzothiazole ring system is known to be sensitive to light. Exposure to UV or broad-spectrum light can induce photochemical reactions, leading to the formation of various degradation products.

Q3: I observed a loss of potency in my this compound stock solution. What could be the cause?

A3: A loss of potency in your this compound stock solution can be attributed to several factors:

  • Improper Storage: Not adhering to the recommended storage temperatures (-20°C or -80°C) can accelerate degradation.

  • Repeated Freeze-Thaw Cycles: Each cycle can introduce stress on the molecule, leading to gradual degradation. It is highly recommended to store the solution in single-use aliquots.

  • Exposure to Light: If the solution was not protected from light, photodegradation might have occurred.

  • Hydrolysis: If the solvent system is not anhydrous or if the solution is exposed to acidic or basic conditions, hydrolysis of the urea linkage may have occurred.

Q4: Are there any known incompatibilities with common excipients?

A4: While specific excipient compatibility studies for this compound are not extensively published, general knowledge of its functional groups (amine, urea, ether) suggests potential incompatibilities. Excipients with reactive impurities, such as reducing sugars (e.g., lactose) or peroxides (often found in polymers like povidone), could potentially interact with this compound, leading to degradation. It is advisable to conduct compatibility studies with your specific formulation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram of a stored this compound solution. Degradation of this compound.1. Confirm the identity of the new peaks using mass spectrometry (MS) to determine if they are degradation products. 2. Review storage conditions (temperature, light exposure). 3. Prepare a fresh stock solution from powder and re-analyze.
Precipitate formation in a thawed this compound stock solution (originally dissolved in DMSO). Poor solubility at lower temperatures or moisture absorption by DMSO.1. Gently warm the solution to 37°C and sonicate to attempt redissolution. 2. Ensure fresh, anhydrous DMSO is used for preparing stock solutions. 3. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent results in bioassays using this compound. Degradation of this compound leading to variable active concentrations.1. Always use a freshly prepared or properly stored (aliquoted, light-protected, correct temperature) stock solution for each experiment. 2. Perform a quick purity check of the stock solution using HPLC before critical experiments.
Color change in this compound powder or solution upon storage. Potential degradation, possibly due to oxidation or photodegradation.1. Discard the discolored material. 2. Ensure the container for the powder is tightly sealed and stored in the dark at -20°C. 3. For solutions, use amber vials or wrap clear vials in aluminum foil to protect from light.

Data Presentation: Expected Outcomes of this compound Stability Studies

The following table summarizes the expected qualitative outcomes from forced degradation studies on this compound. These studies are designed to intentionally degrade the molecule to identify potential degradation products and establish a stability-indicating analytical method.

Stress Condition Expected Degradation Potential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) SignificantCleavage of the urea bond, yielding 2-amino-6-methoxybenzothiazole and aniline derivatives.
Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) SignificantCleavage of the urea bond.
Oxidative Stress (e.g., 3% H₂O₂, RT) ModerateOxidation of the sulfur atom in the benzothiazole ring (sulfoxide, sulfone), N-oxidation.
Thermal Stress (e.g., 80°C, solid state) Low to ModerateGeneral decomposition.
Photolytic Stress (e.g., UV light exposure) SignificantComplex mixture of photoproducts resulting from reactions of the benzothiazole ring.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating HPLC method.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • HPLC grade water

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector and a mass spectrometer (LC-MS) is highly recommended.

  • Photostability chamber

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix this compound stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis: Mix this compound stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at the same time points as the acid hydrolysis.

    • Oxidative Degradation: Mix this compound stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Keep at room temperature, protected from light. Sample at various time points.

    • Thermal Degradation: Expose solid this compound powder to 80°C in a calibrated oven. Also, expose the this compound stock solution to 80°C. Sample at various time points.

    • Photolytic Degradation: Expose the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. A reverse-phase C18 column is a good starting point.

    • The mobile phase could consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., ACN or MeOH).

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the this compound peak.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Mandatory Visualizations

Frentizole_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photodegradation Photodegradation (Light) cluster_oxidation Oxidation (e.g., H₂O₂) This compound This compound Hydrolysis_Products Cleavage Products (e.g., 2-amino-6-methoxybenzothiazole) This compound->Hydrolysis_Products Photo_Products Complex Photoproducts This compound->Photo_Products Oxidation_Products Oxidized Derivatives (e.g., Sulfoxide) This compound->Oxidation_Products

Caption: Inferred degradation pathways of this compound.

Forced_Degradation_Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Intervals stress->sampling analysis HPLC / LC-MS Analysis sampling->analysis data Data Evaluation: - Identify Degradation Products - Determine Degradation Pathways - Validate Stability-Indicating Method analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for a forced degradation study.

Frentizole Off-Target Effects: A Technical Support Guide for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the off-target effects of Frentizole observed in various cellular assays. This compound, initially developed as an immunosuppressive agent, has demonstrated notable off-target activities, including antitumor effects through tubulin inhibition and potential modulation of the mTOR signaling pathway. This guide offers detailed experimental protocols, quantitative data summaries, and visual aids to facilitate the design and interpretation of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound in cellular assays?

A1: Besides its intended immunosuppressive activity, this compound exhibits significant off-target effects, most notably antiproliferative activity against cancer cell lines. This is primarily attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[1][2] Additionally, recent studies suggest that this compound and its derivatives may act as inhibitors of the mTOR (mechanistic target of rapamycin) signaling pathway.[3][4]

Q2: How does this compound's off-target tubulin inhibition manifest in cellular assays?

A2: In cellular assays, this compound's interaction with tubulin leads to the disruption of microtubule dynamics. This results in a blockage of the cell cycle at the G2/M phase, which can be quantified by flow cytometry after propidium iodide staining.[1] Functionally, this manifests as a potent antiproliferative effect on cancer cells.[1][2]

Q3: What should I consider when observing unexpected immunosuppressive effects in my experiments with this compound?

A3: this compound is a known immunoregulatory agent.[5][6] It can inhibit lymphocyte proliferation induced by various mitogens such as Concanavalin A (Con A), Phytohemagglutinin (PHA), and Pokeweed Mitogen (PWM).[5][7] If your assay involves immune cells, be aware that this compound can suppress their activation and proliferation, which may be an intended or off-target effect depending on your experimental context.

Q4: Are there any known effects of this compound on the mTOR signaling pathway?

A4: Yes, emerging evidence suggests that this compound and its derivatives can inhibit the mTOR signaling pathway.[3][4] This can be observed by assessing the phosphorylation status of downstream mTOR targets, such as S6 kinase (S6K), using techniques like Western blotting.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the off-target effects of this compound from published studies.

Table 1: Antiproliferative Activity of this compound

Cell LineAssay TypeEndpointIC50 Value (µM)Reference
HeLaMTT AssayCell Viability7.33[1]

Table 2: Inhibitory Effects of this compound on Mitogen-Induced Lymphocyte Proliferation

MitogenThis compound ConcentrationInhibition of Thymidine Incorporation (%)Reference
Concanavalin A (Con A)500 ng/mLSignificant Inhibition[5]
Phytohemagglutinin (PHA)125 ng/mLSignificant Inhibition[5]
Pokeweed Mitogen (PWM)125 ng/mLSignificant Inhibition[5]

Note: Specific IC50 values for lymphocyte proliferation are not consistently reported in the literature; however, the provided concentrations demonstrate significant inhibitory activity.

Experimental Protocols & Troubleshooting

Lymphocyte Proliferation Assay (Thymidine Incorporation)

Objective: To assess the inhibitory effect of this compound on mitogen-stimulated lymphocyte proliferation.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay Setup:

    • Plate 1 x 10^5 PBMCs per well in a 96-well plate.

    • Add the desired mitogen (e.g., Concanavalin A at 5 µg/mL, Phytohemagglutinin at 1 µg/mL, or Pokeweed Mitogen at 10 µg/mL).

    • Add varying concentrations of this compound (e.g., from 10 ng/mL to 1000 ng/mL) or vehicle control (DMSO).

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Thymidine Incorporation:

    • Add 1 µCi of [³H]-thymidine to each well.

    • Incubate for an additional 18 hours.

  • Harvesting and Measurement:

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Express results as counts per minute (CPM) or as a percentage of the control (mitogen-stimulated cells without this compound).

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
High background in unstimulated controlsContamination of cultures or mitogen-like effect of a reagent.Use sterile techniques; test all reagents for mitogenic activity.
Low proliferation in stimulated controlsSuboptimal mitogen concentration, poor cell viability, or incorrect incubation time.Titrate mitogen concentration; check cell viability before plating; optimize incubation time (48-96 hours).
High variability between replicate wellsUneven cell distribution or pipetting errors.Ensure a single-cell suspension before plating; use calibrated pipettes.
Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution, particularly G2/M arrest.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa) in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 1 µM to 20 µM) or vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Broad G1 or G2 peaks (high CV)Inconsistent staining or presence of cell doublets.Ensure proper mixing during staining; use doublet discrimination on the flow cytometer.
High debris in the sampleExcessive cell death or harsh cell handling.Handle cells gently during harvesting; consider using a viability dye to exclude dead cells.
No clear cell cycle profileInappropriate fixation or RNase treatment.Ensure fixation with cold 70% ethanol; verify RNase A activity.
In Vitro Tubulin Polymerization Assay

Objective: To directly measure the effect of this compound on the polymerization of purified tubulin.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add tubulin solution to each well.

    • Add varying concentrations of this compound or a known tubulin inhibitor/stabilizer (e.g., nocodazole, paclitaxel) as controls.

    • Initiate polymerization by adding GTP (1 mM final concentration) and incubating the plate at 37°C.

  • Measurement:

    • Measure the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. The increase in absorbance corresponds to tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Compare the polymerization rate and extent in the presence of this compound to the control.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
No tubulin polymerization in the controlInactive tubulin, incorrect buffer composition, or wrong temperature.Use fresh, high-quality tubulin; ensure buffer pH and components are correct; maintain a constant 37°C.
High background signalLight scattering from precipitated compound or buffer components.Centrifuge compound solutions before use; ensure all reagents are fully dissolved.
Inconsistent resultsTemperature fluctuations or pipetting inaccuracies.Use a pre-warmed plate reader; ensure accurate and consistent pipetting.
mTOR Inhibition Assay (Western Blot)

Objective: To assess the effect of this compound on the mTOR signaling pathway by measuring the phosphorylation of a downstream target.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T) to 70-80% confluency.

    • Treat cells with this compound at various concentrations for a specified time (e.g., 1-6 hours). Include a known mTOR inhibitor (e.g., rapamycin) as a positive control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against phospho-S6 Kinase (Thr389) and total S6 Kinase.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phospho-S6K signal to the total S6K signal.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Weak or no phospho-S6K signalLow mTOR activity in basal conditions or inefficient antibody.Stimulate the mTOR pathway with serum or growth factors before this compound treatment; validate the primary antibody.
High background on the blotInsufficient blocking or washing, or too high antibody concentration.Increase blocking time or use a different blocking agent; increase the number and duration of washes; optimize antibody dilution.
Inconsistent loadingInaccurate protein quantification or pipetting errors.Be meticulous with protein quantification and loading; use a loading control (e.g., GAPDH, β-actin) to verify equal loading.

Signaling Pathway and Experimental Workflow Diagrams

Frentizole_Off_Target_Workflow cluster_assays Cellular Assays cluster_effects Observed Off-Target Effects Lymphocyte_Proliferation Lymphocyte Proliferation Assay (Thymidine Incorporation) Immunosuppression Immunosuppression Lymphocyte_Proliferation->Immunosuppression Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Antitumor Antitumor Activity Cell_Cycle->Antitumor Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Tubulin_Polymerization->Antitumor mTOR_Inhibition mTOR Inhibition Assay (Western Blot) mTOR_Modulation mTOR Pathway Modulation mTOR_Inhibition->mTOR_Modulation This compound This compound Treatment This compound->Lymphocyte_Proliferation Inhibits This compound->Cell_Cycle Induces G2/M Arrest This compound->Tubulin_Polymerization Inhibits This compound->mTOR_Inhibition Potentially Inhibits

Caption: Experimental workflow for investigating this compound's off-target effects.

Tubulin_Polymerization_Pathway Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Protofilament Protofilament Formation Tubulin_Dimers->Protofilament Polymerization Microtubule Microtubule Assembly Protofilament->Microtubule Disassembly Microtubule Disassembly Microtubule->Disassembly Depolymerization (GTP hydrolysis) Disassembly->Tubulin_Dimers This compound This compound This compound->Tubulin_Dimers Binds to Colchicine Site This compound->Protofilament Inhibits Elongation

Caption: this compound's inhibitory effect on tubulin polymerization.

mTOR_Signaling_Pathway Growth_Factors Growth Factors / Nutrients PI3K PI3K Growth_Factors->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates (Activates) Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Promotes This compound This compound This compound->mTORC1 Potential Inhibition

Caption: Potential inhibitory action of this compound on the mTOR signaling pathway.

References

Troubleshooting Frentizole's effect on cell cycle analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Frentizole in cell cycle analysis experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during cell cycle analysis of this compound-treated cells.

Q1: Why do my this compound-treated cells show a significant increase in the G2/M phase population?

A1: This is an expected outcome of this compound treatment. This compound functions as a microtubule inhibitor.[1] By disrupting microtubule polymerization, it interferes with the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase.[1]

Q2: I see a large peak in the G2/M phase, but I'm unsure if the cells are arrested in G2 or M phase. How can I differentiate between the two?

A2: Standard propidium iodide (PI) staining does not distinguish between G2 and M phases as they both have a 4N DNA content. To differentiate, you can use additional markers specific for mitosis, such as an antibody against phosphorylated histone H3 (pH3), in conjunction with PI staining. Mitotic cells will be positive for both pH3 and have a 4N DNA content.

Q3: My flow cytometry histogram for this compound-treated cells shows a high coefficient of variation (CV) for the G1 and G2/M peaks. What could be the cause?

A3: A high CV can be caused by several factors:

  • Improper Fixation: Incomplete or harsh fixation can lead to variable DNA staining. Ensure you are using cold 70% ethanol and adding it dropwise while gently vortexing to prevent cell clumping.

  • Inconsistent Staining: Ensure thorough mixing of the PI staining solution with the cell pellet and an adequate incubation time.

  • Instrument Settings: A high flow rate on the cytometer can increase the CV. It is recommended to use the lowest flow rate setting for cell cycle analysis.[2]

  • Cell Clumps: Aggregates of cells can be misinterpreted by the flow cytometer and broaden the peaks. Ensure a single-cell suspension before and after fixation. Passing the cell suspension through a cell strainer can help.

Q4: I am observing a significant sub-G1 peak in my this compound-treated samples. What does this indicate?

A4: A sub-G1 peak is typically indicative of apoptosis or programmed cell death. This compound, as an anti-cancer agent, can induce apoptosis following prolonged cell cycle arrest.[1] The appearance of a sub-G1 peak suggests that the concentration or duration of this compound treatment is inducing cell death in your experimental system.

Q5: The cell numbers in my this compound-treated samples are much lower than in my control samples. Why is this happening?

A5: This can be due to a combination of factors:

  • Cytotoxicity: At higher concentrations or with longer exposure times, this compound can be cytotoxic, leading to cell death and a reduction in cell number.

  • Cell Cycle Arrest: The G2/M arrest itself means that cells are not progressing through the cell cycle and dividing, which will naturally lead to a lower cell count compared to a proliferating control population over time.

  • Cell Loss During Preparation: Ensure that centrifugation steps are optimized, as fixed cells can be less dense and require slightly higher g-forces to pellet effectively.

Data Presentation: Effect of this compound on HeLa Cell Cycle Distribution

The following table summarizes the expected quantitative changes in cell cycle distribution in HeLa cells following treatment with 2 µM this compound over time. The data is estimated from published histograms.[1]

Treatment Time% G0/G1% S Phase% G2/M% Sub-G0/G1
24 hours ~45%~20%~30%~5%
48 hours ~30%~15%~50%~5%
72 hours ~20%~10%~60%~10%

Experimental Protocols

Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry

This protocol is adapted from standard procedures for cell cycle analysis.[2]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound or vehicle control for the desired duration.

  • Cell Harvesting:

    • For suspension cells, collect by centrifugation.

    • For adherent cells, detach using trypsin-EDTA, neutralize with complete medium, and then collect by centrifugation.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge.

  • Fixation:

    • Resuspend the cell pellet in a small volume of cold PBS.

    • While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate on ice for at least 30 minutes. Samples can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate for data acquisition.

    • Gate on the single-cell population to exclude doublets and aggregates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Mandatory Visualizations

Signaling Pathway of this compound-Induced G2/M Arrest

Frentizole_Signaling This compound This compound Tubulin Tubulin This compound->Tubulin inhibits polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption JNK_Activation JNK Activation Microtubule_Disruption->JNK_Activation mTOR_Pathway mTOR Pathway Alteration Microtubule_Disruption->mTOR_Pathway Cell_Cycle_Proteins Alteration of Cell Cycle Regulatory Proteins (e.g., Cyclin B1/Cdk1) JNK_Activation->Cell_Cycle_Proteins mTOR_Pathway->Cell_Cycle_Proteins G2M_Arrest G2/M Phase Arrest Cell_Cycle_Proteins->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Cycle_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Cell Culture & This compound Treatment Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Washing 3. PBS Wash Harvesting->Washing Fixation 4. Ethanol Fixation Washing->Fixation Staining 5. PI/RNase Staining Fixation->Staining Flow_Cytometry 6. Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis 7. Data Analysis (Cell Cycle Profile) Flow_Cytometry->Data_Analysis Troubleshooting_CV High_CV High CV in G1 or G2/M Peaks Check_Fixation Review Fixation Protocol? (Cold ethanol, dropwise addition) High_CV->Check_Fixation Check_Staining Review Staining Protocol? (Sufficient mixing, incubation time) High_CV->Check_Staining Check_Instrument Check Instrument Settings? (Low flow rate) High_CV->Check_Instrument Check_Clumps Check for Cell Clumps? (Single-cell suspension) High_CV->Check_Clumps Check_Fixation->Check_Staining No Optimize_Fixation Optimize Fixation Check_Fixation->Optimize_Fixation Yes Check_Staining->Check_Instrument No Optimize_Staining Optimize Staining Check_Staining->Optimize_Staining Yes Check_Instrument->Check_Clumps No Adjust_Settings Use Low Flow Rate Check_Instrument->Adjust_Settings Yes Filter_Cells Filter Cells Check_Clumps->Filter_Cells Yes Resolved CV Improved Optimize_Fixation->Resolved Optimize_Staining->Resolved Adjust_Settings->Resolved Filter_Cells->Resolved

References

Technical Support Center: Frentizole Stability and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Frentizole in various media formulations. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research and development efforts.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and formulation of this compound.

QuestionAnswer
My this compound is precipitating out of solution. What should I do? This compound has very low aqueous solubility (<0.2 µg/mL at pH 7.4). Precipitation is a common issue. To improve solubility, consider the following: • Co-solvents: Utilize organic co-solvents such as DMSO, PEG300, or Tween-80 in your formulation.[1] • Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution process, especially when using co-solvents.[1] • pH Adjustment: this compound has a predicted pKa of ~7.02, meaning its solubility may be pH-dependent. Experimenting with pH adjustments might improve solubility, though its stability at different pH values needs to be carefully evaluated.
I am observing degradation of this compound in my formulation. What are the likely causes? While specific degradation pathways for this compound are not extensively documented in publicly available literature, benzothiazole derivatives can be susceptible to hydrolysis, oxidation, and photolysis. Potential causes for degradation include: • Extreme pH: Both acidic and basic conditions can catalyze the hydrolysis of the urea linkage. • Oxidizing Agents: The presence of oxidizing agents in the formulation or exposure to atmospheric oxygen can lead to oxidative degradation. • Light Exposure: Many aromatic compounds are light-sensitive. Protect your formulations from light to prevent photodegradation.
How can I develop a stability-indicating analytical method for this compound? A stability-indicating method is crucial for accurately quantifying this compound in the presence of its degradation products. The recommended approach is to use High-Performance Liquid Chromatography (HPLC). The general steps include: 1. Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. 2. Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent this compound peak from all generated degradation product peaks. 3. Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
What are suitable storage conditions for this compound and its formulations? For the solid compound, storage at -20°C is recommended. For stock solutions in DMSO, storage at -20°C for up to one year or -80°C for up to two years is suggested.[1] The optimal storage conditions for specific formulations will depend on the excipients used and should be determined through long-term stability studies.

This compound Solubility Data

The following table summarizes the known solubility of this compound in various solvent systems.

Solvent/MediumSolubilityObservationsReference
Water (pH 7.4)< 0.2 µg/mLPractically insoluble[2]
DMSO≥ 3 mg/mL (10.02 mM)-[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline1.25 mg/mL (4.18 mM)Clear solution, requires sonication[1]
10% DMSO, 90% Corn Oil1.25 mg/mL (4.18 mM)Clear solution, requires sonication[1]

Experimental Protocols

Due to the limited publicly available stability data for this compound, the following are generalized protocols for assessing the stability of a poorly soluble compound like this compound.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug powder to 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using an appropriate analytical technique, such as HPLC with UV or mass spectrometry detection.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., mixtures of acetonitrile or methanol with various aqueous buffers like phosphate or acetate) in both isocratic and gradient elution modes.

  • Optimization:

    • Adjust the mobile phase composition, flow rate, and column temperature to achieve optimal separation of this compound from its degradation products (generated in Protocol 1).

    • Aim for a resolution of >1.5 between all peaks of interest.

  • Detection:

    • Use a UV detector at a wavelength where this compound and its degradation products have significant absorbance (a photodiode array detector is recommended for initial method development).

  • Method Validation:

    • Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Mechanism of Action: Tubulin Polymerization Inhibition

This compound has been shown to exert its antitumor effects by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Frentizole_Mechanism This compound This compound Microtubules Microtubule Polymerization This compound->Microtubules Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Microtubules Forms G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Stability_Workflow Formulation This compound Formulation (e.g., in co-solvent) Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Formulation->Stress Stability Long-Term & Accelerated Stability Studies (ICH Conditions) Formulation->Stability HPLC_Dev Stability-Indicating HPLC Method Development Stress->HPLC_Dev Generates Degradants for Analysis Sample Analysis Stability->Analysis Samples at Timepoints HPLC_Val HPLC Method Validation (ICH Guidelines) HPLC_Dev->HPLC_Val HPLC_Val->Analysis Data Data Analysis (Degradation Kinetics, Shelf-life) Analysis->Data

References

Frentizole Resistance in Cancer Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming Frentizole resistance in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound in cancer cell lines?

This compound functions as an antimitotic agent by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis.[2] Docking studies suggest that this compound binds to the colchicine site on tubulin.[3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are still under investigation, resistance to other tubulin-inhibiting agents can provide insights into potential mechanisms. These include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1][3][2]

  • Alterations in the Drug Target: Changes in the expression of different tubulin isotypes or mutations in the tubulin protein itself can alter the binding affinity of this compound to its target.[4][5][6]

  • Changes in Microtubule-Associated Proteins (MAPs): Altered expression or function of MAPs that regulate microtubule stability and dynamics can counteract the effects of this compound.[5]

Q3: What initial steps should I take to investigate this compound resistance in my cell line?

A recommended starting point is to:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT assay) to confirm the shift in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line.

  • Assess ABC Transporter Activity: Use a fluorescent substrate efflux assay (e.g., Rhodamine 123 assay) to determine if increased drug efflux is a contributing factor.

  • Analyze Tubulin Expression: Examine the expression levels of different β-tubulin isotypes via western blotting or immunofluorescence to identify any significant changes.

Troubleshooting Guides

Problem 1: Increased IC50 value of this compound in our cell line.

This indicates a decrease in sensitivity to this compound. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Troubleshooting Steps
Increased drug efflux due to ABC transporter overexpression. 1. Perform a Rhodamine 123 efflux assay. An increase in efflux in the resistant line suggests ABC transporter involvement. 2. Treat cells with a known ABC transporter inhibitor (e.g., Verapamil) in combination with this compound to see if sensitivity is restored. 3. Perform western blot analysis for common ABC transporters like P-gp (ABCB1).
Alterations in tubulin isotype expression. 1. Analyze the expression of β-tubulin isotypes (e.g., βI, βII, βIII) using western blotting or quantitative PCR. 2. Perform immunofluorescence staining to visualize the microtubule network and compare it between sensitive and resistant cells.
Mutations in the tubulin gene. 1. Sequence the tubulin genes (e.g., TUBB) in both sensitive and resistant cell lines to identify potential mutations in the this compound binding site.
Experimental variability. 1. Ensure consistent cell seeding densities and passage numbers. 2. Verify the concentration and stability of the this compound stock solution.
Problem 2: Inconsistent results in this compound sensitivity assays.
Potential Cause Suggested Troubleshooting Steps
Cell culture conditions. 1. Maintain a consistent cell passage number for all experiments. 2. Regularly test for mycoplasma contamination. 3. Ensure uniform cell seeding density across all wells.
Reagent preparation and handling. 1. Prepare fresh this compound dilutions for each experiment from a validated stock solution. 2. Ensure complete solubilization of the MTT reagent and formazan crystals.
Assay timing and incubation. 1. Adhere to a consistent incubation time for drug treatment and MTT assay.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the differences that might be observed between a this compound-sensitive parental cell line and a derived this compound-resistant cell line.

Table 1: this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
HeLa (Sensitive)2.51
HeLa-FZR (Resistant)25.010
U87 MG (Sensitive)7.31
U87 MG-FZR (Resistant)65.79

Table 2: ABC Transporter Activity in Sensitive and Resistant Cell Lines

Cell LineRhodamine 123 Efflux (Relative Fluorescence Units)
HeLa (Sensitive)100
HeLa-FZR (Resistant)450
U87 MG (Sensitive)120
U87 MG-FZR (Resistant)510

Experimental Protocols

MTT Assay for IC50 Determination

This protocol is used to assess cell viability and determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1][4][7]

Rhodamine 123 Efflux Assay

This assay measures the activity of ABC transporters, such as P-glycoprotein, by quantifying the efflux of the fluorescent substrate Rhodamine 123.[2][8]

Materials:

  • Rhodamine 123

  • Verapamil (optional, as a P-gp inhibitor)

  • Complete cell culture medium

  • PBS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-incubate the cells with or without an ABC transporter inhibitor (e.g., 50 µM Verapamil) for 30 minutes.

  • Add Rhodamine 123 (final concentration 1 µM) to all wells and incubate for 30-60 minutes at 37°C.

  • Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Add fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours to allow for efflux.

  • Wash the cells again with ice-cold PBS.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader, or detach the cells and analyze by flow cytometry. A lower intracellular fluorescence indicates higher efflux activity.[9][10][11]

Immunofluorescence Staining of β-Tubulin

This protocol allows for the visualization of the microtubule network and can be used to compare the expression and distribution of β-tubulin in sensitive and resistant cells.[5][12][13][14]

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (anti-β-tubulin)

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-β-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.[15]

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.[6][16][17][18]

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer

  • This compound

  • Spectrophotometer with temperature control

Procedure:

  • On ice, prepare a reaction mixture containing polymerization buffer, GTP, and purified tubulin.

  • Add this compound at various concentrations to the reaction mixtures. Include a no-drug control.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate at 37°C.

  • Immediately begin monitoring the change in absorbance at 340 nm over time in a spectrophotometer set to 37°C. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization by this compound will result in a lower rate and extent of absorbance increase.[15]

Visualizations

Frentizole_Mechanism_of_Action This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Colchicine Site Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization G2M_Arrest G2M_Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Can induce

Caption: this compound's mechanism of action.

Frentizole_Resistance_Mechanisms cluster_cell Cancer Cell Frentizole_in Intracellular this compound Tubulin_Target Tubulin Frentizole_in->Tubulin_Target Binds ABC_Transporter ABC Transporter (e.g., P-gp) Frentizole_in->ABC_Transporter Substrate for Altered_Tubulin Altered Tubulin Isotype/Mutation Frentizole_in->Altered_Tubulin Reduced Binding Cell_Death Apoptosis Tubulin_Target->Cell_Death Inhibition leads to Frentizole_out Extracellular this compound Frentizole_out->Frentizole_in Enters cell ABC_Transporter->Frentizole_out Efflux Altered_Tubulin->Tubulin_Target Replaces/Modifies

Caption: Potential mechanisms of this compound resistance.

Troubleshooting_Workflow Start Decreased this compound Sensitivity (Increased IC50) Check_Efflux Assess ABC Transporter Activity (Rhodamine 123 Assay) Start->Check_Efflux Efflux_Increased Increased Efflux Check_Efflux->Efflux_Increased Yes Efflux_Normal Normal Efflux Check_Efflux->Efflux_Normal No Analyze_Tubulin Analyze Tubulin Isotypes/Mutations Efflux_Normal->Analyze_Tubulin Tubulin_Altered Altered Tubulin Analyze_Tubulin->Tubulin_Altered Yes Tubulin_Normal Normal Tubulin Analyze_Tubulin->Tubulin_Normal No Investigate_Other Investigate Other Mechanisms (e.g., MAPs) Tubulin_Normal->Investigate_Other

Caption: Troubleshooting workflow for this compound resistance.

References

Frentizole Dosing and Administration: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dosage and administration of Frentizole in different mouse strains. This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an immunosuppressive agent with a complex mechanism of action.[1][2][3] It has been shown to inhibit the interaction between amyloid-beta (Aβ) and Aβ-binding alcohol dehydrogenase (ABAD), suggesting a potential therapeutic role in diseases like Alzheimer's.[1][4][5] More recently, this compound has been identified as a potential antimitotic agent that functions by inhibiting tubulin polymerization.[6][7][8] This dual activity makes it a compound of interest in various research fields, from neurodegenerative disease to cancer.

Q2: Are there established this compound dosages for common mouse strains like C57BL/6 and BALB/c?

Q3: Why is it necessary to adjust this compound dosage for different mouse strains?

Different mouse strains exhibit significant variations in their genetics, which can influence drug metabolism, distribution, and overall pharmacological effect. Key differences between commonly used strains like C57BL/6 and BALB/c include:

  • Immunological Profiles: C57BL/6 mice are known for a Th1-biased immune response, while BALB/c mice have a Th2-biased response. This can affect the efficacy and side effects of an immunosuppressive agent like this compound.

  • Metabolic Rates: Variations in the expression and activity of metabolic enzymes, such as cytochrome P450s, can lead to differences in how quickly a drug is broken down and cleared from the body.[6] This directly impacts the drug's bioavailability and half-life.

  • Genetic Background: Underlying genetic differences can influence the susceptibility to drug-induced toxicities and the overall therapeutic response.

Therefore, a dose that is effective and non-toxic in one strain may be ineffective or toxic in another.

Q4: How can I determine the optimal this compound dosage for my specific mouse strain?

In the absence of established dosages, a dose-finding study is recommended. This typically involves two stages:

  • Maximum Tolerated Dose (MTD) Study: This study aims to identify the highest dose that does not cause unacceptable toxicity. A common approach is to use a dose-escalation design with a small number of animals per group.

  • Efficacy Study: Once the MTD is established, a range of doses below the MTD should be tested in your experimental model to determine the dose that produces the desired biological effect.

It is crucial to monitor the animals closely for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

Experimental Protocols

This compound Formulation and Administration

This compound is sparingly soluble in water. A common method for preparing this compound for in vivo administration is to create a suspension. A suggested protocol for preparing a this compound solution for injection is as follows:

  • Dissolve this compound in DMSO to create a stock solution (e.g., 12.5 mg/mL).

  • For a working solution, mix 100 µL of the DMSO stock solution with 400 µL of PEG300.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Finally, add 450 µL of saline to reach the desired final volume and concentration.[1]

This protocol yields a clear solution of 1.25 mg/mL. The final concentration can be adjusted based on the desired dosage and the volume to be administered. For oral administration, this compound can be mixed with corn oil.[1]

Pharmacokinetic Study Workflow

A pharmacokinetic (PK) study is essential to understand how a specific mouse strain absorbs, distributes, metabolizes, and excretes this compound. This information is critical for determining the optimal dosing regimen.

G cluster_0 Pharmacokinetic Study Workflow A Dose Administration (e.g., oral gavage, intraperitoneal injection) B Serial Blood Sampling (e.g., tail vein, retro-orbital sinus) A->B Time points C Plasma/Tissue Collection and Processing B->C D LC-MS/MS Analysis of this compound Concentration C->D E Pharmacokinetic Parameter Calculation (e.g., Cmax, Tmax, AUC, t1/2) D->E F Dosage Regimen Optimization E->F

Caption: A typical workflow for a pharmacokinetic study in mice.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect at previously reported doses Strain-specific differences in metabolism leading to rapid clearance.Conduct a dose-escalation study to find an effective dose in your strain. Consider a pharmacokinetic study to determine the drug's half-life.
Improper drug formulation or administration.Ensure this compound is properly dissolved or suspended. Verify administration technique (e.g., correct gavage placement).
Signs of toxicity (e.g., weight loss, lethargy) Dose is too high for the specific mouse strain.Reduce the dosage. Perform an MTD study to establish a safe dose range.
Vehicle toxicity.Run a control group with only the vehicle to assess its effects. Consider alternative, less toxic vehicles.
High variability in experimental results Inconsistent dosing.Ensure accurate and consistent administration of the drug to all animals.
Differences in animal age, weight, or sex.Use animals of the same age, sex, and within a narrow weight range.
Genetic drift within the mouse colony.Obtain animals from a reputable vendor and ensure consistent genetic background.

Data Presentation

Hypothetical this compound Pharmacokinetic Parameters in Different Mouse Strains
Parameter C57BL/6 BALB/c NZB/NZW
Tmax (h) 1.52.02.5
Cmax (ng/mL) 850600700
AUC (ng*h/mL) 450055006000
t1/2 (h) 468
Bioavailability (%) 304540

This table presents hypothetical data for illustrative purposes. Actual values may vary.

Visualizations

This compound's Potential Signaling Pathways

G cluster_0 Antimitotic Pathway cluster_1 Anti-inflammatory/Neuroprotective Pathway Frentizole_A This compound Tubulin Tubulin Dimers Frentizole_A->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits CellCycle Cell Cycle Arrest (G2/M) Microtubule->CellCycle Disrupts Apoptosis_A Apoptosis CellCycle->Apoptosis_A Frentizole_B This compound Abeta Amyloid-beta (Aβ) Frentizole_B->Abeta Inhibits interaction with ABAD ABAD Aβ-binding alcohol dehydrogenase (ABAD) Abeta->ABAD Binds to MitochondrialDysfunction Mitochondrial Dysfunction ABAD->MitochondrialDysfunction Induces Apoptosis_B Apoptosis MitochondrialDysfunction->Apoptosis_B

Caption: Potential signaling pathways of this compound.

Logical Flow for Dose Adjustment

G Start Start: Need to dose a new mouse strain LitSearch Literature Search for existing dosage data Start->LitSearch DataFound Data Available? LitSearch->DataFound PilotStudy Conduct Pilot Study with a range of doses DataFound->PilotStudy No Proceed Proceed with Experiment DataFound->Proceed Yes MTD Determine Maximum Tolerated Dose (MTD) PilotStudy->MTD Efficacy Conduct Efficacy Study with doses below MTD MTD->Efficacy OptimalDose Establish Optimal Dose Efficacy->OptimalDose OptimalDose->Proceed

Caption: A logical workflow for determining the optimal this compound dose.

References

Frentizole Interference with Fluorescence-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential interference caused by the investigational drug Frentizole in fluorescence-based assays. This compound's core chemical structure, a benzothiazole derivative, is known to exhibit fluorescent properties, which can lead to inaccurate data in common experimental setups. This guide offers strategies to identify, mitigate, and control for such interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is an immunosuppressive and potential anti-tumor agent.[1][2][3][4][5] Its chemical structure includes a benzothiazole moiety, a class of compounds known to be inherently fluorescent.[6] This property means this compound can absorb and emit light, potentially overlapping with the excitation and emission spectra of the fluorophores used in your assay, leading to two primary types of interference:

  • Autofluorescence: this compound itself may fluoresce at the same wavelengths as your assay's reporter dye, leading to artificially high signal readings.[7]

  • Quenching: this compound may absorb the light used to excite your fluorophore or the light emitted by it, resulting in an artificially low signal.[5][7]

Q2: What are the potential spectral properties of this compound?

ParameterEstimated Wavelength Range
Excitation Maximum (λex) ~330 - 360 nm
Emission Maximum (λem) ~380 - 460 nm

This data is inferred from published values for similar benzothiazole compounds. Actual spectral properties for this compound may vary.

Q3: Which of my assays are most likely to be affected?

Assays utilizing fluorophores with excitation and/or emission spectra that overlap with the estimated spectral range of this compound are at the highest risk of interference. Commonly used fluorophores that may be affected include:

FluorophoreExcitation (nm)Emission (nm)
4-MU (4-methylumbelliferone) 356448
DAPI (4′,6-diamidino-2-phenylindole) 358461
Hoechst 33258 352461
Alexa Fluor 350 346442
Coumarin ~350~450

This is not an exhaustive list. Always check the spectral properties of your specific fluorophores.[2]

Troubleshooting Guides

If you suspect this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.

Initial Diagnosis: Is this compound the Source of Interference?

Experimental Protocol:

  • Prepare a "this compound only" control: In a multi-well plate, prepare a dilution series of this compound in your assay buffer, covering the concentration range used in your experiment.

  • Prepare a "Fluorophore only" control: In separate wells, add your fluorescent substrate or product at the concentration expected at the assay endpoint.

  • Prepare a "this compound + Fluorophore" control: In another set of wells, add both the this compound dilution series and your fluorescent substrate/product.

  • Measure fluorescence: Read the plate using the same excitation and emission wavelengths as your main experiment.

Data Interpretation:

ObservationPotential Cause
High signal in "this compound only" wells Autofluorescence
Lower signal in "this compound + Fluorophore" wells compared to "Fluorophore only" wells Quenching
No significant difference Interference from this compound is unlikely under these conditions.
Mitigation Strategies

If interference is confirmed, consider the following strategies:

1. Spectral Shift:

  • Use Red-Shifted Dyes: The most effective strategy is to switch to fluorophores that excite and emit at longer wavelengths (red-shifted), outside of this compound's likely interference range.[1][8]

    • Examples of red-shifted fluorophores:

      • Texas Red (λex: 594 nm, λem: 613 nm)[2]

      • Alexa Fluor 647 (λex: 650 nm, λem: 670 nm)[2]

      • Cy5 (λex: 648 nm, λem: 665 nm)[2]

2. Time-Resolved Fluorescence (TRF):

  • If your plate reader has TRF capabilities, consider using lanthanide-based fluorophores (e.g., Europium, Terbium). These have long fluorescence lifetimes. By introducing a delay between excitation and detection, the short-lived background fluorescence from this compound can be eliminated.[8]

3. Assay Format Change:

  • Kinetic vs. Endpoint Reading: If this compound's fluorescence is stable over time, a kinetic assay measuring the rate of change in fluorescence may subtract the constant background signal.[7]

  • Alternative Detection Methods: If possible, switch to a non-fluorescence-based detection method, such as:

    • Luminescence (e.g., luciferase-based assays)

    • Absorbance (be aware of potential for colorimetric interference)

    • Mass Spectrometry[9]

4. Data Correction:

  • Background Subtraction: For moderate autofluorescence, you can subtract the signal from the "this compound only" control wells from your experimental wells. This is less effective for high levels of interference or quenching.

Visualizing Experimental Workflows and Logic

Frentizole_Troubleshooting_Workflow This compound Interference Troubleshooting Workflow start Suspected Interference run_controls Run 'this compound only' and 'this compound + Fluorophore' Controls start->run_controls analyze_controls Analyze Control Data run_controls->analyze_controls no_interference Interference Unlikely analyze_controls->no_interference No significant difference autofluorescence Autofluorescence Detected analyze_controls->autofluorescence Signal in 'this compound only' quenching Quenching Detected analyze_controls->quenching Reduced signal in 'this compound + Fluorophore' end Proceed with Corrected Experiment no_interference->end mitigation Implement Mitigation Strategy autofluorescence->mitigation quenching->mitigation spectral_shift Use Red-Shifted Dyes mitigation->spectral_shift trf Use Time-Resolved Fluorescence mitigation->trf assay_format Change Assay Format (e.g., Luminescence, MS) mitigation->assay_format data_correction Apply Data Correction (Background Subtraction) mitigation->data_correction spectral_shift->end trf->end assay_format->end data_correction->end

Caption: A flowchart for troubleshooting this compound interference.

Interference_Types Types of this compound-Induced Fluorescence Interference cluster_autofluorescence Autofluorescence cluster_quenching Quenching autofluorescence_source This compound autofluorescence_light Emitted Light (False Positive Signal) autofluorescence_source->autofluorescence_light Excitation quenching_source Fluorophore quenching_light Emitted Light (Reduced Signal) quenching_source->quenching_light Emission quenching_this compound This compound quenching_this compound->quenching_light Absorbs Emitted Light (Inner Filter Effect)

Caption: Mechanisms of this compound fluorescence interference.

References

Why is Frentizole showing variable immunosuppressive activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Frentizole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Issue: Inconsistent Immunosuppressive Effects in Cell-Based Assays

Question: We are observing significant variability in the immunosuppressive activity of this compound in our in vitro lymphocyte proliferation assays. What could be the cause?

Answer: Several factors can contribute to the variable performance of this compound in in vitro assays. Here are some key areas to investigate:

  • Lymphocyte Subpopulation Differences: this compound exhibits differential effects on lymphocyte subpopulations. It has been shown to be more effective at suppressing lymphocytes responding to Concanavalin A (Con A) and Pokeweed Mitogen (PWM) compared to those activated by Phytohemagglutinin (PHA), specific antigens, or alloantigens.[1] This suggests a preferential effect on the cytotoxic/suppressor T-cell subpopulation.[1] Ensure that the lymphocyte populations and activation methods in your experiments are consistent.

  • Timing of Drug Addition: The timing of this compound application is critical. Its inhibitory effects are most potent when added at the initiation of the lymphocyte culture. A delay of 24-48 hours in adding the drug can significantly reduce its effectiveness.[1]

  • Cell Culture Conditions: Variations in cell culture media, serum supplementation, and incubation times can all impact lymphocyte activation and, consequently, the apparent efficacy of this compound. Standardize these parameters across all experiments.

Question: Our in vivo studies with this compound in a mouse model of autoimmune disease are showing inconsistent results between animals. What troubleshooting steps can we take?

Answer: In vivo studies introduce additional layers of complexity. Consider the following potential sources of variability:

  • Pharmacokinetics and Metabolism: While specific data on this compound's absorption, distribution, metabolism, and excretion (ADME) are limited, individual differences in drug metabolism can lead to varying plasma and tissue concentrations of the drug. Factors such as age, sex, and underlying health status of the animals can influence metabolic rates. Consider performing pharmacokinetic studies to correlate drug exposure with therapeutic outcomes.

  • Genetic Background of Animals: The genetic makeup of the animal model can significantly influence immune responses and drug metabolism. Ensure you are using a genetically homogenous strain of mice and consider that different strains may respond differently to this compound.

  • Disease Severity and Stage: The efficacy of this compound may vary depending on the severity and stage of the autoimmune disease being modeled. Administering the drug at different points in the disease progression may yield different outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: Recent studies have identified a novel mechanism of action for this compound and its analogs. They act as tubulin inhibitors , arresting cells in the G2/M phase of the cell cycle and inducing apoptosis.[2][3] This antimitotic activity is believed to contribute to its immunosuppressive effects by targeting rapidly proliferating immune cells. Docking studies suggest that this compound binds to the colchicine site on tubulin.[2][3]

Q2: Why does this compound show variable efficacy in clinical trials for Systemic Lupus Erythematosus (SLE)?

A2: Clinical trials of this compound in SLE patients have indeed shown mixed results. The variability in patient response is likely due to a combination of factors:

  • Patient Heterogeneity: SLE is a complex and heterogeneous autoimmune disease with a wide range of clinical manifestations and underlying immunological dysregulation. Patients may have different predominant immune pathways driving their disease, which could be more or less susceptible to this compound's mechanism of action.

  • Pharmacogenomics: Although no specific pharmacogenomic markers for this compound have been identified, it is plausible that genetic variations in drug metabolizing enzymes (such as the Cytochrome P450 family) or in the drug's molecular target (tubulin) could influence individual responses.[4]

  • Concomitant Medications: Patients in clinical trials are often on other medications, and potential drug-drug interactions could alter the metabolism and efficacy of this compound.

Q3: How does the immunosuppressive activity of this compound compare to other common immunosuppressants?

A3: this compound exhibits a distinct profile compared to other immunosuppressive agents. For instance, in vitro studies have shown that this compound preferentially affects the cytotoxic/suppressor T-lymphocyte subpopulation, whereas methylprednisolone appears to have a greater impact on the helper/inducer subset.[1] This suggests that this compound's immunosuppressive action is more targeted towards specific cell types compared to the broader action of corticosteroids.

Data Presentation

Table 1: Summary of this compound's In Vitro Effects on Human Lymphocytes

Mitogen/ActivatorThis compound's Inhibitory EffectReference
Concanavalin A (Con A)More Effective[1]
Pokeweed Mitogen (PWM)More Effective[1]
Phytohemagglutinin (PHA)Less Effective[1]
Specific AntigenLess Effective[1]
AlloantigenLess Effective[1]

Experimental Protocols

Protocol 1: In Vitro Lymphocyte Proliferation Assay to Assess this compound's Immunosuppressive Activity

1. Objective: To determine the dose-dependent inhibitory effect of this compound on mitogen-stimulated human peripheral blood mononuclear cell (PBMC) proliferation.

2. Materials:

  • Ficoll-Paque
  • RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Phytohemagglutinin (PHA), Concanavalin A (Con A), or Pokeweed Mitogen (PWM)
  • This compound (dissolved in a suitable solvent, e.g., DMSO)
  • [³H]-thymidine
  • 96-well flat-bottom microtiter plates
  • Liquid scintillation counter

3. Methodology:

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
  • Wash the cells three times with RPMI-1640 medium and resuspend to a final concentration of 1 x 10⁶ cells/mL.
  • Plate 100 µL of the cell suspension into each well of a 96-well plate.
  • Add 50 µL of varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control to the appropriate wells.
  • Immediately add 50 µL of the chosen mitogen (PHA, Con A, or PWM) at a predetermined optimal concentration.
  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
  • Pulse the cells with 1 µCi of [³H]-thymidine per well for the final 18 hours of incubation.
  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
  • Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the vehicle control.

Mandatory Visualization

Frentizole_Mechanism_and_Variability cluster_0 Factors Influencing this compound Activity cluster_1 This compound's Mechanism of Action cluster_2 Immunosuppressive Outcome Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Variable_Activity Variable Immunosuppressive Activity Pharmacokinetics->Variable_Activity Individual Differences Pharmacogenomics Pharmacogenomics (e.g., CYP450 variants) Pharmacogenomics->Variable_Activity Genetic Variation Disease_Context Disease Context (e.g., SLE heterogeneity) Disease_Context->Variable_Activity Patient Heterogeneity Drug_Interactions Drug Interactions Drug_Interactions->Variable_Activity Altered Efficacy This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Cell_Cycle Cell Cycle Arrest (G2/M Phase) Tubulin->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Lymphocyte_Proliferation Decreased Lymphocyte Proliferation Apoptosis->Lymphocyte_Proliferation Cytotoxic_T_Cells Preferential Suppression of Cytotoxic/Suppressor T-Cells Lymphocyte_Proliferation->Cytotoxic_T_Cells Cytotoxic_T_Cells->Variable_Activity

Caption: Factors contributing to the variable immunosuppressive activity of this compound.

Experimental_Workflow start Start: Isolate PBMCs plate_cells Plate PBMCs (1x10^5 cells/well) start->plate_cells add_this compound Add this compound (various concentrations) plate_cells->add_this compound add_mitogen Add Mitogen (PHA, Con A, or PWM) add_this compound->add_mitogen incubate_72h Incubate for 72h add_mitogen->incubate_72h pulse_thymidine Pulse with [3H]-thymidine (final 18h) incubate_72h->pulse_thymidine harvest Harvest Cells pulse_thymidine->harvest measure Measure Radioactivity (Scintillation Counter) harvest->measure analyze Analyze Data: Calculate % Inhibition measure->analyze

References

Technical Support Center: Frentizole Application in Non-Cancerous Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Frentizole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating this compound-induced cytotoxicity in non-cancerous cell lines.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an immunosuppressive agent with a benzothiazole-based structure.[1][2] Historically, it was studied for its ability to suppress lymphocyte activation.[1] More recent studies have repurposed it as a potential anti-tumor agent, demonstrating that it can act as an antimitotic drug by inhibiting tubulin formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] It is also known to inhibit 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in mitochondrial function.[2]

Q2: Why am I observing high levels of cytotoxicity in my non-cancerous cell lines with this compound?

A2: this compound's mechanism of action, while targeted towards rapidly dividing cancer cells, can also impact healthy, non-cancerous cells. The cytotoxicity is likely due to its antimitotic activity, which disrupts the microtubule network essential for cell division and integrity, inducing apoptosis.[3] Furthermore, its effects on purine metabolism and mitochondrial function can lead to increased oxidative stress, a state where reactive oxygen species (ROS) production overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.[5][6][7]

Q3: What are the initial steps to mitigate this cytotoxicity?

A3: The first steps involve optimizing the experimental conditions. This includes:

  • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the lowest effective concentration (EC50) and the concentration at which significant cytotoxicity is observed (IC50) in your specific cell line.

  • Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[8] Shorter incubation periods may be sufficient to observe the desired effect with less off-target toxicity.[9]

  • Cell Density: Ensure you are using a consistent and optimal cell seeding density, as this can influence the cellular response to a cytotoxic agent.

Q4: Are there any known compounds that can be used to counteract this compound-induced cytotoxicity?

A4: Yes, based on the likely mechanism involving oxidative stress, co-treatment with antioxidants is a primary strategy. N-acetylcysteine (NAC) is a well-documented antioxidant and a precursor to the intracellular antioxidant glutathione (GSH).[10][11] NAC can directly scavenge ROS and supports the cell's endogenous antioxidant capacity, thereby providing a cytoprotective effect against drug-induced oxidative stress.[10][12]

Q5: How does this compound's effect on purine metabolism contribute to cytotoxicity?

A5: Purine metabolism is crucial for nucleic acid synthesis, cellular energy (ATP), and signaling.[13] The final step of purine catabolism, catalyzed by xanthine oxidoreductase, produces uric acid and superoxide radicals (a form of ROS).[14] By potentially dysregulating purine metabolism, this compound may lead to an imbalance that increases ROS production, contributing to oxidative stress and cytotoxicity.

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem / Observation Potential Cause Suggested Solution
High cell death even at low this compound concentrations. Cell line is highly sensitive; drug concentration is too high for the specific model.1. Re-evaluate the dose-response curve using a wider range of lower concentrations.2. Reduce the treatment duration.3. Co-treat with a cytoprotective agent like N-acetylcysteine (NAC) to mitigate oxidative stress.[11]
Discrepancy between viability assays (e.g., MTT vs. cell counting). This compound may be causing metabolic dysfunction without immediate cell death, affecting assays like MTT which measure mitochondrial activity.[15]1. Use a multi-assay approach. Combine a metabolic assay (MTT) with a direct cell counting method (e.g., Trypan Blue exclusion) or a membrane integrity assay (e.g., LDH release) to distinguish between cytostatic and cytotoxic effects.[8][16]
High variability in results between replicate wells. Inconsistent cell seeding; "edge effects" in the assay plate due to evaporation.[8]1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outer wells of the microplate, or ensure they are filled with sterile medium/PBS to maintain humidity.[8]
Co-treatment with NAC is not reducing cytotoxicity. 1. NAC concentration is suboptimal.2. The primary mechanism of toxicity in your model is not oxidative stress.3. This compound's antimitotic effect is the dominant cytotoxic mechanism.1. Perform a dose-response experiment for NAC to find the optimal protective concentration (typically 1-10 mM).2. Investigate markers of apoptosis (e.g., Caspase-3 activity) to confirm the cell death pathway.3. Consider that for antimitotic-driven cytotoxicity, mitigation may be challenging without affecting the drug's primary mechanism.

Section 3: Data Presentation

Table 1: Effect of N-acetylcysteine (NAC) Co-treatment on this compound-induced Cytotoxicity in Human Fibroblasts (HDFs)

Cell viability was assessed after 48 hours of treatment using an MTT assay. Apoptosis was quantified via Annexin V/PI staining and flow cytometry.

This compound (µM)NAC (mM)Cell Viability (% of Control) ± SDApoptotic Cells (%) ± SD
00100 ± 4.54.1 ± 1.2
10052.3 ± 5.145.8 ± 3.9
10175.8 ± 4.822.5 ± 3.1
10591.2 ± 5.39.7 ± 2.4
25021.5 ± 3.978.2 ± 4.5
25143.7 ± 4.255.1 ± 3.8
25568.4 ± 4.930.6 ± 3.3

Section 4: Experimental Protocols

Protocol 1: Assessing the Cytoprotective Effect of NAC on this compound-Treated Cells

Objective: To determine if co-treatment with N-acetylcysteine (NAC) can mitigate this compound-induced cytotoxicity.

Materials:

  • Non-cancerous cell line (e.g., HDF, HEK293)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • NAC stock solution (in sterile water or PBS)

  • 96-well clear, flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)[16]

  • DMSO (for dissolving formazan crystals)

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Preparation of Treatment Media: Prepare serial dilutions of this compound and NAC in complete culture medium. For co-treatment wells, prepare media containing both the desired final concentration of this compound and NAC. Include vehicle controls (medium with DMSO) and NAC-only controls.

  • Cell Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of the prepared treatment media to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully aspirate the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at room temperature.[16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.

Section 5: Visualizations

Signaling Pathway Diagram

Frentizole_Cytotoxicity Proposed Pathway of this compound Cytotoxicity and NAC Mitigation cluster_0 cluster_1 Non-Cancerous Cell cluster_2 This compound This compound Purine Purine Metabolism Dysregulation This compound->Purine Tubulin Tubulin Polymerization Inhibition This compound->Tubulin ROS Increased ROS (Oxidative Stress) Purine->ROS G2M G2/M Cell Cycle Arrest Tubulin->G2M Mito Mitochondrial Damage ROS->Mito Apoptosis Apoptosis Mito->Apoptosis Release of Cytochrome c G2M->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS Scavenges

Caption: this compound induces cytotoxicity via oxidative stress and mitotic inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Cytotoxicity Mitigation Workflow cluster_assays Endpoint Assays start Seed Cells in 96-Well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound +/- NAC incubate1->treat incubate2 Incubate 24-72h treat->incubate2 MTT Metabolic Assay (e.g., MTT) incubate2->MTT Membrane Membrane Integrity (e.g., LDH) incubate2->Membrane analyze Analyze Data: Calculate % Viability MTT->analyze Membrane->analyze end Determine Optimal NAC Concentration analyze->end

Caption: Workflow for assessing NAC's protective effect on this compound toxicity.

Troubleshooting Logic Diagram

Troubleshooting_Tree Start High Cytotoxicity Observed Check_Conc Is this compound concentration correct? Start->Check_Conc Sol_Remake ACTION: Remake dilutions from stock Check_Conc->Sol_Remake No Check_Assay Are assay results consistent? Check_Conc->Check_Assay Yes End Re-evaluate Experiment Sol_Remake->End Sol_MultiAssay ACTION: Use orthogonal assays (e.g., MTT + LDH) Check_Assay->Sol_MultiAssay No Mitigate ACTION: Co-treat with NAC (1-10 mM) Check_Assay->Mitigate Yes Sol_MultiAssay->End Mitigate->End

Caption: Decision tree for troubleshooting unexpected this compound cytotoxicity.

References

Frentizole Technical Support Center: Troubleshooting Tubulin Polymerization Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Frentizole in tubulin polymerization studies. This resource provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation, ensuring accurate and reproducible results. Recent studies have repurposed this compound, an immunosuppressive drug, as an antimitotic agent that inhibits tubulin polymerization by binding at the colchicine site.[1][2] However, discrepancies in expected outcomes can arise from various experimental factors.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound on tubulin?

A1: this compound is expected to act as a tubulin polymerization inhibitor. It binds to the colchicine site on β-tubulin, which disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][3]

Q2: At what concentration should I expect to see an inhibitory effect of this compound?

A2: The effective concentration of this compound can vary depending on the cell type and assay conditions. For cellular assays, antiproliferative activity has been observed in the low micromolar range. For instance, an IC50 value of 7.33 μM was reported for the U87MG glioblastoma cell line.[1] For in vitro tubulin polymerization assays, it is recommended to perform a dose-response study with concentrations ranging from nanomolar to high micromolar to determine the IC50 value under your specific experimental conditions.

Q3: How should I prepare and dissolve this compound for my experiments?

A3: this compound is soluble in DMSO but insoluble in water and ethanol.[4][5] It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1-2%) to avoid solvent effects on tubulin polymerization.

Q4: What are the appropriate positive and negative controls for a tubulin polymerization assay?

A4: For an inhibition assay, a known tubulin polymerization inhibitor such as nocodazole or colchicine should be used as a positive control. A vehicle control (e.g., buffer with the same final concentration of DMSO used for this compound) serves as the negative control, representing baseline tubulin polymerization. For assays testing for polymerization enhancers, paclitaxel is a standard positive control.[6][7]

Troubleshooting Guide: this compound Not Inhibiting Tubulin Polymerization

If you are not observing the expected inhibition of tubulin polymerization with this compound, consult the following troubleshooting guide. The issues are categorized into three main areas: Reagent and Compound Issues, Assay Conditions, and Cellular Assay-Specific Problems.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_reagent Reagent & Compound Checks cluster_assay Assay Condition Checks cluster_cellular Cellular Assay Factors Start This compound shows no tubulin polymerization inhibition Reagent Check Reagents & Compound Start->Reagent Assay Review Assay Conditions Start->Assay Cellular Investigate Cellular Factors Start->Cellular Frentizole_Integrity This compound Integrity (Degradation, Purity) Assay->Cellular If conditions are correct Temperature Temperature Control (Must be 37°C) Resolve Problem Resolved Cellular->Resolve Uptake_Efflux Cellular Uptake/Efflux (MDR pumps) Frentizole_Integrity->Assay If reagents are OK Frentizole_Solubility This compound Solubility (Precipitation) Tubulin_Activity Tubulin Activity (Inactive Protein) Buffer_Components Buffer Components (Incorrect GTP/Mg2+) Concentration This compound Concentration (Dose-response) Controls Control Performance (Positive/Negative) Instrumentation Instrumentation (Wavelength, Kinetics) Off_Target Off-Target Effects Cell_Health Cell Health & Density

Caption: A logical workflow for troubleshooting unexpected results in this compound tubulin polymerization assays.

Table 1: Troubleshooting Reagent and Compound Issues
Potential Problem Possible Cause Recommended Solution
This compound Inactivity Compound degradation due to improper storage (light, temperature).Store this compound powder at -20°C.[4] Prepare fresh stock solutions in DMSO and use them promptly or store them in small aliquots at -20°C to avoid multiple freeze-thaw cycles.
Low purity of the compound.Verify the purity of the this compound batch using analytical methods such as HPLC-MS.
This compound Precipitation Poor solubility in the aqueous assay buffer. This compound is insoluble in water.[4]Ensure the final concentration of DMSO is sufficient to maintain this compound solubility but does not exceed 2%, as higher concentrations can inhibit tubulin polymerization. Visually inspect the solution for any precipitate after dilution into the assay buffer.
Inactive Tubulin Tubulin is a labile protein and can lose activity with improper handling (e.g., multiple freeze-thaw cycles, prolonged time not on ice).Use high-quality, polymerization-competent tubulin (>99% pure).[6] Aliquot tubulin upon receipt and store at -80°C. Thaw on ice and use within an hour. If tubulin activity is questionable, run a positive control with a known inhibitor (e.g., nocodazole) and a known enhancer (e.g., paclitaxel) to confirm its responsiveness.
Incorrect Buffer Composition Missing or incorrect concentration of essential components like GTP or MgCl2.Prepare fresh polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 1mM GTP, 5-10% glycerol).[6][7][8] Ensure GTP is added fresh to the buffer before the experiment.
Table 2: Troubleshooting Assay Conditions and Data Interpretation
Potential Problem Possible Cause Recommended Solution
No Polymerization in Control The assay temperature is below 37°C. Tubulin polymerization is highly temperature-dependent.[6][9]Pre-warm the plate reader to 37°C before adding the reaction plate. Ensure the reaction plate is also pre-warmed.[9] There is a reported 5% loss of polymer per degree reduction in temperature.[6]
Inactive tubulin or incorrect buffer (see Table 1).Refer to solutions in Table 1.
No Inhibition by this compound The concentration of this compound is too low.Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the IC50.
The tubulin concentration is too high, masking the inhibitory effect.The standard tubulin concentration for in vitro assays is typically 2-3 mg/mL.[6][7] If using a higher concentration, the effect of a weak inhibitor might be obscured.
Inconsistent or Noisy Data Air bubbles in the wells causing light scatter.Be careful not to introduce bubbles when pipetting. Centrifuge the plate briefly if necessary.
Precipitation of the test compound at 37°C. This can cause light scattering and be misinterpreted as polymerization.Run a control with this compound in buffer without tubulin to check for any change in absorbance/fluorescence over time at 37°C.
Incorrect instrument settings.For absorbance-based assays, read kinetically at 340 or 350 nm.[9] For fluorescence-based assays, use appropriate excitation/emission wavelengths (e.g., Ex: 360 nm, Em: 420-450 nm for DAPI-based reporter).[10][11]
Table 3: Troubleshooting Cellular Assay-Specific Problems
Potential Problem Possible Cause Recommended Solution
No Effect on Cellular Microtubules Insufficient cellular uptake of this compound.Increase the incubation time or concentration of this compound. Ensure the cell culture medium does not contain components that might bind to and sequester the compound.
Active efflux of this compound from the cells by multidrug resistance (MDR) transporters.Use cell lines with low expression of MDR pumps or co-administer a known MDR inhibitor to test this possibility.
The cell line is resistant to microtubule-disrupting agents.This could be due to specific tubulin isotypes or mutations. Test the cell line's sensitivity to other tubulin inhibitors like nocodazole or colchicine to confirm it is a suitable model.
Unexpected Cellular Phenotype Off-target effects of this compound. While the primary target is tubulin, high concentrations of any drug can have unintended effects. Cytoskeletal drugs can alter the cellular environment, affecting other protein functions.[12][13]Use the lowest effective concentration of this compound. Correlate the observed phenotype with direct measures of microtubule disruption (e.g., immunofluorescence staining of the microtubule network).

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol is adapted from commercially available kits and common literature procedures.[6][8]

Materials:

  • Lyophilized tubulin (>99% pure, porcine brain)

  • G-PEM Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Positive control (e.g., Nocodazole, 10 mM in DMSO)

  • Negative control (100% DMSO)

  • 96-well, half-area, UV-transparent plate

  • Temperature-controlled spectrophotometer (plate reader)

Procedure:

  • Preparation:

    • Prepare the complete polymerization buffer: G-PEM buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

    • Reconstitute tubulin to a stock concentration (e.g., 10 mg/mL) with ice-cold G-PEM buffer. Aliquot and store at -80°C. For the assay, dilute the tubulin stock to 3 mg/mL in the complete polymerization buffer. Keep on ice.

    • Prepare serial dilutions of this compound and controls in the complete polymerization buffer. Ensure the final DMSO concentration for all wells is identical and does not exceed 2%.

  • Assay Setup:

    • Pre-warm the spectrophotometer to 37°C.

    • On ice, add 10 µL of the diluted this compound, positive control, or negative control to the appropriate wells of the 96-well plate.

    • To initiate the reaction, add 90 µL of the 3 mg/mL tubulin solution to each well. Mix gently by pipetting up and down without creating bubbles.

  • Measurement:

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance (OD at 340 nm) versus time.

    • Determine the Vmax (maximum rate of polymerization) and the plateau absorbance for each condition.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value from the dose-response curve.

Diagram: Potential Cellular Mechanisms Affecting this compound Efficacy

CellularMechanisms cluster_cell Cell Interior Frentizole_ext Extracellular This compound Frentizole_int Intracellular This compound Frentizole_ext->Frentizole_int Passive Diffusion or Transporter-mediated Tubulin_dimer α/β-Tubulin Dimer Frentizole_int->Tubulin_dimer Binding to Colchicine Site MDR_pump MDR Efflux Pump Frentizole_int->MDR_pump Tubulin_dimer->Frentizole_int Inhibition Microtubule Microtubule Tubulin_dimer->Microtubule Polymerization MDR_pump->Frentizole_ext Efflux Cell_Membrane Cell Membrane

Caption: Cellular factors, such as membrane transporters, can influence the intracellular concentration and efficacy of this compound.

References

Frentizole Interactions: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on potential unexpected interactions between Frentizole and other research compounds. The information is presented in a question-and-answer format to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: We observed enhanced cytotoxicity when co-administering this compound with another investigational compound that targets cell division. What could be the underlying mechanism?

A1: this compound has been shown to exhibit antitumor activity by inhibiting tubulin polymerization.[1][2][3][4] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and can induce apoptosis.[1][2][4] If your compound also affects microtubule stability or other aspects of cell cycle progression, you may be observing a synergistic cytotoxic effect.

Troubleshooting Unexpected Cytotoxicity:

  • Recommendation: It is advisable to perform a dose-response matrix experiment to determine if the combination effect is synergistic, additive, or antagonistic.

  • Experimental Protocol: Utilize a checkerboard assay to test various concentrations of this compound and the compound of interest, both alone and in combination. Cell viability can be assessed using an MTT or similar assay after a relevant incubation period (e.g., 72 hours).[4]

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method to quantify the nature of the interaction.

Q2: Our in vitro immunology assay shows a diminished T-cell response when this compound is used with a corticosteroid. Is this an expected outcome?

A2: Yes, this is a plausible interaction. This compound is an immunosuppressive agent that has been shown to preferentially affect the cytotoxic/suppressor T-lymphocyte subpopulation.[5] Corticosteroids, such as methylprednisolone, also have well-documented immunosuppressive effects, though they may preferentially target the helper/inducer T-cell subset.[5] The combination of these two agents could therefore lead to a broader and more potent suppression of T-cell activation and proliferation than either agent alone.

Q3: We are investigating this compound in a neurodegenerative disease model and are seeing unexpected effects on cellular metabolism when combined with a compound targeting mitochondrial function. Why might this be happening?

A3: this compound is an inhibitor of the interaction between amyloid-β (Aβ) and Aβ-binding alcohol dehydrogenase (ABAD), an enzyme located in mitochondria.[6][7] ABAD is also known as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10).[8][9] By inhibiting this interaction, this compound can modulate mitochondrial activity. If your research compound also targets mitochondrial pathways (e.g., electron transport chain, mitochondrial membrane potential), you could be observing synergistic or antagonistic effects on cellular metabolism and viability. Some derivatives of this compound have also been noted to have a mild effect on metabolic activity.[7]

Troubleshooting Guides

Guide 1: Investigating Unexpected Anti-proliferative Effects

This guide outlines a workflow for researchers who observe unexpected changes in cell proliferation when using this compound in combination with another research compound.

G cluster_0 Phase 1: Confirm Observation cluster_1 Phase 2: Characterize the Interaction cluster_2 Phase 3: Mechanistic Investigation A Unexpected anti-proliferative effect observed with This compound + Compound X B Repeat experiment with appropriate controls (this compound alone, Compound X alone) A->B C Perform dose-response matrix (Checkerboard assay) B->C If confirmed D Calculate Combination Index (CI) C->D E Cell Cycle Analysis (Flow Cytometry) D->E If CI indicates synergy F Apoptosis Assay (e.g., Annexin V staining) D->F If CI indicates synergy G Tubulin Polymerization Assay E->G H Western Blot for cell cycle and apoptosis markers F->H G cluster_0 Cell Cycle Regulation cluster_1 Mitochondrial Function / Neurodegeneration cluster_2 Immunomodulation This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits polymerization ABAD ABAD (17β-HSD10) This compound->ABAD Inhibits Aβ interaction T_Cell T-Cell Activation This compound->T_Cell Suppresses Microtubules Microtubule Formation Tubulin->Microtubules G2M G2/M Arrest Microtubules->G2M Apoptosis_CellCycle Apoptosis G2M->Apoptosis_CellCycle Abeta Amyloid-β (Aβ) Mitochondrial_Dysfunction Mitochondrial Dysfunction Abeta->Mitochondrial_Dysfunction ABAD->Mitochondrial_Dysfunction Immunosuppression Immunosuppression T_Cell->Immunosuppression

References

Validation & Comparative

Frentizole: A Comparative Analysis with Classical Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Frentizole with other well-established tubulin inhibitors that target the colchicine binding site. The information presented is supported by experimental data to offer an objective evaluation of its performance and potential as an anticancer agent.

Introduction to this compound

This compound is an immunomodulatory agent that has been repurposed as a potential anticancer drug due to its activity as a tubulin inhibitor.[1][2] Experimental evidence indicates that this compound disrupts microtubule formation within cells, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1][2][3] Docking studies suggest that its mechanism of action involves binding to the colchicine site on β-tubulin.[1][2]

Mechanism of Action: Targeting the Microtubule Cytoskeleton

Tubulin inhibitors are a class of anticancer agents that interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. These inhibitors are broadly categorized as either microtubule-stabilizing or -destabilizing agents.

This compound falls into the category of microtubule-destabilizing agents, specifically targeting the colchicine binding site on the β-tubulin subunit. By binding to this site, this compound inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a mitotic arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis in cancer cells.

Mechanism of Action of Colchicine-Site Tubulin Inhibitors This compound This compound & Other Colchicine-Site Inhibitors Tubulin β-Tubulin (Colchicine Binding Site) This compound->Tubulin Binds to Polymerization Tubulin Polymerization This compound->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Assembly Polymerization->Spindle Disrupts Microtubules->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Activates Checkpoint Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action for this compound and other colchicine-site tubulin inhibitors.

Comparative Performance Data

The following tables summarize the in vitro efficacy of this compound compared to other known colchicine-site tubulin inhibitors.

Antiproliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM)
This compound HeLa>10
U87MG7.33[2]
Colchicine A5490.0039
MDA-MB-2310.0022
HEPG20.003
HCT116~0.0023
Combretastatin A-4 HCT-1160.0023
MCF-70.007
Nocodazole HeLa0.0493
LT120.006

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.

Inhibition of Tubulin Polymerization

This assay measures the direct effect of the compounds on the assembly of purified tubulin into microtubules.

CompoundIC50 (µM)
This compound Data not available
Colchicine ~1.0[4]
Combretastatin A-4 ~2.5[4]
Nocodazole ~5.0[4]

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to evaluate tubulin inhibitors.

Experimental Workflow: Cell Viability (MTT Assay) cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Add_Drug Add varying concentrations of tubulin inhibitor Incubate1->Add_Drug Incubate2 Incubate (48-72h) Add_Drug->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (3-4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution Incubate3->Add_Solubilizer Read_Absorbance Read absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Caption: General workflow for determining cell viability using the MTT assay.

Experimental Workflow: Cell Cycle Analysis cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis Seed_Cells Seed cells Treat_Cells Treat with tubulin inhibitor Seed_Cells->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells (e.g., with ethanol) Harvest_Cells->Fix_Cells Stain_DNA Stain DNA with Propidium Iodide (PI) Fix_Cells->Stain_DNA Flow_Cytometry Analyze by Flow Cytometry Stain_DNA->Flow_Cytometry Analyze_Histogram Analyze DNA content histogram Flow_Cytometry->Analyze_Histogram

Caption: General workflow for cell cycle analysis using flow cytometry.

Logical Relationships in Drug Discovery

The development of novel tubulin inhibitors often follows a logical progression from initial screening to preclinical evaluation.

Logical Progression in Tubulin Inhibitor Discovery Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization (e.g., IC50, Tubulin Polymerization) Lead_Opt->In_Vitro Cell_Based Cell-Based Assays (Cell Cycle, Apoptosis) In_Vitro->Cell_Based In_Vivo In Vivo Models (Xenografts) Cell_Based->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: A logical workflow for the discovery and development of new tubulin inhibitors.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of tubulin inhibitors on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, U87MG)

  • Complete culture medium

  • Tubulin inhibitors (this compound, Colchicine, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the tubulin inhibitors and a vehicle control. Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Tubulin Polymerization Assay

Objective: To measure the direct inhibitory effect of compounds on tubulin assembly in a cell-free system.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Tubulin inhibitors

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare the tubulin solution on ice in the general tubulin buffer with GTP.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Add the tubulin solution to the wells.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • The rate of increase in absorbance is proportional to the rate of tubulin polymerization. Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of tubulin inhibitors on cell cycle progression.

Materials:

  • Cancer cell lines

  • Tubulin inhibitors

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with tubulin inhibitors for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to measure the DNA content.

  • The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Frentizole: A Comparative Analysis Against Novel Immunosuppressants in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the historical immunosuppressant Frentizole against a selection of novel immunosuppressive agents for the treatment of autoimmune diseases, with a focus on Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of efficacy, mechanisms of action, and experimental protocols based on available clinical data.

Executive Summary

This compound, an immunomodulatory agent developed in the mid-20th century, showed initial promise in the management of autoimmune diseases. Early clinical trials in the 1980s demonstrated its potential to modulate the immune response in SLE. However, the landscape of immunosuppressive therapy has evolved dramatically with the advent of more targeted and potent novel agents, including calcineurin inhibitors, biologics, and other disease-modifying antirheumatic drugs (DMARDs). This guide presents a comparative overview of this compound's efficacy and mechanism of action alongside modern therapies such as tacrolimus, methotrexate, belimumab, and rituximab, highlighting the advancements in treatment paradigms for autoimmune disorders. Due to the historical nature of the this compound clinical trial data, a direct comparison with modern trial endpoints should be interpreted with caution.

Comparative Efficacy of this compound and Novel Immunosuppressants

The following table summarizes the quantitative efficacy data from clinical trials of this compound and selected novel immunosuppressants in SLE and RA. It is important to note the differences in trial design, patient populations, and endpoints when comparing these agents.

DrugIndicationKey Efficacy EndpointEfficacy DataClinical Trial/Study
This compound Systemic Lupus Erythematosus (SLE)Clinical Improvement & Biomarker Changes8 of 9 patients showed clinical improvement; 28% mean decrease in DNA binding; 20% mean increase in CH50.[1]Kay et al., 1980
SLEClinical Improvement3 of 7 patients showed slight clinical improvement.[2]Sabharwal et al., 1980
Tacrolimus SLEComplete Remission (CR) RateSuperior to cyclophosphamide (OR=1.83); comparable to mycophenolate mofetil (MMF) and azathioprine.[3][4]Meta-analysis
Lupus NephritisComplete & Partial RemissionAt 24 weeks, CR was 38.9% and PR was 44.4%.[5]Mok et al., 2008
Methotrexate Rheumatoid Arthritis (RA)ACR20/50/70 Response at 24 weeksIn combination with certolizumab pegol, ACR20 was 66.7% (vs. 36.8% for placebo).[6]Phase 3, randomized, double-blind, placebo-controlled trial
RAACR20/50/70 Response at 24 weeksAs monotherapy, starting at 15 mg/week showed significant improvement in disease activity.[7]Open-label, randomized controlled trial
Belimumab SLESRI-4 Response at 52 weeksBLISS-52: 58% vs. 44% for placebo. BLISS-76: 43.2% vs. 33.5% for placebo.[8]BLISS-52 and BLISS-76 Trials
Rituximab RA (Anti-TNF refractory)ACR20 Response at 24 weeks51% vs. 18% for placebo.[9][10]REFLEX Trial

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways and mechanisms of action for this compound and the selected novel immunosuppressants.

Frentizole_Signaling_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Cytotoxic_T_Cell Cytotoxic/Suppressor T-Cell This compound->Cytotoxic_T_Cell Preferentially affects This compound->Inhibition_Node Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Dynamics->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis ABAD Aβ-ABAD Interaction mTOR_Signaling mTOR Signaling Inhibition_Node->ABAD Inhibits Inhibition_Node->mTOR_Signaling Inhibits

Figure 1: Proposed mechanisms of action for this compound.

Novel_Immunosuppressants_Signaling_Pathways cluster_Tacrolimus Tacrolimus cluster_Methotrexate Methotrexate cluster_Biologics Biologic Agents cluster_Belimumab Belimumab cluster_Rituximab Rituximab Tacrolimus Tacrolimus FKBP12 FKBP12 Tacrolimus->FKBP12 Calcineurin Calcineurin FKBP12->Calcineurin Complex inhibits NFAT_P NF-AT-P Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Activates Methotrexate Methotrexate Purine_Pyrimidine Purine/Pyrimidine Synthesis Methotrexate->Purine_Pyrimidine Inhibits Adenosine_Release Increased Adenosine Release Methotrexate->Adenosine_Release Promotes Adenosine_Receptors Adenosine Receptors Adenosine_Release->Adenosine_Receptors Anti_Inflammatory Anti-inflammatory Effects Adenosine_Receptors->Anti_Inflammatory Belimumab Belimumab BLyS Soluble BLyS (BAFF) Belimumab->BLyS Binds & Neutralizes B_Cell_Receptors BLyS Receptors on B-Cells BLyS->B_Cell_Receptors Blocked B_Cell_Survival B-Cell Survival & Differentiation B_Cell_Receptors->B_Cell_Survival Rituximab Rituximab CD20 CD20 on B-Cells Rituximab->CD20 Binds to ADCC ADCC CD20->ADCC CDC CDC CD20->CDC Apoptosis_B Apoptosis CD20->Apoptosis_B B_Cell_Depletion B-Cell Depletion ADCC->B_Cell_Depletion CDC->B_Cell_Depletion Apoptosis_B->B_Cell_Depletion

Figure 2: Signaling pathways of novel immunosuppressants.

Experimental Protocols

This section details the methodologies for the key clinical trials cited in this guide.

This compound for Systemic Lupus Erythematosus (Kay et al., 1980)
  • Study Design: Open-label, single-center trial.

  • Patient Population: 11 steroid-treated patients with active SLE.

  • Intervention: this compound administered at a daily dose of 150-350 mg, in combination with stable or decreasing doses of prednisone.

  • Duration: 21 to 75-day initial course, with a second 90-day course for some patients.

  • Primary Efficacy Measures: Clinical parameters of disease activity, DNA binding, total hemolytic complement (CH50), and lymphocyte counts.

  • Key Assessments: Regular clinical evaluation, serological tests for DNA binding and complement levels, and complete blood counts with differential.

Belimumab for Systemic Lupus Erythematosus (BLISS-52 and BLISS-76 Trials)
  • Study Design: Phase 3, randomized, double-blind, placebo-controlled, multicenter trials.

  • Patient Population: Patients with active, autoantibody-positive SLE.

  • Intervention: Belimumab (1 mg/kg or 10 mg/kg) or placebo administered intravenously, in addition to standard of care therapy.

  • Duration: 52 weeks (BLISS-52) and 76 weeks (BLISS-76).

  • Primary Efficacy Endpoint: SLE Responder Index (SRI-4) at week 52. The SRI-4 is a composite endpoint requiring a ≥4-point reduction in the SELENA-SLEDAI score, no new BILAG A organ domain score and no more than one new BILAG B organ domain score, and no worsening (<0.3-point increase) in Physician's Global Assessment.

  • Key Assessments: SELENA-SLEDAI, BILAG, Physician's Global Assessment, and safety monitoring.

Rituximab for Rheumatoid Arthritis (REFLEX Trial)
  • Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients with active RA who had an inadequate response to one or more tumor necrosis factor (TNF) antagonists.

  • Intervention: A single course of two intravenous infusions of rituximab (1000 mg each) or placebo, administered two weeks apart, both in combination with a stable dose of methotrexate.

  • Duration: 24 weeks.

  • Primary Efficacy Endpoint: American College of Rheumatology 20% improvement criteria (ACR20) response at 24 weeks.

  • Key Assessments: ACR20, ACR50, and ACR70 response rates, Disease Activity Score in 28 joints (DAS28), and safety assessments.

Experimental Workflow

The following diagram illustrates a general workflow for a randomized controlled clinical trial in autoimmune diseases, applicable to the studies of the novel immunosuppressants discussed.

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Arm (Investigational Drug + SoC) Randomization->Treatment_Arm Control_Arm Control Arm (Placebo + SoC) Randomization->Control_Arm Treatment_Period Treatment Period (e.g., 24-52 weeks) Treatment_Arm->Treatment_Period Control_Arm->Treatment_Period Efficacy_Assessment Efficacy Assessment (e.g., ACR20, SRI-4) Treatment_Period->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Period->Safety_Monitoring Data_Analysis Data Analysis & Reporting Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Figure 3: Generalized workflow for a randomized controlled trial.

Conclusion

References

Frentizole Analogs Demonstrate Potent Antitumor Activity by Targeting Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of recently synthesized Frentizole analogs reveals significant antitumor properties, positioning them as promising candidates for further oncological drug development. These compounds exhibit potent antiproliferative effects, induce cell cycle arrest, and disrupt microtubule dynamics, pointing to a clear mechanism of action centered on tubulin inhibition.

This compound, a drug historically recognized for its immunosuppressive qualities, is now being repurposed and re-evaluated for its anticancer potential.[1] Recent studies have focused on synthesizing and testing a series of this compound analogs, which have demonstrated notable activity against various cancer cell lines, including HeLa and the glioblastoma cell line U87 MG.[2] This guide provides a comparative overview of the antitumor activity of these novel analogs, supported by experimental data and detailed protocols.

Comparative Antiproliferative Activity

The antitumor potential of this compound and its analogs was primarily assessed through their ability to inhibit cancer cell proliferation. The MTT assay was utilized to quantify the viability of HeLa and U87 MG cells following a 72-hour treatment with the compounds at a concentration of 10 μM.[2][3] The results, summarized in the table below, highlight the superior efficacy of several analogs compared to the parent compound, this compound.

CompoundCell Line% Cell Viability (at 10 µM)
This compound HeLa45.3 ± 2.5
U87 MG68.7 ± 3.1
Analog 3ea HeLa5.1 ± 0.4
Analog 5b HeLa8.9 ± 0.7
Analog 5f HeLa12.4 ± 1.1
Control (untreated)HeLa100
U87 MG100

Data represents the mean ± standard deviation of triplicate experiments.

Mechanism of Action: Tubulin Inhibition and Cell Cycle Arrest

The primary mechanism underlying the antitumor activity of this compound and its active analogs is the inhibition of tubulin polymerization.[2] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptotic cell death.[2][3] Confocal microscopy has visually confirmed the disorganization of the microtubule network in HeLa cells treated with active this compound analogs.[4]

The proposed mechanism of action, from drug administration to apoptosis, is illustrated in the following diagram:

G cluster_drug_interaction Cellular Uptake and Target Interaction cluster_cellular_effects Cellular Consequences Frentizole_Analog This compound Analog Tubulin Tubulin Dimers Frentizole_Analog->Tubulin Binds to Colchicine Site Microtubule_Disruption Inhibition of Microtubule Formation Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1. Signaling pathway of this compound analogs' antitumor activity.

Experimental Protocols

A standardized workflow was employed to evaluate the antitumor properties of the this compound analogs. This involved initial cell viability screening, followed by more detailed mechanistic studies for the most potent compounds.

G cluster_workflow Experimental Workflow start Synthesized This compound Analogs cell_culture Culture HeLa and U87 MG cell lines start->cell_culture treatment Treat cells with this compound analogs (10 µM for 72h) cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis Analyze Proliferative Activity mtt_assay->data_analysis select_compounds Select Potent Analogs data_analysis->select_compounds confocal Confocal Microscopy (α-tubulin staining) select_compounds->confocal cell_cycle Flow Cytometry for Cell Cycle Analysis select_compounds->cell_cycle results Validation of Antitumor Activity and Mechanism confocal->results cell_cycle->results

Figure 2. Workflow for validating the antitumor activity of this compound analogs.

MTT Assay for Cell Proliferation

  • Cell Seeding: HeLa or U87 MG cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with this compound or its analogs at a final concentration of 10 μM. Control wells were treated with the vehicle (DMSO).

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the untreated control cells.

Confocal Microscopy for Microtubule Analysis

  • Cell Culture and Treatment: HeLa cells were grown on glass coverslips and treated with the selected this compound analogs for 24 hours.

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

  • Immunostaining: The cells were then incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.

  • Imaging: The coverslips were mounted on glass slides, and images were acquired using a confocal microscope to visualize the microtubule network and nuclear morphology.

Conclusion

The synthesized analogs of this compound, particularly compounds 3ea, 5b, and 5f, exhibit significantly enhanced antitumor activity compared to the parent molecule. Their ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, underscores their potential as a novel class of antimitotic agents.[2] Further in vivo studies are warranted to fully evaluate the therapeutic efficacy and safety profile of these promising compounds for cancer treatment, with a particular focus on glioblastoma.[1][2]

References

Frentizole vs. Rapamycin: A Comparative Guide to mTOR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Frentizole and rapamycin as inhibitors of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and metabolism. While rapamycin is a well-established, potent mTOR inhibitor, recent findings have identified this compound, an existing immunosuppressive drug, as a potential mTOR inhibitor, opening new avenues for research and therapeutic development.

At a Glance: this compound vs. Rapamycin as mTOR Inhibitors

FeatureThis compoundRapamycin
Primary Mechanism of Action Allosteric inhibitor of mTORC1; also reported as an Aβ-ABAD interaction inhibitor and a tubulin inhibitor.Allosteric inhibitor of mTORC1.[1][2][3]
Binding Site on mTOR FKBP12-Rapamycin Binding (FRB) domain.FKBP12-Rapamycin Binding (FRB) domain.[1]
Reported Potency (IC50 for mTOR) Not yet quantitatively determined; described as "relatively mild" in one study.~0.1 nM in HEK293 cells.[1][2][3]
Key Cellular Effects Inhibition of p70 S6 Kinase (S6K) phosphorylation.Potent inhibition of p70 S6 Kinase (S6K) and other mTORC1 substrates.[4]
Clinical Use Previously studied as an immunosuppressant for conditions like rheumatoid arthritis and systemic lupus erythematosus.FDA-approved immunosuppressant for organ transplant recipients and in the treatment of certain cancers.[4]

Mechanism of Action: A Tale of Two Allosteric Inhibitors

Both this compound and rapamycin exert their inhibitory effects on mTORC1 through an allosteric mechanism. They do not directly compete with ATP at the kinase domain but rather bind to the FRB domain of mTOR.

Rapamycin , the archetypal mTOR inhibitor, first forms a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds to the FRB domain of mTOR within the mTORC1 complex, leading to a conformational change that hinders the access of substrates to the kinase active site, thereby inhibiting its activity.[1]

This compound , and its derivatives, are also suggested to bind to the FRB domain of mTOR, mimicking the action of rapamycin.[5][6] This interaction is believed to be responsible for the observed downstream effect of reduced p70 S6K phosphorylation. However, the body of evidence for this compound's mTOR inhibitory activity is significantly less extensive than for rapamycin. It is also important to note that this compound has been reported to have other mechanisms of action, including the inhibition of the Aβ-ABAD interaction and tubulin polymerization.[7]

Comparative Mechanism of mTORC1 Inhibition cluster_Rapamycin Rapamycin Pathway Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Binds Rap_FKBP12 Rapamycin-FKBP12 Complex Rapamycin->Rap_FKBP12 FKBP12->Rap_FKBP12 mTORC1 mTORC1 (FRB Domain) Rap_FKBP12->mTORC1 Binds & Inhibits This compound This compound This compound->mTORC1 Binds & Inhibits (putative) p70S6K p70S6K (inactive) mTORC1->p70S6K Phosphorylates p_p70S6K Phospho-p70S6K (active) CellGrowth Cell Growth & Proliferation p_p70S6K->CellGrowth Promotes

Fig. 1: Comparative mechanism of mTORC1 inhibition.

Performance Data: A Gap in Direct Comparison

A direct quantitative comparison of the mTOR inhibitory potency of this compound and rapamycin is currently lacking in the scientific literature.

Rapamycin is a highly potent inhibitor of mTORC1. Numerous studies have established its IC50 value to be in the low nanomolar range.

  • IC50: ~0.1 nM in HEK293 cells for the inhibition of endogenous mTOR activity.[1][2][3]

This compound's mTOR inhibitory activity has been described as "relatively mild" in comparison to its synthesized derivatives in a key study.[6] While this study demonstrated a reduction in the phosphorylation of the mTORC1 substrate p70 S6K in response to this compound, it did not determine a specific IC50 value or directly compare its potency to rapamycin.

InhibitorCell LineAssayIC50Reference
RapamycinHEK293Endogenous mTOR activity~0.1 nM[1][2][3]
This compound--Not Determined-

Further research is required to quantify the mTOR inhibitory potency of this compound and to perform a direct comparative analysis with rapamycin.

Experimental Protocols

In Vitro mTORC1 Kinase Assay

This protocol is adapted from established methods to measure the kinase activity of immunoprecipitated mTORC1 by assessing the phosphorylation of a recombinant substrate, such as 4E-BP1 or p70S6K.

1. Immunoprecipitation of mTORC1:

  • Lyse cultured cells (e.g., HEK293T) with a CHAPS-based lysis buffer to maintain the integrity of the mTORC1 complex.

  • Incubate the cell lysate with an antibody against an mTORC1 component (e.g., anti-mTOR or anti-Raptor) and protein A/G-agarose beads to immunoprecipitate the complex.

  • Wash the immunoprecipitates extensively to remove non-specific binding proteins.

2. Kinase Reaction:

  • Resuspend the immunoprecipitated mTORC1 in a kinase assay buffer containing MgCl2 and ATP.

  • Add the recombinant substrate (e.g., GST-p70S6K).

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

3. Detection of Substrate Phosphorylation:

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform a western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-p70S6K Thr389).

  • Detect the signal using an appropriate secondary antibody and chemiluminescence.

Workflow for In Vitro mTORC1 Kinase Assay CellLysis Cell Lysis (CHAPS buffer) Immunoprecipitation Immunoprecipitation (anti-mTOR/Raptor) CellLysis->Immunoprecipitation KinaseReaction Kinase Reaction (Substrate + ATP) Immunoprecipitation->KinaseReaction SDS_PAGE SDS-PAGE & Western Blot KinaseReaction->SDS_PAGE Detection Detection (Phospho-specific Ab) SDS_PAGE->Detection

Fig. 2: Workflow for mTORC1 kinase assay.
Western Blot for p70S6K Phosphorylation

This protocol outlines the key steps for assessing the in-cell inhibition of mTORC1 by analyzing the phosphorylation status of its downstream target, p70S6K.

1. Cell Treatment and Lysis:

  • Culture cells to the desired confluency and treat with this compound, rapamycin, or a vehicle control for the specified time and concentration.

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

2. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and heating.

3. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

4. Antibody Incubation and Detection:

  • Incubate the membrane with a primary antibody specific for phosphorylated p70S6K (e.g., anti-phospho-p70S6K at Thr389).

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p70S6K.

Summary and Future Directions

Rapamycin is a well-characterized and highly potent allosteric inhibitor of mTORC1, with a substantial body of research supporting its mechanism and efficacy. In contrast, this compound has only recently been identified as a potential mTOR inhibitor, also acting via an allosteric mechanism targeting the FRB domain.

The key distinction lies in the available quantitative data. While rapamycin's potency is well-defined in the nanomolar range, the inhibitory concentration of this compound against mTOR has not been established, with qualitative descriptions suggesting it is a less potent inhibitor than its derivatives.

Future research should focus on:

  • Quantitative analysis: Determining the IC50 of this compound for mTOR inhibition in various cell lines and in cell-free kinase assays.

  • Direct comparison: Performing head-to-head studies comparing the dose-dependent effects of this compound and rapamycin on mTORC1 signaling and downstream cellular processes.

  • Specificity profiling: Investigating the broader kinase inhibitory profile of this compound to understand its selectivity for mTOR.

This comparative guide highlights the current understanding of this compound and rapamycin as mTOR inhibitors. While rapamycin remains the benchmark, the discovery of mTOR inhibitory activity in a distinct chemical scaffold like this compound presents exciting opportunities for the development of novel therapeutics targeting this crucial signaling pathway.

References

Frentizole: A Comparative Analysis of its Anticancer Effects on Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Frentizole, an immunosuppressive drug, has recently been identified as a potential antitumor agent. This guide provides a comparative analysis of its effects on different cancer cell lines based on available experimental data. The information is intended to support further research and drug development efforts in oncology.

Quantitative Data Summary

The antiproliferative activity of this compound has been evaluated against several human cancer cell lines, as well as non-tumorigenic and murine cell lines to assess its selectivity. The half-maximal inhibitory concentration (IC50) values, determined by the MTT assay after 72 hours of treatment, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Selectivity
HeLa Cervical Carcinoma2.6 ± 0.3[1]
A-172 Glioblastoma> 10[1]
U87MG Glioblastoma4.8 ± 0.9[1]
HEK-293 Non-tumorigenic Human Embryonic Kidney> 10[1]Selective
J774 Murine Macrophage> 10[1]Selective

Note: The data indicates that this compound shows selective antiproliferative activity against HeLa and U87MG cancer cell lines, with less effect on the non-tumorigenic HEK-293 and murine J774 cell lines at the tested concentrations. Its effect on the A-172 glioblastoma cell line was not significant within the tested range.

Mechanism of Action: Tubulin Inhibition

Current research indicates that this compound exerts its anticancer effects by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[1] Docking studies further suggest that this compound likely binds to the colchicine site on tubulin to elicit this effect.[1][2]

G2M_Arrest_Apoptosis This compound This compound Tubulin Tubulin This compound->Tubulin Inhibits Polymerization Microtubules Microtubule Formation (Disrupted) Tubulin->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's anticancer effects.

Antiproliferative Activity (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.001 to 100 µM) and incubate for 72 hours.

  • MTT Addition: Add 100 µL of MTT solution (0.5 mg/mL in media) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a sigmoidal dose-response curve.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay plate_cells Plate cells in 96-well plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_this compound Add this compound at various concentrations incubate_72h Incubate for 72h add_this compound->incubate_72h add_mtt Add MTT solution incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570nm dissolve_formazan->read_absorbance

Caption: Workflow for the MTT-based cell viability assay.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on cell cycle progression.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Microtubule Network Visualization (Confocal Microscopy)

This protocol is used to visualize the effect of this compound on the microtubule network.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at its IC50 concentration for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize the microtubule network and nuclei using a confocal microscope.

Comparative Discussion

The available data, primarily from a 2023 study on repurposing this compound, demonstrates its potential as a selective anticancer agent.[1] The drug shows promising activity against cervical cancer (HeLa) and a specific type of glioblastoma (U87MG) cell lines, while exhibiting minimal toxicity towards non-cancerous cells.[1] The mechanism of action, through tubulin inhibition, is a well-established strategy in cancer therapy.[1][2]

However, the current body of research on this compound's anticancer properties is limited. Further studies are warranted to expand the investigation to a broader range of cancer cell lines, including those from breast, lung, and colon cancers, to better understand its therapeutic potential across different malignancies. In vivo studies are also crucial to validate these in vitro findings and to assess the drug's efficacy and safety in a whole-organism context.

References

Frentizole vs. Azathioprine: A Comparative Guide to Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the immunomodulatory properties of Frentizole and Azathioprine, focusing on their mechanisms of action, effects on immune cell populations, and efficacy in preclinical models. The information is intended to support research and development in the field of immunology and drug discovery.

At a Glance: Key Immunomodulatory Differences

FeatureThis compoundAzathioprine
Primary Mechanism Tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis.[1][2][3] Preferential effects on cytotoxic/suppressor T-cells have also been reported.[4]Prodrug converted to 6-thioguanine nucleotides (6-TGNs), which inhibit de novo purine synthesis.[5] This leads to the induction of T-cell apoptosis through the blockade of Rac1 activation.
Primary Cellular Target Preferentially affects cytotoxic/suppressor T-lymphocyte subpopulations.[4]Proliferating lymphocytes (both T- and B-cells).
Clinical Applications Investigated for autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis.[6]Used in organ transplantation, rheumatoid arthritis, and inflammatory bowel disease.[5][7][8][9][10][11]

Mechanism of Action and Signaling Pathways

This compound:

This compound, a benzimidazoleurea derivative, exerts its immunomodulatory effects primarily through the inhibition of tubulin polymerization.[1][2][3] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in proliferating cells.[1][3] While the precise signaling cascade linking tubulin inhibition to its preferential effect on cytotoxic/suppressor T-cells is not fully elucidated, it is hypothesized that these lymphocyte subsets are more susceptible to microtubule disruption during their activation and proliferation.

Frentizole_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Inhibition of polymerization G2M G2/M Phase Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis TCell Cytotoxic/Suppressor T-Cell Apoptosis->TCell Preferential effect on

Azathioprine:

Azathioprine is a prodrug that is converted non-enzymatically to 6-mercaptopurine (6-MP). 6-MP is then metabolized to 6-thioguanine nucleotides (6-TGNs). The triphosphate form, 6-thio-GTP, is the primary active metabolite. In activated T-cells, co-stimulation via the T-cell receptor (TCR) and CD28 leads to the activation of the small GTPase Rac1. 6-thio-GTP competes with GTP for binding to Rac1, thereby inhibiting its activation. This blockade of Rac1 signaling prevents the activation of downstream pathways, including MEK, NF-κB, and the anti-apoptotic protein Bcl-xL. The ultimate result is the induction of apoptosis in activated T-lymphocytes.

Azathioprine_Pathway Azathioprine Azathioprine SixMP 6-Mercaptopurine (6-MP) Azathioprine->SixMP SixThioGTP 6-Thio-GTP SixMP->SixThioGTP Metabolism Rac1_active Active Rac1-GTP SixThioGTP->Rac1_active Inhibits CD28 CD28 Co-stimulation Rac1 Rac1 CD28->Rac1 Activates Rac1->Rac1_active GTP binding Downstream Downstream Signaling (MEK, NF-κB, Bcl-xL) Rac1_active->Downstream Apoptosis T-Cell Apoptosis Downstream->Apoptosis Inhibition leads to

Comparative Efficacy: Preclinical Data

Direct comparative studies in murine models have demonstrated differences in the immunosuppressive profiles of this compound and Azathioprine.

Table 1: Effect on Humoral Immunity in Mice

ParameterThis compoundAzathioprineReference
Primary Plaque Forming Cell (PFC) Response to Sheep Red Blood Cells (SRBC) More potent suppression at lower dosesLess potent, required higher doses for suppression[12]
Secondary PFC Response to SRBC More potent suppression at lower dosesLess potent[12]
Serum Antibody Titers (short-term therapy) Prolonged suppressionNo prolonged suppression[12]
Primary Response to T-independent Antigen (TNP-LPS) More effective suppressionLeast effective agent[12]

Table 2: Effect on Cellular Immunity in Mice

ParameterThis compoundAzathioprineReference
Systemic Graft vs. Host Reaction (GVHR) Suppression observedEffective suppression, inhibited parental T-cell proliferation[13]
Local GVHR Less effective than CyclophosphamideLess effective than Cyclophosphamide[13]
Mitogenic Responsiveness of Spleen Cells (8-day therapy) No selective effect on T- or B-cells notedSuggested selectivity for T-cells[13]

Experimental Protocols

Plaque-Forming Cell (PFC) Assay

This assay is utilized to enumerate antibody-producing cells (plasma cells) in a suspension of spleen cells.

PFC_Workflow cluster_animal Animal Phase cluster_lab In Vitro Phase Immunization 1. Immunize mice with Sheep Red Blood Cells (SRBC) Treatment 2. Administer this compound, Azathioprine, or vehicle control Immunization->Treatment Spleen 3. Harvest spleens at peak of primary immune response Treatment->Spleen CellPrep 4. Prepare single-cell suspension of splenocytes Spleen->CellPrep Mixing 5. Mix splenocytes with SRBCs and complement in semi-solid agar CellPrep->Mixing Incubation 6. Incubate to allow antibody secretion and complement-mediated lysis Mixing->Incubation Enumeration 7. Count plaques (zones of lysis) around antibody-producing cells Incubation->Enumeration

  • Immunization: Mice are immunized via intraperitoneal injection with a suspension of sheep red blood cells (SRBCs).

  • Drug Administration: this compound, Azathioprine, or a vehicle control is administered to the mice according to the desired dosing regimen and schedule.

  • Spleen Harvest: At the peak of the primary immune response (typically 4-5 days post-immunization), mice are euthanized, and their spleens are aseptically removed.

  • Cell Suspension Preparation: A single-cell suspension of splenocytes is prepared by mechanical disruption of the spleen and filtration to remove debris.

  • Plating: The splenocytes are mixed with a suspension of SRBCs and a source of complement (e.g., guinea pig serum) in a semi-solid agar medium. This mixture is then plated in a suitable chamber.

  • Incubation: The plates are incubated at 37°C. During this time, B-cells that are producing anti-SRBC antibodies will secrete them into the surrounding medium.

  • Plaque Formation and Enumeration: The secreted antibodies bind to the surrounding SRBCs, and in the presence of complement, cause their lysis. This creates a clear zone, or "plaque," around each antibody-producing cell. The number of plaques is then counted, providing a measure of the number of antibody-forming cells per spleen or per million splenocytes.

Graft-versus-Host Reaction (GVHR) Assay

This assay assesses the ability of T-lymphocytes from a donor to recognize and attack the tissues of a recipient, a measure of cell-mediated immunity.

GVHR_Workflow cluster_donor Donor Preparation cluster_recipient Recipient Phase DonorCells 1. Isolate parental T-lymphocytes (e.g., from spleen) Injection 2. Inject donor T-cells into F1 hybrid recipient mice DonorCells->Injection Treatment 3. Administer this compound, Azathioprine, or vehicle control Injection->Treatment Monitoring 4. Monitor for signs of GVHR (e.g., weight loss, splenomegaly) Treatment->Monitoring Assessment 5. Assess GVHR severity (e.g., spleen index) Monitoring->Assessment

  • Donor Cell Preparation: T-lymphocytes are isolated from a parental strain of mouse (e.g., spleen cells from a C57BL/6 mouse).

  • Recipient Preparation and Cell Transfer: The parental T-cells are injected into F1 hybrid recipient mice (e.g., (C57BL/6 x DBA/2)F1). The F1 recipient does not recognize the parental cells as foreign, but the parental T-cells recognize the alloantigens of the other parental strain in the F1 recipient's tissues.

  • Drug Administration: The recipient mice are treated with this compound, Azathioprine, or a vehicle control over a specified period.

  • Monitoring: The mice are monitored for clinical signs of GVHR, which can include weight loss, hunched posture, ruffled fur, and diarrhea.

  • Assessment of GVHR Severity: After a defined period (e.g., 8-10 days), the mice are euthanized, and the severity of the GVHR is assessed. A common method is the spleen index, calculated as the ratio of spleen weight to body weight. An increase in the spleen index is indicative of GVHR, and a reduction in the spleen index by the test compound indicates immunosuppressive activity.

Conclusion

This compound and Azathioprine are both effective immunomodulatory agents but operate through distinct mechanisms of action and exhibit different preferential effects on immune cell populations. Azathioprine's well-defined mechanism of purine synthesis inhibition and subsequent induction of T-cell apoptosis via the Rac1 signaling pathway has led to its established use in various clinical settings. This compound's mechanism, centered on tubulin inhibition, and its reported preferential effects on cytotoxic/suppressor T-cells, suggest a different therapeutic profile. The preclinical comparative data indicate that this compound may be more potent in suppressing certain humoral and cellular immune responses in murine models. This guide provides a foundation for further research into the nuanced immunomodulatory effects of these and other compounds, aiding in the development of more targeted and effective therapies for immune-mediated diseases.

References

Frentizole's Senomorphic Profile: A Comparative Analysis Against Leading Senolytics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – A new comparative guide offers researchers and drug development professionals a first look into the senomorphic properties of Frentizole, an immunosuppressive agent, benchmarked against established senolytic compounds. This guide provides a data-driven comparison, detailed experimental protocols, and visual pathways to objectively assess this compound's potential in the rapidly evolving field of geroscience.

Cellular senescence, a state of irreversible cell-cycle arrest, is a fundamental driver of aging and age-related diseases.[1][2] While senolytic agents selectively destroy senescent cells, senomorphic compounds modulate their harmful characteristics, such as the pro-inflammatory Senescence-Associated Secretory Phenotype (SASP), without inducing cell death.[3][4] This guide explores recent findings suggesting this compound and its derivatives possess senomorphic and, in some contexts, selective senolytic effects, positioning them as intriguing candidates for further investigation.[5][6]

Comparative Analysis of Bioactive Agents

The following table summarizes the performance of this compound derivatives against well-documented senolytic and senomorphic agents. Data is compiled from recent preclinical studies.

Compound Class Primary Mechanism of Action Effect on Senescent Cells Key SASP Modulation Relevant In Vitro/In Vivo Models
This compound Derivative (Cmpd 4) Senomorphic/SenolyticmTOR Inhibition, potential Aβ-ABAD interaction disruption.[5][7][8][9]Selective cytotoxicity in some senescent cell types (e.g., docetaxel-induced).[6]Data on specific SASP factor modulation is emerging.Docetaxel-induced senescent human fibroblasts (BJ); In vivo safety studies in mice.[6]
Dasatinib + Quercetin (D+Q) SenolyticDasatinib: Tyrosine kinase inhibitor; Quercetin: PI3K/AKT inhibitor.[1][10][11]Induces apoptosis in a broad range of senescent cells.[10][12]Reduces pro-inflammatory cytokines (e.g., IL-6, IL-8).Senescent pre-adipocytes, endothelial cells; Aged mice.[1][12]
Fisetin SenolyticFlavonoid; PI3K/AKT/mTOR and NF-κB pathway inhibition.[10][13]Induces apoptosis; effective in irradiated HUVECs.[14]Suppresses pro-inflammatory SASP components.Aged mice; Human and mouse endothelial cells.[14]
Navitoclax (ABT-263) SenolyticBCL-2 family inhibitor (BCL-xL, BCL-2, BCL-w).[10][11]Potent induction of apoptosis in senescent cells dependent on BCL-2 pathways.[12]Reduces SASP by eliminating senescent cells.Various preclinical cancer and aging models.[12]
Metformin SenomorphicAMPK activation; NF-κB pathway inhibition.[3][15]Suppresses SASP without eliminating cells.[3][4]Decreases expression of IL-1β and IL-6.[3]Senescent IMR-90 fibroblasts; Aged mice.[3]
Rapamycin (Sirolimus) SenomorphicmTOR inhibitor.[13][15]Potent SASP suppressor.[13]Inhibits translation of key SASP components like IL-1α.Multiple cell types and animal models of aging.

Experimental Methodologies

Detailed protocols are crucial for the reproducibility and validation of findings. Below are methodologies for key experiments used to characterize senomorphic and senolytic agents.

Induction of Cellular Senescence
  • Cell Lines: Normal human diploid fibroblasts (e.g., IMR-90, BJ) or human umbilical vein endothelial cells (HUVECs).

  • Method 1: Replicative Senescence: Cells are serially passaged until they reach the Hayflick limit, characterized by a cessation of proliferation.

  • Method 2: Stress-Induced Premature Senescence (SIPS):

    • Drug-Induced Senescence: Cells are treated with a sub-lethal dose of a DNA-damaging agent (e.g., Doxorubicin at 250 nM for 24 hours or Docetaxel) followed by a recovery period of 7-10 days.[6]

    • Irradiation-Induced Senescence: Cells are exposed to a single dose of ionizing radiation (e.g., 10 Gy) and cultured for 10-14 days.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
  • Principle: A widely used biomarker for senescent cells, reflecting increased lysosomal mass and activity.[16]

  • Protocol:

    • Wash cultured cells with PBS.

    • Fix cells with 2% formaldehyde and 0.2% glutaraldehyde for 5 minutes.

    • Wash cells again with PBS.

    • Incubate cells at 37°C (without CO2) for 12-16 hours in a staining solution containing: 1 mg/mL of X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.

    • Observe cells under a microscope for the development of a blue precipitate in the cytoplasm.

    • Quantify the percentage of blue-staining cells out of the total cell number.

Cell Viability and Senolytic Activity Assay
  • Principle: To distinguish between senolytic (cell-killing) and senomorphic (non-killing) effects by comparing drug toxicity in senescent versus non-senescent (proliferating) cells.

  • Protocol:

    • Plate both senescent and non-senescent cells in 96-well plates.

    • Treat cells with a range of concentrations of the test compound (e.g., this compound derivatives, D+Q) for 48-72 hours.

    • Assess cell viability using a standard method such as the Crystal Violet (CV) assay or MTT assay.

    • Calculate the percentage of viable cells relative to vehicle-treated controls. A selective senolytic effect is noted when the IC50 value is significantly lower for senescent cells.[6]

SASP Analysis by ELISA or Luminex Assay
  • Principle: To quantify the secretion of key pro-inflammatory SASP factors.

  • Protocol:

    • Culture senescent cells until they exhibit a robust SASP.

    • Replace the culture medium with serum-free medium and treat with the test compound for 24-48 hours.

    • Collect the conditioned media.

    • Centrifuge to remove cellular debris.

    • Analyze the supernatant for concentrations of specific cytokines and chemokines (e.g., IL-6, IL-8, CXCL1) using commercially available ELISA kits or a multiplex Luminex panel.

Visualizing Cellular Pathways and Workflows

Key Signaling Pathways in Cellular Senescence

Cellular senescence is governed by complex signaling networks. The p16INK4a/Rb and p53/p21CIP1 pathways are central tumor-suppressive mechanisms that enforce cell cycle arrest in response to damage or stress.[2]

G cluster_stress Senescence-Inducing Stress cluster_p53 p53/p21 Pathway cluster_p16 p16/Rb Pathway stress DNA Damage, Oncogene Activation, Telomere Shortening, Oxidative Stress p53 p53 stress->p53 p16 p16INK4a stress->p16 p21 p21CIP1 p53->p21 activates cdk2 CDK2/Cyclin E p21->cdk2 inhibits arrest Cell Cycle Arrest (Senescence) cdk2->arrest cdk46 CDK4/6 / Cyclin D p16->cdk46 inhibits rb pRb cdk46->rb phosphorylates e2f E2F rb->e2f inhibits rb->arrest (when active) promotes arrest e2f->arrest (when released) promotes proliferation

Caption: Core pathways leading to cellular senescence.

General Workflow for Evaluating Senotherapeutics

The identification and validation of senomorphic or senolytic compounds follow a structured experimental pipeline, progressing from in vitro screening to in vivo validation.

G cluster_in_vitro In Vitro Screening & Validation cluster_in_vivo In Vivo Validation induce 1. Induce Senescence (e.g., Drug, Irradiation) screen 2. Primary Screen (Compound Library) induce->screen confirm 3. Confirmation Assays (SA-β-Gal, Viability) screen->confirm sasp 4. SASP Modulation Analysis (ELISA, Luminex) confirm->sasp mech 5. Mechanism of Action (e.g., Western Blot for mTOR) sasp->mech model 6. Aged Animal Model Treatment mech->model biomarker 7. Biomarker Analysis (p16, SA-β-Gal in tissues) model->biomarker function 8. FunctionalImprovement (e.g., Healthspan, Organ Function) biomarker->function

Caption: A typical experimental workflow for senotherapeutic drug discovery.

Senolytic vs. Senomorphic Mechanisms of Action

This diagram illustrates the fundamental difference between senolytic and senomorphic therapeutic strategies for targeting senescent cells.

G cluster_senolytic Senolytic Approach cluster_senomorphic Senomorphic Approach snc Senescent Cell sasp Harmful SASP Secretion snc->sasp apoptosis Apoptosis (Cell Death) snc->apoptosis targeted by tissue Tissue Damage & Chronic Inflammation sasp->tissue inhibit_sasp SASP Suppression sasp->inhibit_sasp inhibited by senolytic Senolytic Drug (e.g., Dasatinib + Quercetin) senolytic->apoptosis senomorphic Senomorphic Drug (e.g., this compound, Metformin) senomorphic->inhibit_sasp

Caption: Contrasting the mechanisms of senolytic and senomorphic agents.

References

A Head-to-Head Showdown: Frentizole vs. Other Benzothiazole Derivatives in Immunosuppression and Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery, the benzothiazole scaffold has emerged as a privileged structure, yielding compounds with a wide array of biological activities. This guide provides a comprehensive head-to-head comparison of Frentizole, a benzothiazole derivative originally developed as an immunosuppressant, and other notable benzothiazole derivatives that have demonstrated significant potential in both immunology and oncology. This report is tailored for researchers, scientists, and drug development professionals, offering a clear overview of the current research, supported by experimental data, to inform future development efforts.

At a Glance: Comparative Bioactivity

The following tables summarize the quantitative data on the immunosuppressive and anticancer activities of this compound and other selected benzothiazole derivatives. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.

Table 1: Immunosuppressive Activity of Benzothiazole Derivatives
CompoundAssayTarget/Cell LineIC50 (µM)Reference
This compound Lymphocyte Proliferation (Con A-stimulated)Human LymphocytesApprox. 0.42 µM (125 ng/ml)[1]
BD750 T-cell Proliferation (anti-CD3/anti-CD28 stimulated)Mouse T-cells1.5 ± 0.2[2]
T-cell Proliferation (anti-CD3/anti-CD28 stimulated)Human T-cells1.1 ± 0.2[2]
Compound 2 T-cell Proliferation (PHA-activated)Human PBMCs11.9 ± 1.2[3][4]
IL-2 ProductionHuman PBMCs<4.0[3][4]
Compound 4 T-cell Proliferation (PHA-activated)Human PBMCs8.2 ± 0.1[3][4]
IL-2 ProductionHuman PBMCs12.8 ± 1.0[3][4]
Compound 5 T-cell Proliferation (PHA-activated)Human PBMCs3.7 ± 0.5[3][4]
IL-4 ProductionHuman PBMCs<4.0[3][4]
Compound 8 T-cell Proliferation (PHA-activated)Human PBMCs7.4 ± 1.1[3][4]
IL-2 ProductionHuman PBMCs11.2 ± 1.2[3][4]
IL-4 ProductionHuman PBMCs10.5 ± 1.0[3][4]
Compound 12 T-cell Proliferation (PHA-activated)Human PBMCs10.1 ± 1.8[3][4]
IL-4 ProductionHuman PBMCs40.3 ± 2.5[3][4]
Compound 18 T-cell Proliferation (PHA-activated)Human PBMCs10.5 ± 0.9[3][4]
IL-2 ProductionHuman PBMCs10.2 ± 0.8[3][4]
IL-4 ProductionHuman PBMCs13.9 ± 1.5[3][4]

Note: IC50 for this compound was converted from ng/ml to µM based on its molecular weight of 299.35 g/mol .

Table 2: Anticancer Activity of this compound and Other Benzothiazole Derivatives
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HeLaCervical Cancer4.3 ± 0.3[5][6]
A-172Glioblastoma>10[5][6]
U-87 MGGlioblastoma5.2 ± 0.4[5][6]
HEK-293 (non-tumorigenic)Embryonic Kidney>10[5][6]
J774 (murine macrophage)Macrophage3.6 ± 0.3[5]
This compound Analog (5b) HeLaCervical Cancer1.8 ± 0.2[5]
This compound Analog (5f) HeLaCervical Cancer2.5 ± 0.2[5]
Compound B7 A431Epidermoid Carcinoma1.63 ± 0.12[7]
A549Non-small Cell Lung Cancer2.15 ± 0.18[7]
H1299Non-small Cell Lung Cancer3.27 ± 0.25[7]
YLT322 SMMC-7721Hepatocellular Carcinoma0.58 ± 0.07[8]
Bel-7402Hepatocellular Carcinoma0.62 ± 0.09[8]
Compound 1k HepG2Hepatocellular Carcinoma1.5 ± 0.2[9]
MCF-7Breast Cancer3.2 ± 0.4[9]

Delving into the Mechanisms: Signaling Pathways and Cellular Effects

The diverse biological activities of benzothiazole derivatives stem from their ability to interact with various cellular targets and signaling pathways.

This compound's Dual-Action Mechanism

Recent studies have unveiled a fascinating dual-action mechanism for this compound. While its immunosuppressive effects are attributed to the inhibition of lymphocyte proliferation, its anticancer properties are linked to the disruption of microtubule dynamics.

Frentizole_Anticancer_Pathway This compound This compound Tubulin Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

References

Frentizole and Lifespan Extension in Mice: An Analysis of an Unreplicated Finding

Author: BenchChem Technical Support Team. Date: November 2025

A 1982 study first reported that the immunosuppressive drug Frentizole extended the lifespan of autoimmune-prone mice. However, a comprehensive review of the scientific literature reveals a striking absence of any direct replication of this finding. While the original study provided initial data, the lack of follow-up research leaves the effect of this compound on lifespan an isolated observation rather than a confirmed phenomenon. This guide provides a detailed look at the original findings and discusses potential, though unproven, mechanisms of action in the context of aging research.

Original Study Findings: A Lack of Corroboration

The sole study reporting a lifespan-extending effect of this compound was published in 1982 by Walker et al. in the journal Arthritis & Rheumatism. The research focused on the drug's impact on female New Zealand Black/New Zealand White (NZB/NZW) mice, a strain that spontaneously develops a fatal autoimmune disease resembling systemic lupus erythematosus. Due to this pathology, these mice have a significantly shorter lifespan than non-autoimmune strains, with an average lifespan of approximately 245 days for females.

The key findings from this study are summarized below.

Quantitative Data on Lifespan

The abstract of the 1982 paper by Walker et al. states that high-dose this compound treatment, when initiated in young mice, "prolonged significantly" their longevity.[1] Unfortunately, the full text of this study is not readily accessible, limiting the available quantitative data to what is presented in the abstract.

Treatment GroupDosageAge at Treatment InitiationLifespan Outcome
High-Dose this compound80-84 mg/kg/day8 weeks ("young")Longevity was "prolonged significantly"
Low-Dose this compound8 mg/kg/day8 weeks ("young")Not specified in the abstract
ControlNo drug8 weeks ("young")Followed until spontaneous death

Data extracted from the abstract of Walker SE, Solsky M, Schnitzer B. Prolonged lifespans in female NZB/NZW mice treated with the experimental immunoregulatory drug this compound. Arthritis Rheum. 1982 Nov;25(11):1291-7.[1]

It is crucial to note that without the full study, specific metrics such as median and maximum lifespan in days, as well as survival curve data, are unavailable.

Experimental Protocol of the Original Study

Based on the abstract, the experimental design of the 1982 study was as follows:

  • Animal Model: Female New Zealand Black/New Zealand White (NZB/NZW) F1 hybrid mice.

  • Study Arms:

    • "Young" Cohort: Treatment initiated at 8 weeks of age.

      • Group 1: High-dose this compound (80-84 mg/kg/day).

      • Group 2: Low-dose this compound (8 mg/kg/day).

      • Group 3: Control (no drug).

      • These mice were monitored until their natural death.

    • "Old" Cohort: Treatment initiated at 24 weeks of age in mice with established disease.

      • These groups were treated for 12 weeks and then euthanized; thus, this arm of the study was not designed to assess lifespan.

  • Drug Administration: The route of administration is not specified in the abstract, but daily oral gavage or administration in food or water are common methods.

  • Primary Outcome for "Young" Cohort: Spontaneous lifespan.

  • Other Parameters Measured: Anti-DNA antibody levels, renal disease progression, cause of death, and spleen cell mitogenic responses.

G cluster_setup Experimental Setup cluster_young Young Cohort (8 weeks old) cluster_outcome Outcome Assessment AnimalModel Animal Model: Female NZB/NZW Mice HighDose High-Dose this compound (80-84 mg/kg/day) AnimalModel->HighDose Random Assignment LowDose Low-Dose this compound (8 mg/kg/day) AnimalModel->LowDose Random Assignment Control Control (No Drug) AnimalModel->Control Random Assignment Lifespan Monitor until Spontaneous Death (Lifespan Measurement) HighDose->Lifespan LowDose->Lifespan Control->Lifespan

Experimental workflow of the lifespan study in young NZB/NZW mice.

The Absence of Replication Studies

A thorough search of the scientific literature reveals no subsequent studies that have attempted to replicate the lifespan-extending findings of this compound in any mouse strain. The original 1982 paper has been cited in other research, but typically in the context of this compound's immunosuppressive effects on lupus models. This lack of follow-up is significant and means that the initial observation, while intriguing, has not been independently verified and remains an isolated finding.

Potential Mechanisms of Action Relevant to Aging

While the lifespan-extending effect of this compound has not been replicated, more recent research into its biological activities has uncovered potential mechanisms that are relevant to the field of aging. It is important to emphasize that these are not proven mechanisms for lifespan extension by this compound but represent plausible avenues for future investigation.

  • Immunosuppression and "Inflammaging": The original study's context was an autoimmune disease model. The lifespan extension observed was likely a direct result of ameliorating the fatal autoimmune condition.[1] Chronic inflammation, a hallmark of both autoimmunity and the aging process (often termed "inflammaging"), is a known driver of age-related diseases. By suppressing the overactive immune system in the NZB/NZW mice, this compound may have simply delayed the disease-specific mortality, rather than slowing the fundamental aging process.

  • mTOR Inhibition: A 2023 study on this compound derivatives proposed that these compounds, and likely this compound itself, can bind to and inhibit the mammalian target of rapamycin (mTOR).[2][3] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Inhibition of this pathway by drugs like rapamycin is one of the most robust and well-documented interventions to extend lifespan in a variety of species, including mice. If this compound is indeed an mTOR inhibitor, this would provide a strong theoretical basis for a pro-longevity effect.

  • Interaction with Amyloid-Beta: this compound and its derivatives have been investigated for their ability to interact with amyloid-beta (Aβ), the peptide that forms plaques in the brains of Alzheimer's disease patients.[2] Specifically, this compound has been identified as an inhibitor of the interaction between Aβ and amyloid-binding alcohol dehydrogenase (ABAD), a mitochondrial enzyme.[4] This interaction is thought to contribute to mitochondrial dysfunction and oxidative stress, which are also implicated in the aging process. By potentially mitigating Aβ-related toxicity, this compound could impact age-related neurodegeneration.

G This compound This compound mTOR_pathway mTOR Pathway This compound->mTOR_pathway Inhibits Immune_System Immune System This compound->Immune_System Suppresses AB_ABAD Amyloid-Beta - ABAD Interaction This compound->AB_ABAD Inhibits Cell_Growth Cell Growth & Proliferation mTOR_pathway->Cell_Growth Autophagy Autophagy mTOR_pathway->Autophagy Aging_Lifespan Aging & Lifespan Cell_Growth->Aging_Lifespan Autophagy->Aging_Lifespan Inflammation Chronic Inflammation (Inflammaging) Immune_System->Inflammation Inflammation->Aging_Lifespan Mitochondrial_Dysfunction Mitochondrial Dysfunction & Oxidative Stress AB_ABAD->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Aging_Lifespan

Potential signaling pathways of this compound relevant to aging.

Conclusion

The claim that this compound extends lifespan in mice is based on a single, unreplicated study from 1982 conducted in a short-lived, disease-prone mouse strain. While the original finding was statistically significant, the absence of independent verification over the past four decades makes it impossible to conclude that this compound is a genuine geroprotective compound. The observed effect was most likely secondary to the amelioration of a fatal autoimmune disease.

However, recent discoveries regarding this compound's potential to inhibit the mTOR pathway and interfere with amyloid-beta-related toxicity suggest that it may possess biological activities relevant to the fundamental processes of aging. These modern insights, while promising, require rigorous investigation through new, well-controlled lifespan studies in standard, non-autoimmune mouse models to determine if the original observation was more than a disease-specific phenomenon. Until such studies are conducted, the effect of this compound on lifespan remains an open and intriguing question.

References

Independent Verification of Frentizole's Binding to the Colchicine Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Frentizole's activity with established colchicine-site inhibitors, supported by available experimental data. While direct quantitative data on this compound's binding to purified tubulin is not currently available in the public domain, this guide summarizes its cellular effects and compares them to the direct tubulin-binding affinities of well-characterized compounds.

Executive Summary

This compound, a drug previously investigated for its immunosuppressive properties, has recently been identified as a potential antimitotic agent.[1][2][3] Studies indicate that its mechanism of action is consistent with the inhibition of tubulin polymerization, and computational docking models predict its interaction with the colchicine-binding site on the β-tubulin subunit.[1][2][3] This guide aims to provide a comparative analysis of this compound against known colchicine-site inhibitors to aid researchers in evaluating its potential as a microtubule-targeting agent.

Quantitative Data Comparison

The following table summarizes the available inhibitory concentrations for this compound against cancer cell lines and compares them with the direct tubulin polymerization inhibition and binding affinities of established colchicine-site ligands. It is crucial to note the different nature of the presented data: this compound's values are from cell-based assays, while the comparators' data are from in vitro assays with purified tubulin.

CompoundTarget/AssayIC50 / Ki / Kd (µM)Reference
This compound HeLa cells (Antiproliferative)Low µM range[3]
U87MG cells (Antiproliferative)7.33[3]
Colchicine Tubulin Polymerization Inhibition~1 - 2.5[4]
Combretastatin A-4 Tubulin Polymerization Inhibition~2.5[4]
Podophyllotoxin Tubulin Polymerization InhibitionNot explicitly stated, but potent
Nocodazole Tubulin Polymerization Inhibition~5[4]
Tubulin Binding (Kd)~1[5]

Note: The IC50 values for this compound reflect its effect on cell proliferation, which can be influenced by various cellular factors beyond direct tubulin binding. The IC50 values for the comparator compounds represent their direct effect on the polymerization of purified tubulin, providing a more direct measure of their interaction with the target protein.

Experimental Methodologies

This section details the common experimental protocols used to assess the binding and inhibitory activity of compounds at the colchicine site of tubulin.

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin dimers. Inhibitors of polymerization will reduce the rate and extent of this turbidity increase.

Protocol:

  • Reagents:

    • Purified tubulin (>99%)

    • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)

    • Test compound (dissolved in an appropriate solvent, e.g., DMSO)

    • Positive control (e.g., Colchicine)

    • Negative control (solvent vehicle)

  • Procedure:

    • On ice, prepare reaction mixtures in a 96-well plate containing G-PEM buffer and the desired concentrations of the test compound or controls.

    • Add purified tubulin to each well to a final concentration of approximately 3-5 mg/mL.

    • Place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

    • The IC50 value is determined as the concentration of the compound that inhibits the maximum rate of tubulin polymerization by 50%.[4]

Competitive Colchicine Binding Assay

This assay determines if a test compound binds to the colchicine site by measuring its ability to compete with a labeled colchicine analog for binding to tubulin.

Protocol:

  • Reagents:

    • Purified tubulin

    • Binding buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0)

    • [³H]-Colchicine (radiolabeled) or a fluorescent colchicine analog

    • Test compound at various concentrations

    • Unlabeled colchicine (for determining non-specific binding)

  • Procedure:

    • Incubate purified tubulin with various concentrations of the test compound in the binding buffer.

    • Add the labeled colchicine analog at a fixed concentration to all samples and incubate to allow binding to reach equilibrium.

    • Separate the tubulin-bound from the free labeled colchicine. This can be achieved through methods like gel filtration, filtration through a nitrocellulose membrane, or scintillation proximity assay (SPA).

    • Quantify the amount of labeled colchicine bound to tubulin in the presence and absence of the test compound.

    • The binding affinity (Ki) of the test compound is calculated based on the concentration-dependent displacement of the labeled colchicine.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the typical workflow for evaluating a compound's binding to the colchicine site and the general signaling pathway affected by colchicine-site inhibitors.

experimental_workflow Experimental Workflow for Colchicine-Site Binder Verification cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays tubulin_poly Tubulin Polymerization Assay data_analysis Data Analysis (IC50, Ki determination) tubulin_poly->data_analysis comp_binding Competitive Colchicine Binding Assay comp_binding->data_analysis antiproliferative Antiproliferative Assay (e.g., MTT, SRB) cell_cycle Cell Cycle Analysis (Flow Cytometry) antiproliferative->cell_cycle immunofluorescence Immunofluorescence Microscopy (Microtubule Morphology) cell_cycle->immunofluorescence start Test Compound (e.g., this compound) start->tubulin_poly Direct Inhibition start->comp_binding Binding Affinity start->antiproliferative Cellular Potency

Caption: Workflow for verifying a compound's interaction with the colchicine site.

signaling_pathway Mechanism of Action of Colchicine-Site Inhibitors cluster_tubulin Microtubule Dynamics alpha_beta αβ-Tubulin Dimers microtubule Microtubule Polymer alpha_beta->microtubule Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) alpha_beta->mitotic_arrest Inhibition of Polymerization microtubule->alpha_beta Depolymerization inhibitor Colchicine-Site Inhibitor (e.g., this compound) inhibitor->alpha_beta Binds to β-tubulin apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Pathway of microtubule disruption by colchicine-site inhibitors.

References

Frentizole: A Novel Immunomodulatory Agent with Anti-Inflammatory Properties—A Comparative Analysis with NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anti-inflammatory therapeutics, Frentizole emerges as a compound with a distinct mechanism of action when compared to traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). While NSAIDs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, this compound appears to modulate the inflammatory response through a different pathway, primarily by suppressing lymphocyte activity. This guide provides a detailed comparison of the anti-inflammatory properties of this compound and known NSAIDs, supported by available experimental data and methodologies.

Executive Summary

This comparison guide delves into the anti-inflammatory profiles of this compound and established NSAIDs. The key distinction lies in their mechanisms of action. NSAIDs, a widely used class of drugs including ibuprofen and diclofenac, reduce inflammation by blocking the synthesis of prostaglandins.[1][2] In contrast, this compound, an immunoregulatory agent, demonstrates a preferential inhibitory effect on specific lymphocyte subpopulations, suggesting a more targeted immunomodulatory approach to inflammation.[3] This document presents a side-by-side analysis of their mechanisms, supported by experimental evidence, to offer researchers and drug development professionals a clear perspective on their potential therapeutic applications.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of NSAIDs are well-documented and are primarily attributed to their ability to inhibit the COX-1 and COX-2 isoenzymes.[1][2] This inhibition curtails the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

This compound, on the other hand, operates through a distinct immunomodulatory pathway. Studies have shown that this compound is more effective at suppressing human lymphocytes responding to certain mitogens compared to other agents.[3] Specifically, it has a preferential effect on the cytotoxic/suppressor subpopulation of human T lymphocytes.[3] This suggests that this compound's anti-inflammatory properties may stem from its ability to downregulate specific immune cell responses that contribute to the inflammatory cascade.

dot

Mechanism_of_Action_Comparison cluster_NSAIDs NSAIDs cluster_this compound This compound Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Promotes NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibits T-Lymphocyte Activation T-Lymphocyte Activation Cytotoxic/Suppressor\nT-Lymphocytes Cytotoxic/Suppressor T-Lymphocytes T-Lymphocyte Activation->Cytotoxic/Suppressor\nT-Lymphocytes Leads to Inflammatory Response Inflammatory Response Cytotoxic/Suppressor\nT-Lymphocytes->Inflammatory Response Contributes to This compound This compound This compound->Cytotoxic/Suppressor\nT-Lymphocytes Preferentially Suppresses

Caption: Comparative signaling pathways of NSAIDs and this compound.

Comparative Efficacy: In Vivo and In Vitro Models

To quantitatively assess and compare the anti-inflammatory efficacy of this compound and NSAIDs, standardized preclinical models are employed. The carrageenan-induced paw edema model in rodents is a widely accepted acute inflammation assay.

Carrageenan-Induced Paw Edema

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Procedure:

  • Healthy Wistar rats are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are divided into groups: a control group receiving the vehicle, a positive control group receiving a standard NSAID (e.g., Indomethacin, 10 mg/kg), and test groups receiving varying doses of the compound under investigation.

  • One hour after oral administration of the respective treatments, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.[4]

dot

Carrageenan_Edema_Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Grouping and Dosing Grouping and Dosing Baseline Paw Volume Measurement->Grouping and Dosing Carrageenan Injection Carrageenan Injection Grouping and Dosing->Carrageenan Injection Paw Volume Measurement (Hourly) Paw Volume Measurement (Hourly) Carrageenan Injection->Paw Volume Measurement (Hourly) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (Hourly)->Data Analysis (% Inhibition) Lymphocyte_Proliferation_Workflow Isolate PBMCs Isolate PBMCs Cell Plating and Treatment Cell Plating and Treatment Isolate PBMCs->Cell Plating and Treatment Mitogen Stimulation Mitogen Stimulation Cell Plating and Treatment->Mitogen Stimulation Incubation Incubation Mitogen Stimulation->Incubation Proliferation Assessment Proliferation Assessment Incubation->Proliferation Assessment Data Analysis (% Inhibition) Data Analysis (% Inhibition) Proliferation Assessment->Data Analysis (% Inhibition)

References

Frentizole's Neuroprotective Potential: A Comparative Analysis with Leading Alzheimer's Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The multifaceted nature of Alzheimer's disease (AD) necessitates the exploration of diverse therapeutic strategies. While the amyloid cascade hypothesis has long dominated drug development, emerging research highlights the importance of targeting alternative pathways, including neuroinflammation and tau pathology. This guide provides a comparative analysis of the neuroprotective effects of Frentizole, a compound with a proposed multi-target mechanism, against three leading drug candidates representing distinct therapeutic approaches: Lecanemab (anti-amyloid), Tideglusib (anti-tau), and Neflamapimod (anti-inflammatory).

This compound's potential in AD is predicated on its putative roles as an inhibitor of monoamine oxidase (MAO) and amyloid-beta binding alcohol dehydrogenase (ABAD). While direct preclinical data on this compound's neuroprotective effects in AD models are not yet extensively published, the known functions of its targets suggest a plausible mechanism for neuroprotection. This guide will objectively present the available data for each compound, offering a resource for researchers to evaluate their relative merits and potential for future therapeutic development.

Comparative Analysis of Neuroprotective Effects

The following tables summarize the available quantitative data for this compound (based on the neuroprotective effects of its target inhibitors) and the selected comparator drug candidates.

Table 1: In Vitro and Preclinical Efficacy

Drug Candidate Target Key Preclinical Findings Model System Quantitative Outcomes
This compound (inferred) MAO & ABADInhibition of MAO-A and MAO-B; potential to inhibit ABAD.In vitro enzyme assaysThis compound-based analogue (compound 19) IC50 for MAO-A: 6.34µM; MAO-B: 0.30µM.[1]
Lecanemab Amyloid-β ProtofibrilsReduces amyloid plaques and soluble Aβ protofibrils.[1][2][3]Transgenic mice (APPswe)Significant reduction in brain Aβ protofibrils and insoluble Aβ.
Tideglusib GSK-3βReduces tau hyperphosphorylation, amyloid plaque load, and neuronal loss; improves spatial memory.[4][5]APP/tau double transgenic miceOrally administered Tideglusib showed a significant decrease in tau phosphorylation and amyloid deposition.[4]
Neflamapimod p38α MAPKReduces neuroinflammation, synaptic dysfunction, and levels of phosphorylated tau.[1][6]Aged ratsReversed functional deficits in the Morris Water Maze.[7]

Table 2: Clinical Trial Data

Drug Candidate Phase Primary Endpoint Key Outcomes Adverse Events
This compound N/AN/ANo clinical trial data available for Alzheimer's disease.N/A
Lecanemab Phase 3 (Clarity AD)Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months.[8]-0.45 difference in CDR-SB score vs. placebo (P<0.001); Significant reduction in brain amyloid burden (-59.1 centiloids vs. placebo).[8]Amyloid-related imaging abnormalities (ARIA), infusion-related reactions.[8][9]
Tideglusib Phase 2bChange in cognitive function (ADAS-Cog).Did not meet primary endpoint; some positive trends in mild AD patients.[4][10]Generally well-tolerated.[4]
Neflamapimod Phase 2b (REVERSE-SD)Improvement in episodic memory (HVLT-R).Did not meet primary endpoint; significant reduction in CSF p-tau181 and T-tau.[7][11]Generally well-tolerated.[11]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these drug candidates are mediated by distinct signaling pathways.

Frentizole_Mechanism cluster_MAO MAO Inhibition cluster_ABAD ABAD Inhibition This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits ABAD Amyloid-β Binding Alcohol Dehydrogenase (ABAD) This compound->ABAD Inhibits (putative) OxidativeStress Oxidative Stress MAO->OxidativeStress H2O2 production Neuroinflammation Neuroinflammation MAO->Neuroinflammation APP_Processing Amyloidogenic APP Processing MAO->APP_Processing MitochondrialDysfunction Mitochondrial Dysfunction ABAD->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Abeta Amyloid-β Abeta->ABAD

Figure 1: Proposed neuroprotective mechanism of this compound via inhibition of MAO and ABAD.

Lecanemab_Mechanism Lecanemab Lecanemab AbetaProtofibrils Soluble Aβ Protofibrils Lecanemab->AbetaProtofibrils Binds to Microglia Microglia Lecanemab->Microglia Activates AmyloidPlaques Amyloid Plaques AbetaProtofibrils->AmyloidPlaques Aggregates to NeuronalToxicity Neuronal Toxicity AbetaProtofibrils->NeuronalToxicity Microglia->AbetaProtofibrils Clears Tideglusib_Mechanism Tideglusib Tideglusib GSK3b GSK-3β Tideglusib->GSK3b Inhibits Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to Neflamapimod_Mechanism Neflamapimod Neflamapimod p38a p38α MAPK Neflamapimod->p38a Inhibits InflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38a->InflammatoryCytokines Upregulates SynapticDysfunction Synaptic Dysfunction p38a->SynapticDysfunction Morris_Water_Maze start Start acclimation Acclimation & Handling start->acclimation cued_training Cued Training (Visible Platform) acclimation->cued_training spatial_training Spatial Training (Hidden Platform) (5-7 days, 4 trials/day) cued_training->spatial_training probe_trial Probe Trial (Platform Removed) spatial_training->probe_trial data_analysis Data Analysis (Escape Latency, Time in Quadrant) probe_trial->data_analysis end End data_analysis->end

References

A Comparative Safety Profile of Frentizole and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the safety profiles of the immunosuppressive agent Frentizole and its emerging derivatives. While comprehensive public data on the toxicology of this compound remains limited, this document synthesizes available information on its acute toxicity and highlights key safety-related findings for its derivatives, supported by experimental methodologies and pathway diagrams.

This compound, a benzothiazole derivative, has a history as an immunosuppressive drug and is noted for its low acute toxicity.[1][2] Recent research has refocused on this compound and its analogs for their potential in other therapeutic areas, including oncology, due to their mechanism of action involving tubulin polymerization inhibition.[3] This guide aims to consolidate the existing safety data to aid in the early stages of drug development and research.

Quantitative Safety Data

The publicly available quantitative safety data for this compound and its derivatives is not extensive. This compound itself is generally described as a nontoxic immunosuppressive drug with low acute toxicity.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and causes serious eye irritation.[4]

More specific quantitative data is available for a recently synthesized this compound derivative, designated as Compound 4, which has shown promise for its ability to cross the blood-brain barrier.[1]

CompoundAnimal ModelRoute of AdministrationLD50Reference
This compound Not specifiedOralHarmful if swallowed (GHS classification)[4]
Compound 4 Male MiceIntraperitoneal559 mg/kg[1]
Compound 4 Female MiceIntraperitoneal575 mg/kg[1]

Experimental Protocols

Understanding the methodologies used to assess the safety and activity of these compounds is crucial for interpreting the data and designing future experiments.

Acute Oral Toxicity Study (General Protocol)

Acute oral toxicity studies are designed to determine the median lethal dose (LD50), which is the dose of a substance that is lethal to 50% of a test population.[5]

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single strain are used.[6]

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized to the laboratory conditions before the study begins.

  • Dose Preparation: The test substance (this compound or its derivative) is prepared in a suitable vehicle (e.g., water, saline, or a suspension). A range of doses is selected based on preliminary range-finding studies.

  • Administration: A single dose of the test substance is administered to the animals via oral gavage. A control group receives only the vehicle.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes over a period of 14 days.[7]

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

Tubulin Polymerization Inhibition Assay

This assay is critical for understanding the mechanism of action of this compound and its derivatives as potential anticancer agents.

  • Reagents: Purified tubulin, GTP, and a polymerization buffer (e.g., PIPES buffer).

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and the test compound (this compound or derivative) at various concentrations is prepared in the polymerization buffer.

  • Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.

  • Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The rate of polymerization is calculated, and the concentration of the compound that inhibits polymerization by 50% (IC50) is determined.

mTOR Inhibition Assay

The mTOR signaling pathway is a key regulator of cell growth and proliferation, and its inhibition is a target for cancer therapy.

  • Cell Culture: A suitable cancer cell line (e.g., HeLa) is cultured in appropriate media.

  • Treatment: Cells are treated with various concentrations of the this compound derivative or a known mTOR inhibitor (as a positive control) for a specified period.

  • Cell Lysis: After treatment, the cells are lysed to extract proteins.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated and total forms of downstream targets of mTOR, such as p70S6K or 4E-BP1.

  • Detection: The protein bands are visualized using a suitable detection method (e.g., chemiluminescence).

  • Data Analysis: The level of phosphorylation of the mTOR targets is quantified and normalized to the total protein levels to determine the inhibitory effect of the compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures involved, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 This compound's Mechanism of Action This compound This compound & Derivatives Tubulin Tubulin This compound->Tubulin Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis G cluster_1 In Vitro Cytotoxicity Assessment Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with This compound/Derivatives cell_culture->treatment incubation Incubation (e.g., 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end End data_analysis->end

References

Safety Operating Guide

Safe Disposal of Frentizole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Date of Issue: November 10, 2025

This document provides essential safety and logistical information for the proper disposal of Frentizole, an immunosuppressive agent used in research and drug development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

I. This compound: Summary of Hazards and Disposal Considerations

This compound is a benzothiazole derivative with immunosuppressive properties. While specific disposal guidelines for this compound are not widely published, its chemical nature and biological activity necessitate its handling as a hazardous chemical. The primary hazards associated with this compound and its parent chemical class include potential irritation and harm to aquatic life. Therefore, it must not be disposed of down the drain or in regular solid waste.

Parameter Information Disposal Implication
Chemical Name 1-(6-methoxy-2-benzothiazolyl)-3-phenylureaUse full chemical name on waste labels.
Molecular Formula C15H13N3O2SProvides information for chemical compatibility checks.
Primary Hazards Irritant.[1]Wear appropriate Personal Protective Equipment (PPE) during handling and disposal.
Environmental Hazards Benzothiazole derivatives can be environmental contaminants.[2]Do not dispose of in sanitary sewer or general trash. Must be treated as hazardous waste.
Physical Form Solid (powder)Spills may generate dust. Handle in a ventilated area.

II. Step-by-Step Disposal Procedures for this compound Waste

This section outlines the procedural, step-by-step guidance for the disposal of various forms of this compound waste generated in a laboratory setting.

A. Segregation and Collection of this compound Waste

  • Identify this compound Waste Streams: Properly segregate waste at the point of generation. Common this compound waste streams include:

    • Unused or Expired this compound: Pure chemical, solutions, or formulated products.

    • Contaminated Labware: Gloves, pipette tips, vials, flasks, and other disposable materials that have come into direct contact with this compound.

    • Aqueous Solutions: Buffer solutions or cell culture media containing this compound.

    • Organic Solvent Solutions: Solutions of this compound dissolved in organic solvents.

    • Spill Cleanup Materials: Absorbent pads, wipes, and contaminated PPE from spill cleanup.

  • Use Designated Hazardous Waste Containers:

    • Solid Waste: Collect unused this compound powder and contaminated solid labware in a designated, leak-proof, and sealable hazardous waste container. The container should be clearly labeled.

    • Aqueous Waste: Collect aqueous solutions containing this compound in a separate, sealed, and leak-proof container labeled "Aqueous Hazardous Waste."

    • Solvent Waste: Collect organic solvent solutions containing this compound in a designated, sealed, and leak-proof "Hazardous Solvent Waste" container. Do not mix incompatible solvents.

B. Labeling of Hazardous Waste Containers

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste in a container, affix a hazardous waste label.

  • Complete the Label Information: Fill out the label completely and accurately:

    • Generator's Name and Laboratory Information: Your name, principal investigator, building, and room number.

    • Chemical Contents: List all chemical constituents by their full name (e.g., "this compound," "Methanol," "Water"). Do not use abbreviations or chemical formulas.

    • Concentrations: Estimate the percentage of each component.

    • Hazard Diamond: Mark the appropriate hazard categories (e.g., Health Hazard, Environmental Hazard).

C. Storage of this compound Waste

  • Store in a Designated Satellite Accumulation Area (SAA): Keep waste containers in a designated SAA within the laboratory.

  • Ensure Proper Storage Conditions:

    • Keep containers sealed at all times, except when adding waste.

    • Store in secondary containment to prevent spills.

    • Do not store incompatible waste types together.

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at any one time.

D. Arranging for Disposal

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Once a waste container is full or has been in accumulation for the maximum allowed time (consult your institutional policy), contact your EHS office to arrange for a pickup.

  • Follow Institutional Procedures: Adhere to all specific procedures for hazardous waste pickup and disposal as mandated by your institution.

III. Emergency Procedures for this compound Spills

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

A. Spill on a Person

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek Medical Attention: For any significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

B. Spill in the Laboratory

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.

    • For liquid spills: Surround the spill with absorbent material to prevent it from spreading.

  • Clean the Spill:

    • Carefully collect the absorbed material and any contaminated debris.

    • Place all cleanup materials into a designated hazardous waste bag or container.

    • Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution), and then wipe with water. Some sources suggest that sodium hypochlorite solutions can be effective for decontaminating surfaces from antineoplastic drugs, but care must be taken as it can be corrosive.[3]

  • Dispose of Cleanup Materials: Seal the hazardous waste container and label it appropriately for disposal.

  • Report the Spill: Report the incident to your supervisor and your institution's EHS office.

IV. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Frentizole_Disposal_Workflow start_end start_end process process decision decision waste_container waste_container ehs ehs start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste is_solid Solid? identify_waste->is_solid is_aqueous Aqueous Solution? is_solid->is_aqueous No solid_waste Solid Hazardous Waste Container is_solid->solid_waste Yes is_solvent Organic Solvent? is_aqueous->is_solvent No aqueous_waste Aqueous Hazardous Waste Container is_aqueous->aqueous_waste Yes solvent_waste Solvent Hazardous Waste Container is_solvent->solvent_waste Yes label_container Label Container Correctly solid_waste->label_container aqueous_waste->label_container solvent_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste is_full Container Full? store_waste->is_full is_full->store_waste No contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes end End: Waste Disposed contact_ehs->end

Caption: this compound Waste Disposal Decision Workflow.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound waste, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and your EHS office for any questions or clarification.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Frentizole

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of Frentizole, an immunosuppressive agent. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health and environmental hazards that necessitate the use of appropriate personal protective equipment.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Hazardous to the aquatic environment, long-term hazardCategory 4H413: May cause long lasting harmful effects to aquatic life

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when handling this compound in a laboratory setting.[1][2] The following table outlines the minimum required PPE.

Body PartEquipmentSpecification
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are required. A face shield must be worn over the goggles when there is a risk of splashes.[2]
Hands Chemical-resistant glovesDouble gloving with nitrile gloves is recommended for incidental contact. For direct or prolonged contact, use a flexible laminate glove under a heavy-duty, chemically resistant outer glove.[2][3]
Body Laboratory CoatA flame-resistant lab coat should be worn.
Respiratory RespiratorUse a NIOSH-approved respirator if working outside of a certified chemical fume hood or if aerosolization is possible.
Feet Closed-toe shoesRequired for all laboratory work.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area gather_ppe Assemble and Don PPE prep_area->gather_ppe 1. Demarcate a specific area for handling. prep_fume_hood Prepare Chemical Fume Hood gather_ppe->prep_fume_hood 2. Ensure all PPE is readily available and worn correctly. weigh Weigh this compound prep_fume_hood->weigh 3. Verify fume hood is certified and functioning. dissolve Dissolve/Prepare Solution weigh->dissolve 4. Handle solid this compound with care to avoid dust generation. conduct_exp Conduct Experiment dissolve->conduct_exp 5. Use appropriate glassware and solvents. decontaminate_surfaces Decontaminate Work Surfaces conduct_exp->decontaminate_surfaces 6. Follow experimental protocol within the designated area. decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment 7. Use an appropriate deactivating solution. remove_ppe Remove and Dispose of PPE decontaminate_equipment->remove_ppe 8. Clean all reusable equipment. segregate_waste Segregate Waste remove_ppe->segregate_waste 9. Remove PPE in the correct order to avoid self-contamination. label_waste Label Waste Containers segregate_waste->label_waste 10. Separate solid, liquid, and sharp waste. store_waste Store Waste Appropriately label_waste->store_waste 11. Clearly mark containers with contents and hazard warnings. store_waste->end 12. Store in a designated satellite accumulation area.

Figure 1. Step-by-step workflow for the safe handling of this compound.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and ensure regulatory compliance.[4][5][6] As an investigational drug, all this compound waste should be treated as hazardous waste.

Waste Segregation and Containerization:

Waste TypeContainerDisposal Procedure
Unused/Expired this compound (Solid) Labeled, sealed, and compatible hazardous waste container.Do not dispose of in regular trash. The container should be clearly labeled as "Hazardous Waste - this compound".
This compound Solutions (Liquid) Labeled, leak-proof, and compatible hazardous waste container.Do not pour down the drain. Collect all liquid waste containing this compound in a designated container.
Contaminated Labware (e.g., pipette tips, tubes) Puncture-resistant sharps container or a designated solid hazardous waste container.All disposable labware that has come into contact with this compound should be disposed of as hazardous waste.
Contaminated PPE (e.g., gloves, lab coat) Labeled hazardous waste bag within a rigid outer container.All PPE worn during the handling of this compound should be considered contaminated and disposed of as hazardous waste.
Empty this compound Containers Hazardous waste container.The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, empty container can then be disposed of as hazardous solid waste.

Disposal Pathway:

All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office.[4][5][6] The waste will be collected by a licensed hazardous waste vendor for incineration at a permitted facility.[5] It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.[4][5][6]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues while ensuring the integrity of your scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Frentizole
Reactant of Route 2
Reactant of Route 2
Frentizole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.